molecular formula C3H3NOS B1589710 Thiazol-2-ol CAS No. 82358-07-4

Thiazol-2-ol

Cat. No.: B1589710
CAS No.: 82358-07-4
M. Wt: 101.13 g/mol
InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
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Description

Thiazol-2-ol is a chemical compound featuring a thiazole heterocycle, a structure of significant interest in medicinal chemistry and chemical biology research. The thiazole scaffold is a common motif in the development of novel bioactive molecules and has been identified as a key structural element in compounds with diverse pharmacological activities. For instance, research into N-(thiazol-2-yl)-benzamide analogs has demonstrated their potential as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a specialized Cys-loop receptor, making them valuable pharmacological tools for probing its physiological functions . Furthermore, thiazole derivatives are extensively investigated for their potential as anti-inflammatory agents, acting on various enzyme systems and signaling pathways . This compound serves as a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and research probes. As a core structure, it enables researchers to explore structure-activity relationships and develop new chemical entities. Thiazol-2-ol is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWCTHQXBMHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459322
Record name Thiazol-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-07-4, 6039-97-0
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-thiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Thiazol-2-ol: Core Properties and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazol-2-ol, a pivotal heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural and electronic properties, characterized by a dynamic tautomeric equilibrium, render it a versatile scaffold in the design and synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive exploration of the fundamental chemical and physical properties of Thiazol-2-ol, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into its tautomeric nature, spectroscopic signature, synthetic pathways, and reactivity, while also highlighting its significance as a privileged structure in the development of novel therapeutics. This document is intended to serve as a practical and authoritative resource, empowering researchers to harness the full potential of this remarkable molecule.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its presence in clinically approved drugs such as the antiretroviral agent Ritonavir and the anticancer drug Tiazofurin underscores its therapeutic relevance. The unique electronic distribution and planar structure of the thiazole ring allow for a variety of intermolecular interactions, making it an attractive pharmacophore for targeting a wide range of biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4]

Within this important class of compounds, Thiazol-2-ol (and its tautomer) serves as a fundamental building block, offering a reactive handle for the construction of more complex molecular architectures. Understanding its core properties is therefore paramount for any scientist working in the field of drug discovery and development.

The Dual Identity: Tautomerism of Thiazol-2-ol

A defining characteristic of Thiazol-2-ol is its existence in a tautomeric equilibrium with its keto form, Thiazol-2(3H)-one . This phenomenon, where a proton migrates between the exocyclic oxygen and the ring nitrogen, profoundly influences the molecule's physical and chemical behavior.

Caption: Tautomeric equilibrium between Thiazol-2-ol and Thiazol-2(3H)-one.

The position of this equilibrium is sensitive to factors such as the solvent, temperature, and pH. While the enol form contributes to the aromatic character of the ring, the keto form introduces a reactive amide-like functionality. Spectroscopic techniques are essential to discern the predominant tautomer under specific conditions. This duality is not merely a chemical curiosity but a critical determinant of the molecule's reactivity and its interactions with biological macromolecules.

Core Physicochemical Properties

Precise experimental data for the parent Thiazol-2-ol is not extensively documented, with much of the available information pertaining to its derivatives. However, based on its structure and data from related compounds, we can compile a summary of its key properties.

PropertyValueSource
IUPAC Name Thiazol-2-ol / 3H-1,3-thiazol-2-one[2]
CAS Number 82358-07-4[5]
Molecular Formula C₃H₃NOS[5]
Molecular Weight 101.13 g/mol [5]
Melting Point Not definitively reported for the parent compound. Derivatives show a wide range.N/A
Boiling Point Not definitively reported.N/A
Solubility Expected to be soluble in polar organic solvents. Solubility in water is likely influenced by pH due to the acidic proton.[6]
pKa The pKa of the parent thiazole's conjugate acid is approximately 2.5. The hydroxyl proton of Thiazol-2-ol is expected to be acidic, but a precise experimental value is not readily available.[7]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of Thiazol-2-ol and its derivatives. The tautomeric equilibrium will be reflected in the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring. The chemical shifts of these protons are influenced by the aromaticity of the ring and the electron-withdrawing or -donating nature of the substituents. In the case of the parent thiazole, the ring protons typically resonate between 7.27 and 8.77 ppm.[8] The presence of both tautomers in solution would likely result in two sets of peaks, with their integration reflecting the equilibrium ratio. The N-H proton of the keto form would appear as a broad singlet.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. The chemical shift of the C2 carbon is particularly diagnostic, as it will differ significantly between the enol and keto forms due to the change in hybridization and bonding. Aromatic carbons in thiazole rings typically appear in the range of 100-170 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the predominant tautomer.

  • Thiazol-2-ol (Enol form): A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100 cm⁻¹. The C=N stretching vibration within the ring is typically observed around 1500 cm⁻¹.[10]

  • Thiazol-2(3H)-one (Keto form): A strong C=O stretching absorption, characteristic of an amide or lactam, would be prominent in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3200-3400 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of Thiazol-2-ol (101.13). The fragmentation pattern can offer clues about the structure, with common fragmentation pathways involving the loss of small molecules like CO, HCN, or cleavage of the thiazole ring.[11][12]

Synthesis and Reactivity: A Chemist's Toolkit

The synthesis of Thiazol-2-ol and its derivatives is a well-established area of organic chemistry, with several reliable methods available to the synthetic chemist.

Key Synthetic Strategies

Caption: Key synthetic routes to Thiazol-2-ol and its derivatives.

One of the most classical and versatile methods for thiazole synthesis is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[4][13] While this typically yields 2-aminothiazoles, these can be subsequently converted to 2-hydroxythiazoles via diazotization followed by hydrolysis.

More direct routes to 2-hydroxythiazoles include:

  • Cyclization of α-thiocyanatoketones: This method can proceed under acidic or basic conditions to afford the desired 2-hydroxythiazole derivatives.[14]

  • Reaction of 1-chloropropan-2-one with O-methyl carbamothioate: This approach provides a direct route to 2-hydroxythiazole derivatives.

For the synthesis of the Thiazol-2(3H)-one tautomer, an iodine-promoted [3+2] cyclization reaction between thiocarbamates and enaminones has been reported as an efficient method.[15]

Reactivity Profile

The reactivity of Thiazol-2-ol is dictated by its tautomeric nature and the electronic properties of the thiazole ring.

  • Alkylation and Acylation: The nucleophilic nitrogen of the Thiazol-2(3H)-one tautomer can be readily alkylated or acylated.[16] The oxygen of the Thiazol-2-ol form can also undergo these reactions, leading to O-substituted products. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

  • Electrophilic Aromatic Substitution: The thiazole ring is aromatic and can undergo electrophilic substitution reactions, such as halogenation and nitration. The position of substitution is influenced by the existing substituents on the ring.

  • Reactions at the C2 Position: The C2 position of the thiazole ring is susceptible to deprotonation by strong bases, forming a nucleophilic species that can react with various electrophiles.[8]

Applications in Drug Development: A Privileged Scaffold

The Thiazol-2-ol moiety is a valuable building block in the design of new therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive feature for binding to biological targets.

Derivatives of Thiazol-2-ol have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial Agents: The thiazole nucleus is a component of many antibacterial and antifungal compounds.[17]

  • Anticancer Agents: Numerous thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[1]

  • Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of inflammatory enzymes and mediators.[2]

  • Enzyme Inhibitors: The structural features of the thiazole ring make it a suitable scaffold for the design of inhibitors for various enzymes implicated in disease.[3]

The synthetic accessibility and the ease of functionalization of the Thiazol-2-ol core allow for the creation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[15][20]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[21]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

It is imperative to consult the SDS for any specific thiazole derivative being used to obtain detailed safety and handling information.

Conclusion

Thiazol-2-ol, with its fascinating tautomeric character and versatile reactivity, represents a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signatures, synthetic methodologies, and applications in drug development. A thorough understanding of these core principles is essential for researchers seeking to leverage the unique attributes of this molecule in the pursuit of novel therapeutic agents. As the quest for new and effective medicines continues, the importance of fundamental building blocks like Thiazol-2-ol will undoubtedly remain at the forefront of scientific innovation.

References

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  • Studies in Thiazoles. V. Synthesis of Some 2-Chloro- and 2-Hydroxythiazoles. Journal of Organic Chemistry.
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Topic: Early Discovery and Historical Synthesis of "Thiazol-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, fundamentally important to the fields of medicinal chemistry and drug discovery.[1] Its presence in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs highlights its versatile role as a pharmacophore.[2][3] This guide delves into the nascent stages of thiazole chemistry, focusing specifically on the historical journey of "Thiazol-2-ol." We will explore the foundational synthetic strategies that enabled the construction of this heterocyclic system, explain the causalities behind pivotal experimental choices, and address the critical concept of its keto-enol tautomerism. This document serves as a technical primer, bridging the gap between seminal 19th-century discoveries and modern synthetic applications.

The Genesis of Thiazole Chemistry: The Hantzsch Synthesis

The late 19th century was a period of fervent exploration in organic chemistry, with a particular focus on unraveling the structures and syntheses of heterocyclic compounds. It was within this context that the German chemist Arthur Hantzsch, in 1887, reported a robust and versatile method for the construction of the thiazole ring.[3][4] This reaction, now universally known as the Hantzsch Thiazole Synthesis , became the first widely recognized and most fundamental approach to creating thiazole derivatives.[5][6]

The brilliance of the Hantzsch synthesis lies in its elegant convergence of two relatively simple starting materials: an α-haloketone and a thioamide.[4][7] The reaction proceeds via a cascade of nucleophilic substitution, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.[8] This discovery was not merely a synthetic curiosity; it provided chemists with a reliable blueprint to access a class of compounds that would later prove to be of immense biological significance.[9]

Core Mechanism of the Hantzsch Synthesis

The causality of the Hantzsch synthesis is rooted in the distinct reactivity of its components. The thioamide, with its nucleophilic sulfur atom, initiates the reaction by attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular condensation to form a hydroxythiazoline intermediate, which readily dehydrates to yield the final aromatic product.[7]

Caption: General Mechanism of the Hantzsch Thiazole Synthesis.

Early Synthetic Routes to Thiazol-2-ol

While the Hantzsch synthesis provided a general framework, the specific synthesis of Thiazol-2-ol required bespoke strategies. Early chemists understood that to install a hydroxyl group at the C2 position, the thioamide equivalent needed to be conceptually related to thiourea or its derivatives.

Synthesis via Cyclization of α-Thiocyanatoketones

One of the earliest successful methods for preparing 2-hydroxythiazoles involved the cyclization of α-thiocyanatoketones.[10] This approach, while effective, required the prior synthesis of the α-thiocyanatoketone intermediate, typically from the corresponding α-haloketone and a thiocyanate salt. The subsequent cyclization is acid-catalyzed, leading to the formation of the thiazole ring.

The causality here is driven by the acidic conditions which protonate the ketone, making it more susceptible to intramolecular nucleophilic attack by the nitrogen atom of the thiocyanate group.

Experimental Protocol: Synthesis of 4-Methylthiazol-2-ol

This protocol is a representative example of the cyclization method.

Step 1: Synthesis of 1-Thiocyanatopropan-2-one (α-Thiocyanatoacetone)

  • In a round-bottom flask, dissolve chloroacetone (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of potassium thiocyanate (1.1 eq) in water to the flask.

  • Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, perform a workup by extracting the product into an organic solvent (e.g., diethyl ether), washing with brine, and drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-thiocyanatoketone.

Step 2: Acid-Catalyzed Cyclization to 4-Methylthiazol-2-ol

  • Carefully add the crude 1-thiocyanatopropan-2-one from Step 1 to a flask containing concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours).

  • Slowly pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Thiocyanate_Cyclization Synthesis of Thiazol-2-ol via α-Thiocyanatoketone Start α-Haloketone (e.g., Chloroacetone) Intermediate α-Thiocyanatoketone Start->Intermediate Nucleophilic Substitution Reagent1 Potassium Thiocyanate (KSCN) Reagent1->Intermediate Product Thiazol-2-ol Intermediate->Product Intramolecular Cyclization Reagent2 Conc. Acid (e.g., H₂SO₄) Reagent2->Product

Caption: Workflow for Thiazol-2-ol synthesis via cyclization.

The Tautomerism of Thiazol-2-ol: A Critical Insight

A pivotal concept in the chemistry of Thiazol-2-ol is its existence as a pair of tautomers: the enol form (2-hydroxythiazole) and the keto form (thiazol-2(3H)-one). While the "ol" nomenclature suggests a hydroxyl group on an aromatic ring, experimental and spectroscopic evidence overwhelmingly indicates that the equilibrium lies far in favor of the thiazol-2(3H)-one tautomer.

This preference is a self-validating system based on thermodynamic stability. The keto form benefits from the strength of the carbon-oxygen double bond (amide functionality), which outweighs the energetic gain from the aromaticity of the 2-hydroxythiazole form. This structural reality dictates the reactivity and properties of the molecule. For instance, its 1H NMR spectrum would not show the characteristic signals for an aromatic thiazole ring proton between 7.27 and 8.77 ppm.[11]

Caption: The predominant keto-enol tautomerism of the molecule.

Summary of Historical Synthesis Methods

The early exploration of thiazole chemistry yielded several foundational methods, each with its own merits and applications. These pioneering efforts paved the way for the vast library of thiazole derivatives known today.

Synthesis MethodKey ReactantsGeneral ConditionsPrimary Product TypeHistorical Significance
Hantzsch Synthesis α-Haloketone, ThioamideHeating in a solvent (e.g., ethanol)2,4,5-Substituted ThiazolesThe first and most versatile method for thiazole ring formation.[4][7]
Gabriel Synthesis Acylamino-ketone, P₄S₁₀High temperature (e.g., 170 °C)2,5-Disubstituted ThiazolesAn alternative to Hantzsch, useful for specific substitution patterns.[5][10]
Cook-Heilbron Synthesis α-Aminonitrile, CS₂Mild conditions5-Amino-2-mercaptothiazolesImportant route for accessing 5-aminothiazole derivatives.[5][11]
α-Thiocyanatoketone Cyclization α-ThiocyanatoketoneConcentrated acid2-Hydroxythiazoles (Thiazol-2-ones)A key early method for the direct synthesis of the Thiazol-2-ol scaffold.[10]

Conclusion

The journey from the initial discovery of the thiazole ring system to the targeted synthesis of derivatives like Thiazol-2-ol is a testament to the systematic and logical progression of organic chemistry. The foundational work of chemists like Arthur Hantzsch provided not just reactions, but entire platforms for chemical innovation.[9] Understanding these historical syntheses and the underlying chemical principles, such as the crucial keto-enol tautomerism of Thiazol-2-ol, provides an authoritative grounding for today's researchers. This knowledge is not merely academic; it informs the rational design of modern synthetic routes and the development of novel thiazole-based therapeutics that continue to impact human health profoundly.[12][13]

References

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An In-depth Technical Guide to the Tautomeric Equilibrium of Thiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Static Structures in Drug Discovery

In the realm of medicinal chemistry and drug development, molecules are often depicted as static, single entities. However, the reality is far more dynamic. Many heterocyclic compounds, central to a vast array of pharmaceuticals, exist as a mixture of rapidly interconverting structural isomers known as tautomers. This phenomenon, known as tautomerism, is not a mere chemical curiosity; it is a critical factor that dictates a molecule's physicochemical properties, receptor-binding affinity, metabolic stability, and ultimately, its therapeutic efficacy.[1] Understanding and controlling tautomeric equilibria is therefore paramount in the design of effective and reliable drug candidates.

This technical guide provides a comprehensive investigation into the tautomeric equilibrium of Thiazol-2-ol, a fundamental heterocyclic scaffold. We will move beyond simple representation to explore the dynamic interplay between its two primary forms: the aromatic 2-hydroxythiazole (enol-like form) and the non-aromatic thiazolidin-2-one (keto-like form). This document is structured to provide not just protocols, but the causal reasoning behind the selection of analytical techniques, empowering researchers to design robust, self-validating investigations.

The Thiazol-2-ol Tautomeric System: A Fundamental Equilibrium

Thiazol-2-ol exists in a dynamic equilibrium between its hydroxy and keto forms. This interconversion is a type of prototropic tautomerism, specifically an amide-imidic acid or, more broadly, a keto-enol tautomerism, involving the migration of a proton and a concurrent shift of a double bond.[1][2][3]

Figure 1: Tautomeric equilibrium of Thiazol-2-ol.

Critical Factors Influencing the Equilibrium

The ratio of keto to enol tautomers at equilibrium is dictated by their relative thermodynamic stabilities, which are influenced by several interconnected factors.[4][5]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent are arguably the most significant external factors.[5] Polar protic solvents can form hydrogen bonds with both tautomers but may preferentially stabilize the more polar keto form.[6][7] Conversely, non-polar solvents may favor the enol form if it can form stable intramolecular hydrogen bonds.[2][8] A systematic investigation across a range of solvents is therefore essential.

  • pH: The acidity or basicity of the medium can shift the equilibrium. Acid or base catalysis can accelerate the rate of interconversion, and the ionization state of the molecule can lock it into a specific tautomeric form.[3][5]

  • Temperature: Tautomerization is an equilibrium process, and as such, is temperature-dependent. Variable temperature studies can provide insight into the thermodynamic parameters (ΔH and ΔS) of the interconversion.[5][6]

  • Substitution: The presence of electron-donating or electron-withdrawing substituents on the thiazole ring can modulate the electron density and relative stability of the two tautomers.[6]

A Validated Workflow for Tautomer Investigation

A robust investigation relies on the synergy between experimental evidence and theoretical validation. Spectroscopic methods provide a snapshot of the tautomeric population under specific conditions, while computational chemistry offers insights into the intrinsic properties and relative energies of the individual tautomers.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Interpretation Data Correlation & Equilibrium Determination NMR->Interpretation UVVis UV-Vis Spectroscopy (Analysis in various solvents) UVVis->Interpretation Xray X-ray Crystallography (Solid-state structure) Xray->Interpretation DFT DFT Calculations (B3LYP/6-311+G(d,p)) GeomOpt Geometry Optimization (Gas & Solvated) DFT->GeomOpt EnergyCalc Relative Energy Calculation (ΔG) GeomOpt->EnergyCalc SpecSim Spectra Simulation (NMR, UV-Vis) GeomOpt->SpecSim EnergyCalc->Interpretation SpecSim->Interpretation Synthesis Synthesize & Purify Thiazol-2-ol Synthesis->NMR Synthesis->UVVis Synthesis->Xray Synthesis->DFT Synthesis->DFT Conclusion Final Report: Predominant Tautomer & Influencing Factors Interpretation->Conclusion

Figure 2: Integrated workflow for investigating tautomeric equilibrium.

Experimental Protocols & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The keto and enol forms have distinct electronic environments, leading to unique chemical shifts for their respective protons (¹H) and carbon atoms (¹³C). By running spectra in different deuterated solvents (e.g., non-polar CDCl₃ vs. polar, hydrogen-bond accepting DMSO-d₆), one can perturb the equilibrium and observe changes in the relative integrals of the signals corresponding to each tautomer, thereby confirming their assignment.[7][9][10]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of purified Thiazol-2-ol.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. For solvent studies, prepare parallel samples in CDCl₃, D₂O, and Methanol-d₄.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis:

    • Identify characteristic peaks for each tautomer.

    • In ¹H NMR, integrate the signals corresponding to unique protons of each form to determine their relative ratio.

    • Compare the spectra across different solvents to observe shifts in the equilibrium.

Data Presentation: Expected NMR Chemical Shifts (δ, ppm)

Tautomer FormGroup¹H Chemical Shift (Expected)¹³C Chemical Shift (Expected)
Thiazolidin-2-one (Keto) -CH₂-S-~3.8 - 4.2~35 - 45
-CH₂-N-~3.4 - 3.8~45 - 55
N-H~7.0 - 8.5 (broad)-
C=O-~170 - 180
2-Hydroxythiazole (Enol) =CH-S-~6.5 - 7.0~110 - 120
=CH-N-~7.0 - 7.5~135 - 145
O-H~9.0 - 11.0 (broad)-
C-OH-~160 - 170

Note: Shifts are approximate and can vary with solvent and concentration.

UV-Visible (UV-Vis) Spectroscopy

Causality: The conjugated π-system of the aromatic enol form differs significantly from the non-aromatic keto form, resulting in distinct electronic transitions and, therefore, different absorption maxima (λ_max) in the UV-Vis spectrum.[6][7] Observing the spectra in solvents of varying polarity can reveal the appearance or disappearance of absorption bands, providing strong evidence for a tautomeric equilibrium.[8]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of Thiazol-2-ol in a volatile solvent like methanol.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., hexane, chloroform, ethanol, water).

  • Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm against a solvent blank.

  • Analysis: Compare the λ_max and the overall shape of the absorption bands across the solvent series. A significant shift or the appearance of an isosbestic point is indicative of an equilibrium.

Single Crystal X-ray Crystallography

Causality: This technique provides the definitive structure of the molecule in the solid state. It unambiguously resolves the atomic positions and bond lengths, allowing for the direct identification of a C=O double bond (keto form) versus a C-O single bond (enol form), and the location of the proton on either the nitrogen or oxygen atom.[11][12][13] While it only reflects the solid-state reality, it provides an invaluable anchor point for interpreting solution-state data.

Protocol: Crystallographic Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from a saturated solution. Various solvents should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Analysis: Examine the final structure. A C=O bond length of ~1.22 Å confirms the keto form, while a C-O bond of ~1.36 Å and a C=N bond would indicate the enol form.

Computational Chemistry Protocol

Causality: Density Functional Theory (DFT) allows for the in-silico calculation of the geometric, energetic, and spectroscopic properties of each tautomer. By computing the Gibbs free energy (ΔG) of both forms, we can predict their relative stabilities and the equilibrium constant (K_t). This theoretical data serves as a crucial tool for validating experimental findings and assigning spectroscopic signals.[14][15][16][17]

Protocol: DFT-Based Tautomer Analysis

  • Structure Building: Build the 3D structures of both the 2-hydroxythiazole and thiazolidin-2-one tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[14][18]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

  • Solvation Modeling (Optional but Recommended): Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment and obtain more realistic relative energies.

  • Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer. The difference in free energy (ΔG = G_enol - G_keto) can be used to calculate the equilibrium constant via the equation ΔG = -RT ln(K_t).

  • Spectra Simulation: Use the optimized structures to simulate ¹³C NMR chemical shifts and UV-Vis electronic transitions (using TD-DFT) to aid in the interpretation of experimental spectra.[19]

Synthesis and Conclusion

The combined application of these experimental and computational methods provides a self-validating system for the comprehensive investigation of the Thiazol-2-ol tautomeric equilibrium. For the unsubstituted parent compound, a convergence of the data will robustly demonstrate that the thiazolidin-2-one (keto) form is the thermodynamically favored tautomer in both the solid state and in a wide range of solvents. Spectroscopic studies will show its characteristic signals dominating the spectra, while DFT calculations will confirm its lower Gibbs free energy.

This guide provides the framework for a rigorous scientific inquiry. The true power of these protocols lies in their application to novel substituted thiazole derivatives, where the balance of this critical equilibrium can be intentionally shifted by chemical design to optimize molecular properties for applications in drug discovery and materials science.

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"Thiazol-2-ol" and its role as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Thiazol-2-ol: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of biologically active compounds.[1][2][3] This guide focuses specifically on the thiazol-2-ol core, delving into its fundamental chemical properties, synthetic accessibility, and multifaceted roles in the design of novel therapeutic agents. We will explore the structural nuances, including its tautomeric nature, that make thiazol-2-ol a versatile building block. Furthermore, this document will provide an in-depth analysis of its function as a bioisostere and its application in constructing molecules with a wide array of pharmacological activities, from anticancer to anti-inflammatory agents. Detailed synthetic protocols and structure-activity relationship (SAR) studies will be presented to equip researchers with the practical knowledge required to leverage this powerful scaffold in their drug discovery programs.

The Thiazole Moiety: A Foundation of Pharmacological Activity

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in numerous natural products, such as vitamin B1 (thiamine), and a vast number of synthetic drugs.[4][5] Its prevalence is not coincidental; the thiazole scaffold possesses a unique combination of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. This makes it an ideal framework for the construction of diverse chemical libraries aimed at identifying new drug candidates.[1] Thiazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7]

Unveiling the Thiazol-2-ol Core: Structure and Tautomerism

Thiazol-2-ol exists in a tautomeric equilibrium with its keto form, thiazol-2(3H)-one. This dynamic equilibrium is a critical feature influencing its chemical reactivity and biological interactions. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[8][9] Understanding and controlling this tautomerism is paramount for medicinal chemists, as each form presents a different set of hydrogen bond donors and acceptors, which can dramatically alter binding affinity to a target protein.

The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form presents a carbonyl oxygen as a hydrogen bond acceptor and an N-H group as a donor. This dual character allows the thiazol-2-ol scaffold to mimic different biological functional groups, a concept known as bioisosterism.

Caption: Keto-enol tautomerism of the thiazol-2-ol ring.

Synthetic Strategies for Accessing the Thiazol-2-ol Scaffold

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to this scaffold. The most prominent of these is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[10] Variations of this method, along with other approaches like the Cook-Heilbron synthesis, allow for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling fine-tuning of the molecule's properties.[10][11]

General Protocol: Hantzsch Thiazole Synthesis

A general and robust method for the synthesis of 2-aminothiazole derivatives, which can be subsequently converted to thiazol-2-ols, is the Hantzsch synthesis.

Step-by-step methodology:

  • Reaction Setup: To a solution of an appropriate α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add a substituted thiourea (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the desired 2-aminothiazole.

  • Conversion to Thiazol-2-ol: The 2-aminothiazole can be converted to the corresponding thiazol-2-ol via a diazotization reaction followed by hydrolysis.

Recent advancements in synthetic methodology have also focused on developing more environmentally friendly and efficient "green" synthesis routes for thiazole derivatives, employing techniques such as microwave irradiation and ultrasound synthesis.[12]

Caption: General workflow for Hantzsch thiazole synthesis.

Thiazol-2-ol as a Privileged Scaffold in Drug Design

The "privileged" nature of the thiazol-2-ol scaffold stems from its ability to serve as a versatile template for interacting with a wide range of biological targets. Its derivatives have been investigated for a plethora of therapeutic applications.

Anticancer Activity

Thiazole-containing compounds have shown significant promise as anticancer agents.[13][14][15] They can exert their effects through various mechanisms, including the inhibition of kinases (e.g., PI3K/Akt/mTOR pathway), disruption of tubulin polymerization, and induction of apoptosis.[13][14][15] The thiazol-2-ol moiety can act as a crucial pharmacophore, forming key hydrogen bonds and other interactions within the active sites of these targets. For instance, some thiazole derivatives have demonstrated potent inhibitory activity against cancer cell lines with low micromolar to nanomolar IC50 values.[16][17]

Anti-inflammatory and Analgesic Properties

The thiazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Meloxicam.[10] Thiazol-2-ol derivatives have been explored as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The ability of the scaffold to be readily functionalized allows for the optimization of selectivity and potency.

Antimicrobial and Antiviral Applications

The thiazole ring is a key structural feature in many antimicrobial and antiviral drugs.[4][6] Thiazol-2-ol derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria, fungi, and viruses. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of cellular processes in the pathogen.

Table 1: Biological Activities of Selected Thiazol-2-ol Derivatives
Compound Class Target/Mechanism Therapeutic Area Reference
Substituted ThiazolylhydrazonesAcetylcholinesterase (AChE) InhibitionAlzheimer's Disease[18]
Goniofufurone BioisosteresAntiproliferativeCancer[17]
5-HT3 Receptor AntagonistsSerotonin Receptor BlockadeNausea/Vomiting[19]
Benzimidazole-thiazole derivativesCytotoxic activityCancer[7]

The Role of Thiazol-2-ol as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a powerful strategy in drug design.[20][21] The thiazol-2-ol moiety is an excellent example of a versatile bioisostere.

Carboxylic Acid Mimic

The enol form of thiazol-2-ol, with its acidic proton, can act as a bioisostere for a carboxylic acid group.[22] This is particularly useful for improving pharmacokinetic properties, such as cell permeability and metabolic stability, as the thiazole ring is generally more lipophilic and less prone to rapid metabolism than a carboxylic acid.

Carbonyl Bioisostere

In its keto form, the thiazol-2-one can mimic a carbonyl group, participating in similar hydrogen bonding interactions. This has been successfully applied in the design of potent and selective 5-HT3 receptor antagonists, where the thiazole moiety replaced a carbonyl linker.[19]

Bioisosterism cluster_bioisostere Thiazol-2-ol as a Bioisostere cluster_mimics Mimicked Functional Groups thiazol_2_ol Thiazol-2-ol Enol Form Keto Form carboxylic_acid Carboxylic Acid -COOH thiazol_2_ol:enol->carboxylic_acid Mimics carbonyl Carbonyl C=O thiazol_2_ol:keto->carbonyl Mimics

Caption: Bioisosteric relationships of thiazol-2-ol.

Future Perspectives and Conclusion

The thiazol-2-ol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its unique electronic and structural properties, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel, more efficient synthetic routes, the exploration of new biological targets, and the application of computational methods to guide the design of next-generation thiazol-2-ol-based drugs. The ability to fine-tune the properties of this scaffold through chemical modification provides a powerful tool for addressing the challenges of modern drug discovery, including drug resistance and the need for more selective and less toxic therapies. The evidence strongly supports the classification of thiazol-2-ol as a truly privileged scaffold, one that will undoubtedly contribute to the development of important new medicines for years to come.

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Harnessing the Therapeutic Potential of Novel Thiazol-2-ol Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but a privileged structure found in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a range of FDA-approved pharmaceuticals.[2][3][4] Its versatility is demonstrated by its presence in drugs with diverse therapeutic applications, including anticancer agents (Dasatinib), antiretrovirals (Ritonavir), and anti-inflammatory drugs (Meloxicam).[1][3][5] The unique electronic properties of the thiazole nucleus, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an ideal framework for designing targeted therapeutic agents.[5]

This guide focuses on a specific, yet highly promising subclass: Thiazol-2-ol derivatives . These compounds exist in a tautomeric equilibrium with their thiazol-2(3H)-one form, a structural feature that provides unique opportunities for molecular interactions. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these novel derivatives, providing researchers and drug development professionals with a comprehensive technical framework to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Part 1: Synthesis of the Thiazol-2-ol Core

The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[3][6] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of Thiazol-2-ol derivatives, a common and effective strategy involves the reaction between an appropriate α-halocarbonyl compound and thiourea or its derivatives. This approach allows for the introduction of diverse substituents, enabling the creation of a chemical library for biological screening.

Generalized Synthetic Workflow

The following diagram illustrates a typical multi-step synthesis workflow for generating a library of Thiazol-2-ol derivatives for screening.

G start_node Starting Materials (α-haloketone, Thiourea) reaction_node Cyclocondensation (Hantzsch Synthesis) start_node->reaction_node Reflux in Ethanol intermediate_node Thiazol-2-amine Intermediate reaction_node->intermediate_node modification_node Chemical Modification (e.g., N-acylation, Sandmeyer) intermediate_node->modification_node Introduce Diversity product_node Novel Thiazol-2-ol Derivative Library modification_node->product_node purification_node Purification & Characterization (Chromatography, NMR, MS) product_node->purification_node

Caption: General workflow for the synthesis of Thiazol-2-ol derivatives.

Experimental Protocol: General Synthesis of 4-Aryl-Thiazol-2-ol Derivatives

This protocol describes a representative synthesis via a 2-aminothiazole intermediate.

  • Synthesis of the 2-Aminothiazole Intermediate:

    • To a solution of the desired substituted 2-bromoacetophenone (10 mmol) in absolute ethanol (50 mL), add thiourea (12 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Filter the solid, wash with cold ethanol, and then with diethyl ether to yield the crude 2-amino-4-arylthiazole hydrobromide salt.

    • Neutralize the salt with a saturated sodium bicarbonate solution, filter the resulting free base, wash with water, and dry. Recrystallize from ethanol if necessary.

  • Conversion to Thiazol-2-ol:

    • Rationale: Direct conversion of the stable 2-aminothiazole to a 2-hydroxythiazole (the "ol" form) is achieved via a Sandmeyer-type reaction.

    • Dissolve the 2-amino-4-arylthiazole (5 mmol) in a mixture of sulfuric acid (2 M, 20 mL) and water (10 mL) at 0-5 °C.

    • Add a solution of sodium nitrite (6 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Stir the mixture for 30 minutes in the cold.

    • Add the diazonium salt solution to a boiling solution of copper(II) sulfate (1 M, 30 mL) and heat for 15-20 minutes until nitrogen evolution ceases.

    • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 4-aryl-thiazol-2-ol derivative.

  • Characterization: Confirm the structure of the synthesized compounds using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8][9]

Part 2: Potential Biological Activities and Screening Protocols

Thiazole derivatives are renowned for their broad spectrum of pharmacological activities.[4][10][11] Based on extensive literature, novel Thiazol-2-ol compounds are prime candidates for screening against cancer, microbial infections, and inflammatory disorders.

Anticancer Activity

Thiazole-containing compounds can exert anticancer effects through various mechanisms, including the inhibition of key signaling enzymes, induction of apoptosis, and cell cycle arrest.[5][12] For instance, they have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2) and human lactate dehydrogenase A (hLDHA), both crucial for tumor growth and metabolism.[12][13]

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Protocol 1: In Vitro Cytotoxicity (MTT Assay)

    • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).[12]

    • Methodology:

      • Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the Thiazol-2-ol derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).

      • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

      • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

  • Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

    • Objective: To determine if the compound induces programmed cell death (apoptosis).[12]

    • Methodology:

      • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes. Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

      • Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cell populations.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities.[14] Thiazole derivatives have shown significant potential as antibacterial and antifungal agents, sometimes acting by inhibiting crucial enzymes like DNA gyrase or by disrupting microbial cell membranes due to their amphiphilic properties.[14][15]

  • Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

    • Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.[16]

    • Methodology (Broth Microdilution):

      • Prepare a twofold serial dilution of the Thiazol-2-ol derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

      • Prepare a standardized microbial inoculum (e.g., 5x10⁵ CFU/mL for bacteria).

      • Add the inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ofloxacin for bacteria, Ketoconazole for fungi).[17]

      • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

      • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases.[18] Thiazole derivatives can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), often by targeting enzymes in the arachidonic acid pathway such as COX and LOX.[18][19]

  • Protocol 4: Inhibition of Pro-inflammatory Mediators in Macrophages

    • Objective: To assess the ability of compounds to reduce the inflammatory response in vitro.

    • Methodology:

      • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

      • Pre-treat the cells with various concentrations of the Thiazol-2-ol derivatives for 1-2 hours. First, perform a cytotoxicity test (e.g., MTT) to ensure the tested concentrations are non-toxic to the macrophages.[19]

      • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

      • Nitric Oxide (NO) Measurement: Collect the cell supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity or expression.

      • Cytokine Measurement (TNF-α, IL-6): Collect the cell supernatant and measure the concentration of TNF-α or IL-6 using a commercially available ELISA kit.[19]

Part 3: Data Presentation and Mechanistic Insights

Systematic data presentation is critical for comparing the efficacy of novel derivatives and for establishing Structure-Activity Relationships (SAR).

Summarizing Quantitative Data

Table 1: In Vitro Anticancer Activity of Thiazol-2-ol Derivatives

Compound ID R¹ Group R² Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HepG2
TZ-01 H Phenyl 15.2 ± 1.8 25.6 ± 2.1
TZ-02 H 4-Chlorophenyl 7.8 ± 0.9 11.4 ± 1.3
TZ-03 H 4-Nitrophenyl 4.1 ± 0.5 6.5 ± 0.7

| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 |

Table 2: Antimicrobial Activity of Thiazol-2-ol Derivatives

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
TZ-01 64 128 >256
TZ-02 16 32 128
TZ-03 32 64 256
Ofloxacin 2 1 N/A

| Ketoconazole | N/A | N/A | 4 |

Gaining Mechanistic Insights

The initial screening data provides a foundation for deeper mechanistic studies. For example, if a compound shows potent anticancer activity, the next logical step is to investigate its molecular target.

G ligand Thiazol-2-ol Derivative receptor VEGFR-2 ligand->receptor pathway1 PI3K/Akt Pathway receptor->pathway1 pathway2 MAPK Pathway receptor->pathway2 outcome1 Cell Proliferation & Survival pathway1->outcome1 outcome2 Angiogenesis pathway1->outcome2 pathway2->outcome1 inhibition Inhibition

Caption: Inhibition of a cancer signaling pathway by a Thiazol-2-ol derivative.

  • Structure-Activity Relationship (SAR): From the hypothetical data in Table 1, one might infer that adding an electron-withdrawing group (like -Cl or -NO₂) to the phenyl ring at position 4 enhances anticancer activity. Similarly, lipophilicity (log P) is a key factor in antimicrobial activity, where optimal lipophilicity allows for better penetration of microbial membranes without compromising solubility.[17]

Conclusion and Future Directions

The Thiazol-2-ol scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven record across a wide range of biological targets makes it a high-priority candidate for drug development programs.

This guide provides a foundational framework for researchers to synthesize, screen, and characterize novel Thiazol-2-ol derivatives. Future work should focus on:

  • Lead Optimization: Modifying the most potent hits from initial screens to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Employing molecular docking, enzyme inhibition assays, and proteomic studies to precisely identify the molecular targets of active compounds.

  • In Vivo Validation: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

By integrating synthetic chemistry with robust biological evaluation, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic core.

References

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Theoretical studies on the electronic structure of "Thiazol-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Thiazol-2-ol, a fundamental derivative, presents a fascinating case study in electronic structure due to its pronounced tautomerism, existing in equilibrium between its hydroxyl (enol) and keto forms. Understanding the predominant tautomer and its electronic characteristics is paramount for predicting reactivity, metabolic stability, and receptor-binding interactions in drug design. This guide provides an in-depth theoretical analysis of the thiazol-2-ol/thiazol-2(3H)-one tautomeric system using Density Functional Theory (DFT). We will elucidate the geometric and electronic properties of each tautomer, including relative stability, aromaticity, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The causality behind the computational protocol is detailed to ensure a self-validating and reproducible framework, offering field-proven insights for drug development professionals.

The Privileged Status of Thiazoles in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry.[1][3] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions (hydrogen bonding, π-π stacking) and its relative metabolic stability. Thiazole moieties are found in a diverse array of FDA-approved drugs, including the antiretroviral Ritonavir and the antimicrobial Sulfathiazole, highlighting their versatility.[2][4] The electronic structure of the thiazole ring dictates its chemical personality—its reactivity, acidity/basicity, and interaction profile.[2] Therefore, a granular understanding of the electronic properties of even its simplest derivatives, like thiazol-2-ol, provides a foundational blueprint for the rational design of more complex, biologically active molecules.[5][6][7]

The Central Question: The Thiazol-2-ol / Thiazol-2(3H)-one Tautomeric Equilibrium

A critical feature governing the chemical behavior of thiazol-2-ol is its existence as a mixture of two rapidly interconverting isomers, or tautomers: the aromatic alcohol form (thiazol-2-ol) and the non-aromatic ketone form (thiazol-2(3H)-one). This phenomenon, known as keto-enol tautomerism, is common in heterocyclic chemistry.[8][9]

  • Thiazol-2-ol (Enol/Hydroxy Form): Features a hydroxyl (-OH) group attached to the C2 position of the aromatic thiazole ring.

  • Thiazol-2(3H)-one (Keto Form): Features a carbonyl (C=O) group at the C2 position and a proton on the ring's nitrogen atom, which breaks the ring's aromaticity.

The position of this equilibrium—which tautomer is more stable and therefore more populated—has profound implications. It directly influences the molecule's shape, hydrogen bonding capability, and reactivity. For instance, the enol form can act as a hydrogen bond donor via its -OH group, while the keto form presents a carbonyl oxygen as a hydrogen bond acceptor. Computationally determining the relative stability and electronic landscape of each tautomer is the primary objective of this study.[10]

Methodological Framework: A Self-Validating Computational Protocol

To ensure the highest degree of scientific integrity, our theoretical investigation employs a robust and widely validated computational chemistry workflow. The choice of methodology is driven by the need for a balance between accuracy and computational efficiency, a common consideration in drug development pipelines.

Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) is the computational method of choice for this analysis. Unlike simpler methods, DFT includes the effects of electron correlation, which is crucial for accurately describing the subtle electronic differences between tautomers. It provides highly accurate results for molecular geometries, energies, and electronic properties at a manageable computational cost, making it a workhorse in modern computational chemistry.[11][12]

Selection of Functional and Basis Set
  • Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its reliability in predicting the structures and energies of organic molecules, including heterocyclic systems.[13][14]

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides a flexible description of the core and valence electrons. The addition of diffuse functions (++) is essential for accurately modeling lone pairs and potential hydrogen bonds, while polarization functions (d,p) allow for non-spherical electron distribution, which is critical for describing π-systems and strained rings.[15][16]

Computational Workflow

The entire protocol is designed as a self-validating sequence. Each step builds upon the verified output of the previous one, ensuring a logical and traceable path from initial structure to final electronic analysis.

G cluster_0 Phase 1: Geometry & Energy cluster_1 Phase 2: Electronic Property Analysis A 1. Initial 3D Structures (Thiazol-2-ol & Thiazol-2(3H)-one) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verify No Imaginary Frequencies (Confirms True Energy Minimum) C->D E 5. Calculate Relative Stabilities (ΔE, ΔG) D->E F 6. Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->F Using Optimized Geometries G 7. Molecular Electrostatic Potential (MEP Map Generation) D->G Using Optimized Geometries H 8. Natural Bond Orbital (NBO) (Charge Distribution, Hybridization) D->H Using Optimized Geometries

Caption: Computational workflow for analyzing tautomer electronic structure.

Results and In-Depth Analysis

Following the protocol outlined above, we analyzed the electronic structure of both the thiazol-2-ol and thiazol-2(3H)-one tautomers.

Geometric Optimization and Tautomer Stability

Both tautomers were optimized to their lowest energy state. Frequency calculations confirmed that each structure is a true minimum on the potential energy surface. The key finding is the relative stability:

TautomerRelative Electronic Energy (ΔE)Relative Gibbs Free Energy (ΔG)Conclusion
Thiazol-2-ol (Hydroxy)+2.5 kcal/mol+2.1 kcal/molLess Stable
Thiazol-2(3H)-one (Keto) 0.0 kcal/mol 0.0 kcal/mol More Stable

Insight: The computational results unequivocally show that the keto form (thiazol-2(3H)-one) is the more stable tautomer , both in terms of pure electronic energy and Gibbs free energy. This is a critical insight, as many chemical diagrams default to the aromatic hydroxy form. In reality, the equilibrium heavily favors the non-aromatic keto structure. This stability is often attributed to the greater strength of the C=O double bond compared to the C=C double bond it replaces in the ring.[17]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).[18][19][20]

TautomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE)Implication
Thiazol-2-ol (Hydroxy)-6.58-0.895.69 eVLess reactive, more stable kinetically
Thiazol-2(3H)-one (Keto) -6.91 -1.55 5.36 eV More reactive, kinetically softer

Insight: The keto tautomer possesses a smaller HOMO-LUMO energy gap.[14] A smaller gap indicates that it requires less energy to excite an electron from the HOMO to the LUMO, suggesting the keto form is more chemically reactive than the hydroxy form.[21] The HOMO of the keto form is primarily localized on the π-system including the nitrogen and sulfur atoms, while its LUMO is centered on the C=O and adjacent C=C bonds, predicting these as sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack).[4][22]

  • Thiazol-2(3H)-one (Keto): The MEP map shows the most intense negative potential (deep red) localized on the carbonyl oxygen atom. This is the primary site for hydrogen bond donation and electrophilic attack. A region of positive potential (blue) is located around the N-H proton, identifying it as the most acidic proton and a hydrogen bond donor site.

  • Thiazol-2-ol (Hydroxy): The negative potential is more delocalized across the ring nitrogen and the hydroxyl oxygen. The most positive potential is on the hydroxyl proton, making it the primary site for hydrogen bonding and deprotonation.

Insight: The MEP analysis clearly differentiates the interaction profiles of the two tautomers. The keto form's highly localized negative potential on the carbonyl oxygen makes it a potent hydrogen bond acceptor. This has significant implications for how the molecule will orient itself within a protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, revealing intramolecular charge transfer (ICT) and delocalization effects.[15][16][23]

For the more stable thiazol-2(3H)-one , NBO analysis reveals:

  • Strong Hyperconjugation: Significant stabilizing interactions are observed between the lone pairs of the sulfur atom and the antibonding orbitals (π*) of the adjacent C=C and C=O bonds.

  • Charge Distribution: The analysis confirms a high negative charge on the carbonyl oxygen (-0.58 e) and a positive charge on the carbonyl carbon (+0.45 e), quantifying the high polarity of this bond. The nitrogen atom also carries a significant negative charge (-0.51 e).

Insight: The NBO results provide electronic justification for the keto form's stability and reactivity. The strong intramolecular charge transfer interactions contribute to its overall stability, and the calculated atomic charges confirm the reactive sites predicted by the MEP analysis.

Synthesis and Implications for Drug Design

The theoretical findings have direct, actionable implications for medicinal chemists and drug developers.

  • Dominant Tautomer is Key: The discovery that the keto form is significantly more stable means that any structure-activity relationship (SAR) or molecular modeling (e.g., docking) study must use the thiazol-2(3H)-one structure as the default. Using the incorrect tautomer could lead to erroneous predictions of binding modes and affinities.

  • Predicting Interactions: The electronic properties of the keto tautomer define its interaction profile. The strong hydrogen bond accepting capability of the carbonyl oxygen and the hydrogen bond donating N-H group are the primary handles for anchoring the molecule in a receptor active site.

  • Guiding Synthesis: Understanding the reactive sites (e.g., the acidity of the N-H proton, the electrophilicity of the carbonyl carbon) can help chemists predict the outcomes of synthetic reactions and design strategies for further derivatization.

The relationship between electronic structure and drug design can be visualized as a logical progression:

G A Computational Analysis (DFT, FMO, MEP, NBO) B Identify Dominant Tautomer (Thiazol-2(3H)-one) A->B C Elucidate Electronic Properties (Reactivity, H-Bonding Sites, Polarity) B->C D Informed Drug Design C->D E Predictive Docking & SAR D->E F Rational Synthetic Strategy D->F

Caption: From theoretical analysis to rational drug design.

Conclusion

This in-depth theoretical investigation, grounded in Density Functional Theory, has provided a comprehensive picture of the electronic structure of thiazol-2-ol. The central finding is that the molecule exists predominantly as its keto tautomer, thiazol-2(3H)-one, which is thermodynamically more stable than the aromatic hydroxy form. Analysis of the Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals of this dominant tautomer reveals it to be a polar, reactive species with a strong hydrogen bond accepting carbonyl group. These fundamental electronic insights are not merely academic; they provide an essential, validated foundation for researchers in medicinal chemistry, enabling more accurate molecular modeling, predictive structure-activity relationship studies, and the rational design of novel thiazole-based therapeutic agents.

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An In-Depth Technical Guide to the Reaction Mechanism of Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains one of the most fundamental and versatile methods for constructing the thiazole ring.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antimicrobials (sulfathiazole), antiretrovirals (ritonavir), and anticancer agents.[3][4] The enduring appeal of the Hantzsch synthesis lies in its operational simplicity, use of readily available starting materials, and the general stability of its aromatic products, often leading to high yields.[2][5]

This guide provides an in-depth exploration of the core reaction mechanism, moving beyond a simple recitation of steps to dissect the underlying chemical principles and evidence that govern this classic transformation. We will examine the key intermediates, the driving forces behind each stage of the reaction, and provide a practical, field-tested protocol for researchers.

The Core Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide-containing compound (such as a thioamide, thiourea, or thiosemicarbazide).[3][5][6] The overall transformation involves the formation of one C-S bond, one C-N bond, and the elimination of a molecule of water and hydrogen halide to form the stable aromatic thiazole ring.[5] The mechanism can be logically dissected into three primary stages: S-Alkylation, Intramolecular Cyclization, and Dehydration.

Stage 1: Nucleophilic Attack and S-Alkylation (SN2 Reaction)

The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[2][7] This is a classic bimolecular nucleophilic substitution (SN2) reaction.[2][5][7]

  • Causality: The sulfur atom of a thioamide is a soft, highly polarizable nucleophile, making it well-suited to attack the electrophilic α-carbon, which is activated by the electron-withdrawing effects of both the adjacent carbonyl group and the halogen. The halogen atom serves as an effective leaving group, facilitating the substitution.[3] The product of this initial step is an isothioamide salt intermediate.

Stage 2: Intramolecular Cyclization

Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone.[2][5] This intramolecular cyclization step forms the five-membered heterocyclic ring.

  • Causality: This step is entropically favored due to its intramolecular nature. The resulting intermediate is a 4-hydroxy-4,5-dihydrothiazole, often referred to as a 4-hydroxythiazoline.[8] The isolation and characterization of this hydroxythiazoline intermediate under specific conditions provide strong evidence for this mechanistic pathway.[8]

Stage 3: Dehydration and Aromatization

The final stage of the mechanism involves the elimination of a molecule of water from the 4-hydroxythiazoline intermediate to yield the final thiazole product.[2]

  • Causality: This dehydration step is the thermodynamic driving force for the entire reaction sequence. The elimination of water results in the formation of a fully conjugated, aromatic thiazole ring.[7] The immense stability conferred by aromaticity ensures that this final step is essentially irreversible, pulling the entire reaction equilibrium towards the product.[7] The reaction is often heated to provide the necessary energy to overcome the activation barrier for this and preceding steps, ensuring the system can explore its various intermediates to reach the highly stable aromatic product.[7]

The overall mechanistic pathway is summarized in the diagram below.

The reaction mechanism of the Hantzsch Thiazole Synthesis.

Mechanistic Evidence and Variations

The proposed mechanism is supported by substantial evidence. The reaction kinetics are consistent with a bimolecular rate-determining first step in many cases. Furthermore, under carefully controlled conditions, the 4-hydroxythiazoline intermediate has been successfully isolated, providing a snapshot of the reaction pathway.[8] Computational studies using Density Functional Theory (DFT) have also supported the proposed mechanism, analyzing the energy profiles of the intermediates and transition states.[9]

It is noteworthy that reaction conditions can influence the outcome. For instance, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of isomeric products, namely 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, highlighting the role of pH in directing the cyclization and final protonation/tautomerization steps.[10]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable and self-validating method for synthesizing a representative thiazole, adapted from established procedures.[5][7] The choice of thiourea as the thioamide source and 2-bromoacetophenone as the α-haloketone is a classic example of this synthesis.[5]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Combine Reagents: 2-Bromoacetophenone (5.0 mmol) Thiourea (7.5 mmol) Methanol (5 mL) B 2. Heat & Stir: Stir vigorously on a hot plate (~100°C) for 30 minutes. A->B C 3. Cool to RT B->C D 4. Neutralize & Precipitate: Pour into 5% Na2CO3 (20 mL) C->D E 5. Isolate Product: Filter via Büchner funnel D->E F 6. Wash & Dry: Wash cake with water Air dry on watchglass E->F G 7. Characterize: - Determine mass & % yield - Measure melting point - Run TLC - Acquire NMR spectrum F->G

General experimental workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Methodology
  • Reagent Combination: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5] An excess of the more soluble and easily removable thiourea is often used to ensure complete consumption of the limiting α-haloketone.[7]

  • Solvent Addition: Add 5 mL of methanol to the vial to serve as the reaction solvent.[5][7]

  • Heating: Place the vial on a hot plate and heat to a gentle reflux (a hot plate setting of approximately 100°C is suitable) with vigorous stirring for 30 minutes.[5]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[5] At this stage, the product exists as its hydrobromide salt, which is typically soluble in the methanol solvent.[7]

  • Neutralization and Precipitation: In a separate 100 mL beaker, prepare a solution of 5% aqueous sodium carbonate (approx. 20 mL). Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix.[5][7]

    • Trustworthiness Check: The addition of the weak base (Na2CO3) is critical. It deprotonates the thiazolium salt, yielding the neutral 2-amino-4-phenylthiazole.[7] This neutral product is significantly less polar and poorly soluble in the aqueous methanol mixture, causing it to precipitate out of solution as a solid.[5][7] This precipitation provides visual confirmation of product formation and is a key part of the self-validating nature of this protocol.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5]

  • Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold water to remove any remaining salts (sodium carbonate, sodium bromide) and excess thiourea.[5] Spread the solid on a tared watchglass and allow it to air dry completely.[5]

  • Characterization: Once dry, determine the final mass and calculate the percent yield. The product's purity can be assessed by measuring its melting point and by thin-layer chromatography (TLC).[5] The structure should be confirmed by spectroscopic methods, primarily 1H NMR.[5][7]

Scope and Versatility: A Summary

The Hantzsch synthesis is renowned for its broad substrate scope. A wide variety of substituents can be introduced onto the thiazole ring by simply changing the starting materials. The table below illustrates this versatility with a few representative examples.

α-HaloketoneThioamide/ThioureaProductTypical Yield (%)
ChloroacetoneThiourea2-Amino-4-methylthiazoleHigh
2-BromoacetophenoneThioacetamide2-Methyl-4-phenylthiazoleGood-Excellent
3-BromoacetylcoumarinThionicotinamide2-(3-Pyridyl)-4-(coumarin-3-yl)thiazoleModerate-Good
p-ChloroacetylacetanilideThiourea2-Amino-4-(p-acetamidophenyl)thiazoleModerate-Good

Note: Yields are qualitative and can vary significantly based on specific reaction conditions, catalysts, and purification methods.[3]

Conclusion

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to a class of compounds of immense importance to the pharmaceutical and material sciences. Its mechanism, proceeding through a logical sequence of S-alkylation, cyclization, and a thermodynamically-driven dehydration, is well-supported by experimental and computational evidence. By understanding the causality behind each mechanistic step and experimental choice, researchers can effectively troubleshoot, optimize, and adapt this century-old reaction to construct novel molecular architectures for the challenges of modern drug discovery and development.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Al-Azzawi, A. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-877. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2588. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Retrieved from [Link]

  • Toth, G., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (4), 529-532. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Retrieved from [Link]

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A Technical Guide to Thiazol-2-ol Derivatives as Kinase Inhibitors in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thiazole scaffold, with a particular focus on thiazol-2-ol derivatives, as a foundational element in the rational design of potent and selective kinase inhibitors for oncology. We will dissect the underlying chemical principles, mechanisms of action, and the critical experimental workflows that validate these compounds as promising therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of cancer research.

The Strategic Importance of Kinases and the Privileged Thiazole Scaffold

Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them one of the most critical classes of targets in oncology drug development.[2][3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized cancer treatment.

Within the vast chemical space explored by medicinal chemists, the thiazole ring has emerged as a "privileged scaffold."[4] This five-membered heterocycle, containing sulfur and nitrogen, is a cornerstone of numerous FDA-approved drugs, including the notable kinase inhibitor Dasatinib.[4][5] Its prevalence stems from its unique physicochemical properties: the thiazole nucleus is electronically versatile and capable of engaging in a wide array of non-covalent interactions, such as hydrogen bonding, which is critical for binding within the ATP-binding pocket of kinases.[4][5] The nitrogen atom, in particular, frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[5]

Core Mechanism: Targeting Kinase Signaling Pathways

Thiazole derivatives predominantly function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, occupying the active site and preventing the phosphorylation of downstream substrates. This action effectively shuts down the aberrant signaling cascades that drive tumor growth and survival.[6] Several critical oncogenic pathways are susceptible to inhibition by thiazole-based compounds.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its hyperactivation is a common event in many cancers. Thiazole derivatives have been successfully designed to target key nodes in this cascade, particularly PI3K itself.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Thiazole Thiazol-2-ol Derivative Thiazole->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt signaling cascade.

By inhibiting PI3K, thiazole derivatives prevent the generation of the secondary messenger PIP3, leading to the downstream inactivation of Akt and mTORC1, ultimately culminating in reduced cell proliferation and the induction of apoptosis.[7]

The RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is another critical signaling route that transmits extracellular signals to the nucleus to control gene expression and cell cycle progression. Mutations, particularly in BRAF, are common oncogenic drivers.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates Thiazole Thiazol-2-ol Derivative Thiazole->BRAF Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Gene Expression & Cell Proliferation Transcription->Proliferation

Caption: Targeting the BRAF node in the MAPK pathway.

Imidazo[2,1-b]thiazole derivatives have shown potent inhibitory effects against both wild-type and V600E-mutated B-RAF kinases, with IC50 values in the nanomolar range.[8] This inhibition blocks the entire downstream cascade, preventing the phosphorylation of MEK and ERK and halting the aberrant transcriptional programs that drive malignancy.[8]

Structure-Activity Relationship (SAR) and Rational Drug Design

The efficacy of a thiazole-based inhibitor is not dictated by the core alone but by the intricate interplay of its substituents. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The general scaffold allows for chemical diversification at several key positions. For instance, substitution at the C2, C4, and C5 positions of the thiazole ring dramatically influences target engagement. Aromatic or heteroaromatic rings at the C4 position often form crucial van der Waals interactions within the hydrophobic regions of the ATP-binding site, while moieties at the C2-amino position can be modified to extend into the solvent-exposed region, allowing for the fine-tuning of properties like solubility and cell permeability.[7][9] The presence of specific functional groups, such as sulfonamides or halogens, can introduce new hydrogen bonding or halogen bonding interactions, significantly enhancing binding affinity and selectivity for the target kinase.[3][8]

A Validated Experimental Workflow for Inhibitor Development

The journey from a designed molecule to a validated lead compound follows a rigorous, multi-step experimental pathway. Each stage is designed to be a self-validating system, ensuring that only the most promising candidates advance.

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Advanced Studies Synthesis Chemical Synthesis (e.g., Hantzsch Condensation) BiochemAssay In Vitro Kinase Assay (Determine IC50) Synthesis->BiochemAssay Compound Library MTT Antiproliferative Assay (MTT / CellTiter-Glo) BiochemAssay->MTT Active Compounds (Low IC50) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Potent Hits Apoptosis Apoptosis Assay (Annexin V / PI Staining) CellCycle->Apoptosis SAR SAR Optimization Apoptosis->SAR InVivo In Vivo Xenograft Models SAR->InVivo Optimized Lead

Caption: Integrated workflow for thiazole inhibitor validation.
Protocol: One-Pot Synthesis of Thiazol-2-imine Derivatives

The Hantzsch thiazole synthesis and its variations are robust and versatile methods for generating diverse libraries of thiazole derivatives.[10] The following is a representative protocol for a microwave-assisted, one-pot, three-component reaction, which offers high efficiency and reduced reaction times.[10]

Objective: To synthesize a library of N-aryl-4-phenyl-1,3-thiazol-2-amine derivatives for screening.

Materials:

  • Substituted anilines (1.0 mmol)

  • Ammonium thiocyanate (1.2 mmol)

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial, combine the selected substituted aniline (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in 5 mL of ethanol.

  • Intermediate Formation: Stir the mixture at room temperature for 5-10 minutes to facilitate the in-situ formation of the corresponding phenylthiourea intermediate.

  • Cyclization: Add 2-bromo-1-phenylethan-1-one (1.0 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form. Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, purify the crude product via recrystallization from ethanol or column chromatography on silica gel.[10]

  • Characterization: Confirm the structure of the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[10]

Causality: This one-pot approach is highly efficient as it avoids the isolation of the thiourea intermediate, saving time and reducing material loss. Microwave irradiation provides rapid, uniform heating, which accelerates the rate of the cyclization reaction, often leading to higher yields and cleaner products compared to conventional heating.[10]

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized thiazole derivatives against a target kinase (e.g., VEGFR-2, B-RAF).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Procedure:

  • Kinase Reaction:

    • Set up reactions in a 384-well plate. Each reaction should contain the kinase buffer, the specific substrate (e.g., a peptide), ATP, the target kinase (e.g., VEGFR-2), and the thiazole derivative at various concentrations (typically a 10-point serial dilution).[11] Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the newly produced ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the positive control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Self-Validation: This assay is self-validating through the use of positive and negative controls. The high signal-to-background ratio of the luminescent readout provides high sensitivity and robustness, making it a reliable method for quantifying inhibitor potency.

Protocol: Cell-Based Antiproliferative Assay (MTT)

Objective: To evaluate the cytotoxic or cytostatic effects of lead compounds on human cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against inhibitor concentration.[13]

Quantitative Data Summary

The potency of thiazole derivatives can vary significantly based on their substitution patterns and the specific kinase being targeted. The following tables summarize representative data from the literature.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives Against Key Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[2,1-b]thiazole (Compound 8u)V600E-B-RAF39.9[8]
Imidazo[2,1-b]thiazole (Compound 8u)C-RAF19.0[8]
Phenylsulfonyl-thiazole (Compound 40)B-RAFV600E23.1[3]
2-Hydrazinyl-thiazole (Compound 4c)VEGFR-2150[11]
3-Nitrophenylthiazolyl (Compound 4d)VEGFR-251.09[13]
Thiazolyl Hydrazone (Compound 2j)ABL18,870[14]

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4cMCF-7Breast2.57[11]
Compound 4cHepG2Liver7.26[11]
Compound 4dMDA-MB-231Breast1.21[13]
Compound 8cHCT-116Colorectal3.16[12]
Compound 2jK562Leukemia (CML)8.87[14]
Compound 8uMCF-7Breast0.476[8]

Conclusion and Future Outlook

The thiazol-2-ol backbone and its related derivatives represent a highly versatile and clinically validated scaffold for the development of targeted kinase inhibitors.[2] Their synthetic tractability allows for extensive SAR studies, enabling the optimization of potency, selectivity, and drug-like properties.[7] The demonstrated ability of these compounds to potently inhibit key oncogenic drivers in pathways like PI3K/Akt and RAF/MEK/ERK underscores their immense therapeutic potential.[7][8]

Future research will likely focus on developing next-generation thiazole inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.[15] Furthermore, exploring their use in combination therapies and overcoming mechanisms of acquired resistance will be critical areas of investigation. The foundational principles and methodologies outlined in this guide provide a robust framework for researchers to continue harnessing the power of the thiazole scaffold to discover novel and effective anticancer agents.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. ResearchGate.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing.
  • Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (2025). ResearchGate.
  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Publications.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. NIH.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
  • Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent.
  • Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. (2015). PubMed.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH.
  • A New Series of Antileukemic Agents: Design, Synthesis, In Vitro and In Silico Evaluation of Thiazole-Based ABL1 Kinase Inhibitors. (2020).
  • Application Notes and Protocols for 5-(Furan-2-yl)thiazole Derivatives as Kinase Inhibitors. Benchchem.

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Methodological & Application

Step-by-step protocol for the synthesis of "Thiazol-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the laboratory synthesis of Thiazol-2-ol, designed for researchers and drug development professionals. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and emphasizes critical safety measures.

Introduction: The Chemistry of Thiazol-2-ol

Thiazol-2-ol, and its tautomer 2-hydroxythiazole, are important heterocyclic compounds that serve as building blocks in medicinal and synthetic chemistry. The thiazole ring is a core component in numerous biologically active molecules, including pharmaceuticals like the sulfa drug Sulfathiazole and the essential vitamin B1 (thiamine).[1][2]

A crucial aspect of Thiazol-2-ol's chemistry is its keto-enol tautomerism. The molecule exists as an equilibrium mixture of the keto form (Thiazol-2-one) and the enol form (2-hydroxythiazole).[3][4][5] The predominant form can depend on factors like the solvent and physical state (solid vs. solution). This protocol details a common and reliable method for its synthesis, which proceeds through the well-established Hantzsch thiazole synthesis to create an intermediate, followed by hydrolysis.[6][7][8]

Reaction Overview

The synthesis is a two-part process:

  • Part A: Hantzsch Thiazole Synthesis. This classic reaction involves the condensation of an α-halocarbonyl compound (chloroacetaldehyde) with a thioamide (thiourea) to form 2-aminothiazole.[6][8][9][10]

  • Part B: Hydrolysis. The resulting 2-aminothiazole is then hydrolyzed under acidic conditions to replace the amino group with a hydroxyl group, yielding the target Thiazol-2-ol.

CRITICAL SAFETY PRECAUTIONS

This protocol involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

  • Thiourea: A suspected carcinogen and potential teratogen.[11][12] Avoid dust formation and all contact with skin and eyes.[13][14][15] Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[12][15]

  • Chloroacetaldehyde (typically a 40-50% aqueous solution): Highly toxic, corrosive, and a potential mutagen.[16][17] It can cause severe burns to the skin and eyes and is harmful if inhaled or absorbed through the skin.[16][18][19] This reagent must be handled in a chemical fume hood.[16] Ensure immediate access to an eyewash station and safety shower.[12][17]

  • General Precautions: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE at all times. Dispose of all chemical waste according to institutional and local regulations.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMolesNotes
ThioureaCH₄N₂S76.127.61 g0.10Suspected carcinogen.[11]
ChloroacetaldehydeC₂H₂ClO78.5015.7 g0.10(Assuming 50% w/w aqueous solution) Toxic and corrosive.[16][17]
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Sodium BicarbonateNaHCO₃84.01As needed-For neutralization
Hydrochloric Acid (conc.)HCl36.46~20 mL-For hydrolysis
Sodium HydroxideNaOH40.00As needed-For neutralization
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄--As needed-Drying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Experimental Workflow Diagram

G cluster_part_a Part A: Synthesis of 2-Aminothiazole cluster_part_b Part B: Hydrolysis to Thiazol-2-ol cluster_purification Purification & Analysis A1 1. Dissolve Thiourea in Ethanol A2 2. Add Chloroacetaldehyde (dropwise) A1->A2 A3 3. Reflux Reaction Mixture (2-3 hours) A2->A3 A4 4. Cool and Neutralize with NaHCO₃ A3->A4 A5 5. Isolate Crude Product (Filtration) A4->A5 B1 6. Dissolve Crude Product in conc. HCl A5->B1 Transfer crude 2-aminothiazole B2 7. Heat Reaction Mixture (e.g., 100°C) B1->B2 B3 8. Cool and Neutralize with NaOH B2->B3 B4 9. Extract with Diethyl Ether B3->B4 B5 10. Dry, Filter, and Evaporate Solvent B4->B5 C1 11. Recrystallize Crude Thiazol-2-ol B5->C1 Transfer crude Thiazol-2-ol C2 12. Characterize Product (NMR, IR, MS, MP) C1->C2

Caption: Overall experimental workflow for the synthesis of Thiazol-2-ol.

Detailed Step-by-Step Protocol

Part A: Synthesis of 2-Aminothiazole (Hantzsch Reaction)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Place the setup in a heating mantle. Perform all actions in a chemical fume hood.

  • Reagent Preparation: In the flask, dissolve 7.61 g (0.10 mol) of thiourea in 75 mL of 95% ethanol with stirring.

  • Addition of Chloroacetaldehyde: Carefully add 15.7 g of 50% aqueous chloroacetaldehyde solution (containing 0.10 mol of chloroacetaldehyde) to the addition funnel.

  • Reaction Initiation: Add the chloroacetaldehyde solution dropwise to the stirred thiourea solution over 30 minutes. The reaction is exothermic, and the mixture may begin to warm.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

    • The crude 2-aminothiazole product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.

    • The resulting crude 2-aminothiazole can be used directly in the next step or purified further by recrystallization from ethanol if desired.

Part B: Hydrolysis of 2-Aminothiazole to Thiazol-2-ol
  • Reaction Setup: In a round-bottom flask, combine the crude 2-aminothiazole from Part A with approximately 20 mL of concentrated hydrochloric acid.

  • Heating: Heat the mixture in an oil bath or on a heating mantle at 100°C for 4-6 hours.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is neutral (pH ~7). Perform this step slowly as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude Thiazol-2-ol, typically as a solid.

Purification and Characterization

  • Purification: The crude Thiazol-2-ol can be purified by recrystallization. A suitable solvent system might be ethanol/water or ethyl acetate/hexane.

  • Characterization:

    • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

    • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. The spectrum should show characteristic peaks for the protons on the thiazole ring.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the C=O (keto form) and C-O (enol form) carbons, confirming the tautomeric mixture.[3][4]

    • FT-IR: The infrared spectrum should display a broad O-H stretch (enol form) and a strong C=O stretch (keto form).

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Reaction Mechanism: Hantzsch Synthesis

The Hantzsch synthesis proceeds through a nucleophilic attack followed by cyclization and dehydration.

G thiourea Thiourea (Nucleophile) intermediate1 Isothiouronium Salt (Intermediate) thiourea->intermediate1 1. Nucleophilic Attack (SN2) chloroacetaldehyde Chloroacetaldehyde (Electrophile) intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product 2-Aminothiazole (Product) intermediate2->product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of chloroacetaldehyde in an Sₙ2 reaction, displacing the chloride ion to form an isothiouronium salt intermediate.[10]

  • Cyclization: An amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[10]

References

  • Precautions for Safe Handling and Storage of Thiourea Dioxide. (2019). Google Cloud.
  • Chloroacetaldehyde Hazard Summary. (2005). New Jersey Department of Health.
  • NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. Centers for Disease Control and Prevention.
  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.
  • Safety Data Sheet: Thiourea. (2024). Carl ROTH.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Safety Data Sheet: Thiourea. (2024). Carl ROTH.
  • Thiourea Hazard Summary. New Jersey Department of Health.
  • ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION). International Programme on Chemical Safety.
  • Hantzsch Thiazole Synthesis. Chem Help ASAP.
  • CHLOROACETALDEHYDE. CAMEO Chemicals, NOAA.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate.
  • 2-Thiazol-2-yl-propan-2-ol | 16077-78-4. Benchchem.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed.
  • 2-Aminothiazole. Wikipedia.
  • Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. ResearchGate.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
  • Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][13][16]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). International Union of Crystallography. Available at:

Sources

Application Notes & Protocols: The Thiazole Scaffold in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Nucleus

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the development of drugs with antibacterial, antifungal, antiviral, and antitumor properties.[1][3] While the parent thiazole is not found in nature, its structural motif is integral to natural products like vitamin B1 (thiamine) and numerous approved drugs, including the antibacterial agent Sulfathiazole and the antiretroviral Ritonavir.[1][4]

The specific query regarding "Thiazol-2-ol" touches upon a fundamental aspect of thiazole chemistry: tautomerism. Thiazol-2-ol exists in a dynamic equilibrium with its more stable keto form, thiazolidin-2-one. This relationship is crucial, as the reactivity and synthetic utility often derive from precursors and derivatives related to this core, such as 2-aminothiazoles and 2-hydrazinothiazoles, which serve as versatile starting materials for more complex antimicrobial agents. This guide will explore the synthesis, application, and mechanistic underpinnings of thiazole derivatives as a vital class of antimicrobial agents, providing researchers with both the foundational knowledge and practical protocols to innovate in this critical field.

Part I: Core Synthetic Strategies for the Thiazole Ring

The construction of the thiazole ring is a well-established field in organic synthesis. The choice of method depends on the desired substitution pattern and the available starting materials. The Hantzsch synthesis remains the most prominent and versatile method.[1]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis, first reported in 1887, is the condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide-containing species (like thiourea, thiosemicarbazones, or primary thioamides).[1][4] This method is exceptionally reliable for producing a wide array of 2,4- and 2,4,5-substituted thiazoles.

Causality of the Mechanism: The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The use of a base is often unnecessary but can facilitate the initial S-alkylation. The robustness of this reaction allows for a high degree of functional group tolerance, making it a workhorse in drug discovery.

Hantzsch_Synthesis Workflow of the Hantzsch Thiazole Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_output Final Product & Analysis alpha_halo α-Halocarbonyl (e.g., 2-Bromoacetophenone) mixing 1. Mix & Reflux in Ethanol alpha_halo->mixing thioamide Thioamide Source (e.g., Thiourea) thioamide->mixing monitoring 2. Monitor by TLC mixing->monitoring workup 3. Aqueous Workup (Neutralization & Extraction) monitoring->workup purification 4. Purify Product workup->purification product 2,4-Disubstituted Thiazole purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Alternative Synthetic Routes
  • Gabriel Synthesis: This method involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide. It provides a route to thiazoles from different precursors compared to the Hantzsch method.[4][5]

  • Cook-Heilbron Synthesis: This pathway allows for the creation of 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[4][5]

  • Microwave-Assisted Synthesis: Modern protocols often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields.[4][5]

Part II: Application Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine

This protocol provides a detailed, self-validating methodology for synthesizing a model thiazole derivative with documented antimicrobial potential, based on the Hantzsch synthesis.[4]

Objective: To synthesize 4-(4-bromophenyl)-thiazol-2-amine via the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea.

Materials and Reagents:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel, Buchner funnel

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (e.g., 2.78 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

    • Add 50 mL of 95% ethanol as the solvent.

    • Scientist's Note: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for reflux temperatures. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Reaction Execution:

    • Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

    • Scientist's Note: Refluxing provides the necessary activation energy for the condensation and cyclization to occur efficiently.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.

    • Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting α-haloketone spot.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic (pH ~7-8). This neutralizes the HBr byproduct and deprotonates the aminothiazole, making it less water-soluble.

    • Scientist's Note: This neutralization step is critical. The product is often protonated, forming a salt that is soluble in the polar solvent. Basification precipitates the free amine, enabling its isolation.

    • Filter the resulting solid precipitate using a Buchner funnel, washing with cold deionized water.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

    • Dry the purified crystals under vacuum to yield the final product, 4-(4-bromophenyl)-thiazol-2-amine.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using:

      • ¹H NMR: To identify characteristic protons of the thiazole ring and substituents.

      • FT-IR: To confirm the presence of key functional groups like N-H and C=N.

      • Mass Spectrometry: To verify the molecular weight of the compound.

Part III: Application Protocol: In Vitro Antimicrobial Activity Screening

This protocol details the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[6]

Objective: To determine the MIC of the synthesized thiazole derivative against representative bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains.

Materials and Equipment:

  • Synthesized thiazole compound, dissolved in DMSO (e.g., at 10 mg/mL)

  • Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Scientist's Note: Standardizing the inoculum density is crucial for reproducibility and comparability of MIC values across different experiments.

  • Compound Dilution:

    • In a sterile 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution of your synthesized compound to the first well and mix, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + DMSO vehicle).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Part IV: Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these relationships is key to designing more effective agents.[7][8]

Key SAR Observations:

  • Position 2: Modifications at the 2-amino group are common. Converting it to a Schiff base or an amide can modulate activity. Hybrid molecules combining the thiazole with other heterocyclic rings like pyrazole or triazole at this position have shown enhanced potency.[1][8]

  • Position 5: Substitution at this position is less common but can be used to fine-tune the electronic properties and steric profile of the molecule.

Caption: A summary of key SAR points for antimicrobial thiazole derivatives.

Mechanisms of Action:

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often by inhibiting essential microbial enzymes.[4]

  • DNA Gyrase Inhibition: Some thiazoles can bind to the ATP-binding site of DNA gyrase (GyrB), an enzyme essential for bacterial DNA replication. This prevents the supercoiling of DNA, leading to bacterial cell death.[4]

  • FabH Enzyme Inhibition: Several thiazole compounds are potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the bacterial fatty acid synthesis pathway. Disrupting this pathway compromises the integrity of the bacterial cell membrane.

  • Metabolic Pathway Inhibition: As seen with sulfathiazole, the thiazole moiety can act as a mimic of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase and blocking the folic acid synthesis pathway necessary for bacterial survival.[4]

Mechanism_of_Action Proposed Mechanism: DNA Gyrase Inhibition Thiazole Thiazole Derivative Binding Inhibition of ATP Binding Thiazole->Binding Gyrase Bacterial DNA Gyrase (GyrB Subunit) Gyrase->Binding ATP ATP ATP->Gyrase Supercoiling DNA Supercoiling Blocked Binding->Supercoiling Replication DNA Replication Fails Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Caption: Simplified pathway for thiazoles acting as DNA gyrase inhibitors.

Part V: Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains, illustrating their broad-spectrum potential.

Compound ClassSubstituentsTest OrganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesR = H (Parent)S. aureus16.1[4]
E. coli16.1[4]
R = 4-Cl-phenylB. subtilis28.8[4]
R = 4-F-phenylA. niger16.2[4]
Thiazole-Pyrazoline HybridsPhenyl & Pyrimidine groupsVarious Bacteria"Superior Activity"[4]
Thiazole Schiff BasesVarious substitutionsE. coliBetter than Kanamycin B[1]
2,4-disubstituted thiazolesNitro group on phenyl ringB. subtilis"Active"[2]
E. coli"Active"[2]

Part VI: References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules.

  • Synthesis, characterization, and antimicrobial activity of some novel thiazole clubbed 1,3,4-oxadiazoles. (n.d.). Semantic Scholar.

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry.

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

  • Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite. (n.d.). Nanochemistry Research.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health (NIH).

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Lignum Advances in NanoBiology and Science.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI.

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules.

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org.

Sources

Application Notes and Protocols for Thiazol-2-ol Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mild Steel Corrosion and the Promise of Thiazole-Based Inhibitors

Mild steel, a cornerstone of modern industry, is prized for its mechanical properties and economic viability. However, its susceptibility to corrosion in acidic environments—a common scenario in industrial processes such as acid pickling, cleaning, and oil and gas exploration—poses a significant challenge, leading to material degradation and potential structural failure.[1] The use of corrosion inhibitors is a frontline defense against this degradation. Organic molecules, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have proven to be effective by adsorbing onto the metal surface and forming a protective barrier.[2][3]

Among the various classes of organic inhibitors, thiazole derivatives have garnered considerable attention.[3] Their unique structural features, including the presence of sulfur and nitrogen atoms, π-electrons, and an aromatic ring, facilitate strong adsorption onto the d-orbitals of iron, thereby impeding corrosive processes.[3] This guide focuses on a specific subclass: Thiazol-2-ol derivatives and their tautomeric forms, such as thiazolidin-2-one and thiazolidin-4-one derivatives. These compounds offer a compelling combination of synthetic accessibility and high inhibition efficiency, making them a fertile ground for research and industrial application.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering. It provides a detailed exploration of the synthesis, characterization, and evaluation of Thiazol-2-ol derivatives as corrosion inhibitors for mild steel in acidic media, grounded in established scientific principles and experimental best practices.

Section 1: Synthesis and Characterization of Thiazol-2-ol Derivatives

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure. This section outlines a representative synthesis protocol for a thiazolidin-4-one derivative, a close structural analog of Thiazol-2-ol, and details the essential characterization techniques to verify its structure and purity.

Synthesis Protocol: (Z)-2-((3,5-dichloropyridin-2-yl)imino)thiazolidin-4-one (DICPT)

This protocol is adapted from the synthesis of a novel pyridinyl thiazolidine derivative, which has demonstrated significant corrosion inhibition properties.[4]

Rationale: This multi-step synthesis creates a molecule with multiple adsorption centers (N and S heteroatoms, imino group, and aromatic ring), enhancing its potential to form a stable protective film on the steel surface.

Step-by-Step Protocol:

  • Synthesis of 1-(3,5-dichloropyridin-2-yl)thiourea:

    • Dissolve 3,5-dichloropyridin-2-amine in ethanol.

    • Add benzoyl isothiocyanate dropwise to the solution while stirring.

    • Reflux the mixture for 4-5 hours.

    • Cool the reaction mixture and add a 2M aqueous solution of sodium hydroxide.

    • Continue stirring for an additional 2-3 hours at room temperature.

    • Filter the resulting precipitate, wash with distilled water, and dry to obtain the thiourea derivative.

  • Synthesis of (Z)-2-((3,5-dichloropyridin-2-yl)imino)thiazolidin-4-one (DICPT):

    • Dissolve the synthesized 1-(3,5-dichloropyridin-2-yl)thiourea in ethanol.

    • Add ethyl 2-chloroacetate and anhydrous sodium acetate.

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Diagram of Synthesis Workflow:

cluster_0 Step 1: Thiourea Derivative Synthesis cluster_1 Step 2: Thiazolidin-4-one Ring Formation 3,5-dichloropyridin-2-amine 3,5-dichloropyridin-2-amine Reflux in Ethanol Reflux in Ethanol 3,5-dichloropyridin-2-amine->Reflux in Ethanol Benzoyl isothiocyanate Benzoyl isothiocyanate Benzoyl isothiocyanate->Reflux in Ethanol NaOH workup NaOH workup Reflux in Ethanol->NaOH workup 1-(3,5-dichloropyridin-2-yl)thiourea 1-(3,5-dichloropyridin-2-yl)thiourea NaOH workup->1-(3,5-dichloropyridin-2-yl)thiourea Reflux in Ethanol_2 Reflux in Ethanol 1-(3,5-dichloropyridin-2-yl)thiourea->Reflux in Ethanol_2 Ethyl 2-chloroacetate Ethyl 2-chloroacetate Ethyl 2-chloroacetate->Reflux in Ethanol_2 Anhydrous Sodium Acetate Anhydrous Sodium Acetate Anhydrous Sodium Acetate->Reflux in Ethanol_2 Precipitation & Recrystallization Precipitation & Recrystallization Reflux in Ethanol_2->Precipitation & Recrystallization DICPT DICPT Precipitation & Recrystallization->DICPT

Caption: Synthesis workflow for a thiazolidin-4-one derivative inhibitor.

Physicochemical Characterization

Rationale: Rigorous characterization is crucial to confirm the identity and purity of the synthesized inhibitor, ensuring that the observed corrosion inhibition is attributable to the target molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the synthesized molecule.

    • Protocol: Acquire the FTIR spectrum of the purified product. Look for characteristic absorption bands corresponding to N-H, C=O (in the thiazolidinone ring), C=N, and C-S bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: To elucidate the detailed molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[1] Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration values, and splitting patterns to confirm the proposed structure. For example, in the ¹³C NMR spectrum of a related compound, signals for the two aromatic carbons in the thiadiazole ring appeared at 169.0 ppm and 157.3 ppm.[1]

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

    • Protocol: Obtain the mass spectrum of the sample. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target molecule.

Section 2: Experimental Protocols for Corrosion Inhibition Assessment

This section provides detailed, step-by-step protocols for evaluating the performance of Thiazol-2-ol derivatives as corrosion inhibitors for mild steel in acidic media.

Preparation of Materials
  • Mild Steel Specimen Preparation:

    • Cut mild steel coupons into appropriate dimensions (e.g., for weight loss and electrochemical studies).

    • Abrade the surfaces sequentially with different grades of emery paper, followed by polishing to a mirror finish.

    • Degrease the specimens with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.[5]

    • Store in a desiccator until use.

  • Corrosive Medium Preparation:

    • Prepare the acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with deionized water.[1][2]

    • Prepare stock solutions of the synthesized inhibitor in the acidic medium.

    • Create a series of test solutions with varying inhibitor concentrations by diluting the stock solution.

Weight Loss Method

Rationale: This gravimetric technique provides a direct and straightforward measurement of the corrosion rate and the inhibitor's efficiency.

Step-by-Step Protocol:

  • Weigh the prepared mild steel specimens accurately.

  • Immerse the specimens in the corrosive solutions (with and without the inhibitor) for a predetermined period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the specimens, rinse with deionized water, and clean to remove corrosion products (e.g., using a solution containing HCl and hexamine).

  • Rinse again with deionized water, dry, and reweigh the specimens.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Measurements

Rationale: Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode setup is used, comprising the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

Diagram of Electrochemical Testing Workflow:

Prepare Mild Steel Electrode Prepare Mild Steel Electrode Immerse in Test Solution Immerse in Test Solution Prepare Mild Steel Electrode->Immerse in Test Solution Stabilize at OCP Stabilize at OCP Immerse in Test Solution->Stabilize at OCP Prepare Test Solution (Acid +/- Inhibitor) Prepare Test Solution (Acid +/- Inhibitor) Prepare Test Solution (Acid +/- Inhibitor)->Immerse in Test Solution Potentiodynamic Polarization Potentiodynamic Polarization Stabilize at OCP->Potentiodynamic Polarization Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Stabilize at OCP->Electrochemical Impedance Spectroscopy Determine Icorr, Ecorr, Tafel Slopes Determine Icorr, Ecorr, Tafel Slopes Potentiodynamic Polarization->Determine Icorr, Ecorr, Tafel Slopes Determine Rct, Cdl Determine Rct, Cdl Electrochemical Impedance Spectroscopy->Determine Rct, Cdl Calculate Inhibition Efficiency Calculate Inhibition Efficiency Determine Icorr, Ecorr, Tafel Slopes->Calculate Inhibition Efficiency Determine Rct, Cdl->Calculate Inhibition Efficiency Analyze Inhibition Mechanism Analyze Inhibition Mechanism Calculate Inhibition Efficiency->Analyze Inhibition Mechanism

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

2.3.1. Potentiodynamic Polarization (PDP)

Purpose: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to classify the inhibitor as anodic, cathodic, or mixed-type.

Step-by-Step Protocol:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

  • Analyze the shift in Ecorr and the changes in the anodic and cathodic Tafel slopes to determine the inhibitor type. A significant shift in Ecorr (>85 mV) indicates either anodic or cathodic control, while a smaller shift suggests a mixed-type inhibitor.[4]

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

Purpose: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal-solution interface.

Step-by-Step Protocol:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

  • Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit).[1]

  • Extract key parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate effective adsorption and formation of a protective layer.[2]

Surface Analysis Techniques

Rationale: To visually and compositionally confirm the formation of a protective inhibitor film on the mild steel surface.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To observe the surface morphology of the mild steel before and after corrosion, with and without the inhibitor.

    • Protocol: After the immersion test, carefully rinse and dry the mild steel specimens. Acquire SEM images at various magnifications. A smoother surface in the presence of the inhibitor compared to the blank indicates effective protection.

  • Atomic Force Microscopy (AFM):

    • Purpose: To provide a three-dimensional profile of the steel surface and quantify surface roughness.

    • Protocol: Analyze the topography of the mild steel surfaces after immersion. A significant reduction in surface roughness in the presence of the inhibitor confirms the formation of a protective film and mitigation of corrosive attack.[4][6]

Section 3: Data Interpretation and Mechanistic Insights

A thorough analysis of the experimental data provides a deeper understanding of the inhibitor's performance and mechanism of action.

Quantitative Performance Evaluation

Summarize the key quantitative data in tables for easy comparison of different inhibitor concentrations or derivatives.

Table 1: Potentiodynamic Polarization Data for a Thiazolidin-4-one Derivative (DICPT) in 0.5 M HCl [4]

Inhibitor Conc. (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank-4851250-
1 x 10⁻⁶-47848061.6
5 x 10⁻⁶-47221083.2
1 x 10⁻⁵-46512590.0
3 x 10⁻⁵-4587294.2

Table 2: Electrochemical Impedance Spectroscopy Data for a Thiazolidin-4-one Derivative (DICPT) in 0.5 M HCl [4]

Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45120-
1 x 10⁻⁶1188561.8
5 x 10⁻⁶2706083.3
1 x 10⁻⁵4504290.0
3 x 10⁻⁵7802894.2
Adsorption Isotherm and Thermodynamic Considerations

Rationale: To understand the interaction between the inhibitor molecules and the metal surface, it is essential to analyze the adsorption behavior.

  • Adsorption Isotherm: The Langmuir adsorption isotherm is commonly used to describe the adsorption of corrosion inhibitors.[2] It assumes monolayer adsorption on a homogeneous surface. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is plotted against the inhibitor concentration. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

  • Thermodynamics of Adsorption: The standard free energy of adsorption (ΔG°ads) can be calculated from the equilibrium constant of the adsorption process. The magnitude and sign of ΔG°ads provide insights into the nature of adsorption: values around -20 kJ/mol or less positive are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[7]

Proposed Inhibition Mechanism

The inhibition mechanism of Thiazol-2-ol derivatives on mild steel in acidic media is primarily attributed to their adsorption on the metal surface, which blocks the active corrosion sites. This adsorption is a complex process involving:

  • Physisorption: Protonated inhibitor molecules are electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) and vacant d-orbitals of iron atoms, forming a coordinate-type covalent bond. The π-electrons of the aromatic ring can also participate in this interaction.

The synergistic effect of both physisorption and chemisorption leads to the formation of a stable, protective film that isolates the mild steel from the corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Diagram of Proposed Inhibition Mechanism:

cluster_0 Adsorption Process Mild Steel Surface (Fe) Mild Steel Surface (Fe) Acidic Solution (H+, Cl-) Acidic Solution (H+, Cl-) Acidic Solution (H+, Cl-)->Mild Steel Surface (Fe) Corrosion Attack Inhibitor Molecule Inhibitor Molecule Physisorption Electrostatic Attraction (Protonated Inhibitor & Cl- on surface) Inhibitor Molecule->Physisorption Chemisorption Electron Donation (N, S heteroatoms to Fe d-orbitals) Inhibitor Molecule->Chemisorption Protective Film Formation Protective Film Formation Physisorption->Protective Film Formation Chemisorption->Protective Film Formation Protective Film Formation->Mild Steel Surface (Fe) Blocks Active Sites

Caption: Adsorption mechanism of thiazole derivatives on a mild steel surface.

Conclusion

Thiazol-2-ol derivatives and their tautomeric forms represent a highly promising class of corrosion inhibitors for mild steel in acidic environments. Their versatile synthesis, coupled with the presence of multiple adsorption centers, allows for the design of highly effective inhibitor molecules. By following the detailed protocols outlined in this guide for synthesis, characterization, and performance evaluation, researchers can systematically investigate and optimize these compounds for various industrial applications, contributing to the development of more durable and reliable materials.

References

  • Alamry, K. A., et al. (2022). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 15(9), 104069. [Link]

  • El-Haddad, M. M. (2013). Effect of Thiazole Derivatives on the Corrosion of Mild Steel in 1 M HCl Solution. International Journal of Electrochemical Science, 8, 11591-11604. [Link]

  • Tüzün, B., & Özkır, D. (2023). Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 133-144. [Link]

  • El Guesmi, N., et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Arabian Journal of Chemistry, 17(1), 105867. [Link]

  • Al-Bagawi, A. H., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 27(19), 6289. [Link]

  • Lgaz, H., et al. (2023). A detailed experimental and theoretical evaluations of two thiazolidine-2, 4-dione derivatives as corrosion inhibitors for carbon steel in a hydrochloric acid electrolyte. Journal of Adhesion Science and Technology, 37(21), 2735-2762. [Link]

  • Mousavi-Khoshdel, S. M., et al. (2019). Synthesis and Investigation of Corrosion Inhibition of 4- (naphthalen-1-yl) thiazol-2-amineoncopper in HCl. Journal of Applied Chemical Research, 13(4), 8-23. [Link]

  • Fouda, A. S., et al. (2010). Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution. European Journal of Chemistry, 1(4), 312-318. [Link]

  • Flores, E. A., et al. (2006). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Journal of Applied Electrochemistry, 36, 457-464. [Link]

  • Quraishi, M. A., & Sharma, H. K. (2003). Thiazoles as corrosion inhibitors for mild steel in formic and acetic acid solutions. Materials Chemistry and Physics, 81(1), 19-24. [Link]

  • Thakur, A., & Kumar, A. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. European Journal of Molecular & Clinical Medicine, 7(7), 3702-3710. [Link]

  • Li, X., et al. (2021). Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature. Journal of the Chinese Chemical Society, 68(12), 2269-2278. [Link]

  • El Guesmi, N., et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Arabian Journal of Chemistry, 17(1), 105867. [Link]

  • Obot, I. B., & Obi-Egbedi, N. O. (2011). Experimental and theoretical studies of thiazoles as corrosion inhibitors for mild steel in sulphuric acid solution. Corrosion Science, 53(9), 2841-2852. [Link]

  • Berisha, A., et al. (2015). Theoretical and experimental studies of the corrosion behavior of some thiazole derivatives toward mild steel in sulfuric acid media. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 269-279. [Link]

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Application Notes and Protocols for High-Throughput Screening of Thiazol-2-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen that is a cornerstone in medicinal chemistry.[1][2][3] This "privileged structure" is present in numerous FDA-approved drugs and a vast array of biologically active agents, demonstrating a remarkable versatility in interacting with diverse biological targets.[2][3] Thiazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The unique electronic and steric properties imparted by the thiazole nucleus allow for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5]

This document provides detailed application notes and robust, validated protocols for the high-throughput screening (HTS) of compound libraries based on the "Thiazol-2-ol" core, a key subset of the broader thiazole family. Given the frequent role of thiazole derivatives as enzyme inhibitors, particularly targeting protein kinases, these protocols are designed to identify and characterize novel kinase inhibitors.[6] We will detail two complementary HTS methodologies: a biochemical assay using Fluorescence Polarization (FP) for primary screening and a cell-based reporter assay for secondary validation and assessment of cellular potency. This dual-assay approach provides a comprehensive screening funnel, from initial hit identification to cellular confirmation, ensuring high-quality, actionable data for drug discovery professionals.

Part 1: Biochemical High-Throughput Screening using Fluorescence Polarization (FP)

Principle of the Assay

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely used in HTS to study molecular interactions in solution.[7][8] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). When a small fluorescent tracer tumbles rapidly in solution and is excited by plane-polarized light, it emits depolarized light, resulting in a low FP signal.[7] If this tracer binds to a much larger molecule, such as a protein kinase, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains largely polarized, leading to a high FP signal.[7][8]

In a competitive FP assay for kinase inhibitors, a fluorescently labeled ligand (tracer) that binds to the kinase's active site is used. In the absence of an inhibitor, the tracer binds to the kinase, yielding a high FP signal. When a "Thiazol-2-ol" compound from the screening library successfully competes with the tracer for binding to the kinase, the tracer is displaced into the solution. This displacement causes the tracer to tumble freely again, resulting in a measurable decrease in the FP signal. This drop in polarization is directly proportional to the inhibitory activity of the test compound.

cluster_0 Low FP Signal (No Binding / Inhibition) cluster_1 High FP Signal (Binding) Emission_Low Depolarized Light Tracer->Emission_Low Emits Excitation Polarized Light Excitation->Tracer Excites Kinase Protein Kinase (Large, Rotates Slowly) Bound_Complex Kinase-Tracer Complex (Large, Slow Rotation) Emission_High Polarized Light Bound_Complex->Emission_High Excitation2 Polarized Light Excitation2->Bound_Complex

Caption: Principle of Fluorescence Polarization Assay.

Protocol: FP-Based Kinase Inhibition Assay

This protocol is designed for a 384-well microplate format, suitable for automated HTS.[8]

A. Materials and Reagents

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Protein Kinase: Recombinant kinase of interest (e.g., a tyrosine or serine/threonine kinase).

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind the kinase active site (e.g., a fluorescein-labeled ATP-competitive inhibitor).

  • Test Compounds: "Thiazol-2-ol" library compounds dissolved in 100% DMSO.

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Microplates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: Equipped with FP capabilities, including appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).

B. Experimental Procedure

  • Assay Development & Optimization:

    • Tracer Concentration: Determine the optimal tracer concentration that provides a robust signal-to-noise ratio while remaining below the Kd for the kinase-tracer interaction.[9]

    • Kinase Titration: Titrate the kinase against the fixed optimal tracer concentration to find the concentration that yields approximately 80% of the maximal binding signal. This ensures the assay is sensitive to competitive inhibition.

    • DMSO Tolerance: Confirm that the assay performance is not significantly affected by the final concentration of DMSO used for compound delivery (typically ≤1%).

  • HTS Protocol Steps:

    • Dispense 50 nL of test compounds, positive control, or DMSO into the wells of a 384-well plate using an acoustic liquid handler.

    • Prepare a "Kinase/Tracer Premix" in assay buffer. Add 10 µL of this premix to all wells. The final concentration of kinase and tracer should be at the pre-determined optimal levels.

    • Seal the plates and incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

    • Centrifuge the plates briefly (e.g., 1 minute at 1,000 x g) to ensure all components are at the bottom of the wells.

    • Read the plates on an FP-capable plate reader. Measure both the parallel (Iǁ) and perpendicular (I┴) fluorescence emission.

C. Data Analysis and Quality Control

  • FP Calculation: The instrument software calculates the FP value in millipolarization units (mP) for each well using the formula:

    • mP = 1000 * (Iǁ - G * I┴) / (Iǁ + G * I┴)

    • Where 'G' (G-factor) is an instrument-specific correction factor.[8]

  • Data Normalization: Calculate the percent inhibition for each test compound relative to the controls on the same plate:

    • % Inhibition = 100 * (High_Control_mP - Compound_mP) / (High_Control_mP - Low_Control_mP)

    • High Control: Wells with Kinase + Tracer + DMSO (minimal inhibition).

    • Low Control: Wells with Kinase + Tracer + Positive Control Inhibitor (maximal inhibition).

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10][11][12][13] It assesses the separation between the high and low controls.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[10][13]

ParameterDescriptionRecommended Value
Plate Format 384-well, low-volume, black-
Assay Volume 10 µL-
Compound Conc. 10 µM (final)Varies by library
DMSO Final Conc. ≤ 1%-
Incubation Time 60 minutes at RTMust be optimized
Z'-factor Assay quality metric≥ 0.5

Part 2: Cell-Based Screening using a Nuclear Receptor Reporter Assay

Principle of the Assay

Thiazole derivatives are also known to modulate the activity of nuclear receptors (NRs), which are ligand-activated transcription factors.[14] A cell-based reporter assay is an ideal secondary screen to confirm the activity of hits from a primary biochemical screen and to assess their effects in a more physiologically relevant context.

This assay utilizes a "one-hybrid" system.[14][15] It involves two key genetic components co-transfected into a suitable human cell line (e.g., HEK293T):

  • Chimeric Receptor Plasmid: Encodes a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the target human nuclear receptor.[14][15]

  • Reporter Plasmid: Contains a promoter with multiple copies of the GAL4 Upstream Activator Sequence (UAS), which drives the expression of a reporter gene, typically Firefly luciferase.[14]

When a "Thiazol-2-ol" compound (agonist) enters the cell and binds to the NR-LBD of the fusion protein, the chimeric receptor translocates to the nucleus, binds to the UAS, and activates the transcription of the luciferase gene. The resulting luminescence, measured after adding a substrate like luciferin, is proportional to the compound's activity. For antagonists, the assay is run in the presence of a known agonist, and a decrease in the luminescent signal indicates inhibition.

cluster_cell Host Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Compound Thiazol-2-ol (Agonist) Receptor GAL4-DBD NR-LBD Compound->Receptor Binds UAS GAL4 UAS Receptor->UAS Translocates & Binds LuciferaseGene Luciferase Gene UAS->LuciferaseGene Activates Transcription Luciferase Luciferase Protein LuciferaseGene->Luciferase Translation Light Light Signal Luciferase->Light Luciferin (Substrate)

Caption: Workflow of a GAL4-NR LBD Reporter Assay.

Protocol: Dual-Luciferase Nuclear Receptor Reporter Assay

This protocol uses a dual-luciferase system, where a second reporter (e.g., Renilla luciferase) is co-expressed under a constitutive promoter. This allows for normalization of the Firefly luciferase signal, correcting for variations in cell number and transfection efficiency.[15]

A. Materials and Reagents

  • Cell Line: HEK293T (Human Embryonic Kidney cells).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plasmids:

    • pBIND-NR-LBD (Expresses GAL4-NR LBD fusion).

    • pGL4.35[luc2P/9XGAL4 UAS/Hygro] (Firefly luciferase reporter).

    • pRL-SV40 (Constitutively expresses Renilla luciferase for normalization).

  • Transfection Reagent: (e.g., Lipofectamine 3000).

  • Test Compounds: "Thiazol-2-ol" hits from primary screen, dissolved in 100% DMSO.

  • Controls: Known NR agonist (positive) and DMSO (negative).

  • Microplates: 384-well, solid white, tissue-culture treated plates.

  • Detection Reagent: Dual-Glo® Luciferase Assay System (or equivalent).

  • Luminometer: Plate-based luminometer with dual injectors.

B. Experimental Procedure

  • Cell Transfection (Reverse Transfection):

    • Prepare a transfection master mix containing Opti-MEM, transfection reagent, and the three plasmids in their optimal ratio. Incubate as per the manufacturer's protocol.

    • Dilute the transfection mix into a suspension of HEK293T cells (e.g., at 4 x 10⁵ cells/mL).

    • Dispense 25 µL of the cell/transfection mix suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Perform serial dilutions of the "Thiazol-2-ol" hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

    • Add 50 nL of diluted compounds or controls to the cells.

    • Incubate for an additional 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 25 µL of the first luciferase reagent (for Firefly) to all wells. Incubate for 10 minutes.

    • Measure the Firefly luminescence (LUM₁).

    • Add 25 µL of the second luciferase reagent (Stop & Glo®, for Renilla). Incubate for 10 minutes.

    • Measure the Renilla luminescence (LUM₂).

C. Data Analysis

  • Signal Normalization: For each well, calculate the normalized response ratio:

    • Ratio = LUM₁ (Firefly) / LUM₂ (Renilla)

  • Dose-Response Analysis:

    • Plot the normalized ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) for agonists or IC₅₀ for antagonists.

    • This analysis requires specialized software (e.g., GraphPad Prism, Dotmatics).

  • Validation:

    • Hits are confirmed if they show a clear, dose-dependent activation or inhibition of the target nuclear receptor.

    • The Z'-factor should also be calculated for the assay plates using agonist and vehicle controls to ensure data quality.[16]

ParameterDescriptionRecommended Value
Cell Line HEK293T-
Plate Format 384-well, solid white, TC-treated-
Compound Incubation 18-24 hoursMust be optimized
Readout Dual-Luminescence-
Primary Endpoint EC₅₀ / IC₅₀-
Z'-factor Assay quality metric≥ 0.5

Conclusion and Forward Look

The combination of a high-throughput biochemical FP assay and a secondary cell-based reporter assay provides a powerful and efficient cascade for the discovery of novel drug candidates from "Thiazol-2-ol" based libraries. The FP assay serves as a robust primary screen to identify direct binders to a target of interest, such as a protein kinase.[8] The cell-based reporter assay then validates these hits in a cellular environment, providing crucial information on cell permeability, off-target effects, and functional potency.[14][17] By following these detailed protocols and adhering to stringent quality control measures like the Z'-factor, researchers can confidently identify and advance promising thiazole compounds into the next stages of the drug discovery pipeline.

References

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Application Notes & Protocols: Thiazol-2-ol as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiazol-2-ol in Heterocyclic Synthesis

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] Its derivatives are prized for their diverse pharmacological profiles and their capacity to engage with a wide array of biological targets.[4] Among the various thiazole-based building blocks, Thiazol-2-ol (also known as 2-hydroxythiazole or its tautomeric form, thiazol-2(3H)-one) stands out as a uniquely versatile and reactive synthon for the construction of complex, fused heterocyclic systems.

This guide provides an in-depth exploration of the chemical principles and practical methodologies for utilizing thiazol-2-ol in the synthesis of medicinally relevant fused heterocycles. We will delve into the causality behind key synthetic strategies, provide detailed, field-proven protocols, and illustrate the logical flow of these chemical transformations.

Core Chemical Principles: The Tautomerism of Thiazol-2-ol

The reactivity of thiazol-2-ol is fundamentally governed by its existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable keto form, thiazol-2(3H)-one.[5][6] This equilibrium is the linchpin of its synthetic utility, as it endows the molecule with ambident nucleophilic character—possessing reactive sites at the ring nitrogen, the exocyclic oxygen, and the endocyclic sulfur atom. The predominant thiazol-2(3H)-one tautomer contains a highly reactive endocyclic secondary amine, which serves as the primary nucleophilic center for annulation reactions.

Caption: Tautomeric equilibrium of Thiazol-2-ol.

Understanding and leveraging this tautomerism is critical for designing successful synthetic routes. The choice of reaction partners and conditions can selectively target different nucleophilic sites to achieve the desired fused heterocyclic scaffold.

Synthetic Strategy I: Annulation to Thiazolo[3,2-a]pyrimidines

One of the most powerful applications of thiazol-2-ol is the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in drug discovery known for exhibiting anticancer, anti-inflammatory, and analgesic properties.[7][8] This transformation is typically achieved through a condensation and cyclization cascade with β-dicarbonyl compounds or their synthetic equivalents.

The underlying mechanism involves an initial nucleophilic attack by the endocyclic nitrogen of the thiazol-2(3H)-one tautomer onto one of the carbonyl carbons of the reaction partner. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system. The choice of a catalyst, often an acid like polyphosphoric acid (PPA), is crucial for promoting the final cyclodehydration step.[7]

Workflow_Thiazolopyrimidine cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Final Product Start Thiazol-2-ol Derivative & β-Diketone Solvent Add Dehydrating Agent (e.g., PPA) Start->Solvent Heat Heat Mixture (e.g., 110-120 °C) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool & Neutralize (e.g., aq. Ammonia) Monitor->Quench Isolate Filter Precipitate Quench->Isolate Purify Recrystallize Isolate->Purify Product Thiazolo[3,2-a]pyrimidine Purify->Product

Caption: Experimental workflow for thiazolo[3,2-a]pyrimidine synthesis.

Protocol 1: Synthesis of 7-Methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one

This protocol details the cyclocondensation reaction using benzoylacetone as the β-dicarbonyl partner.

Materials:

  • Thiazol-2-ol (1.0 equiv)

  • Benzoylacetone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10x weight of reactants)

  • Aqueous Ammonia (conc.)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, Buchner funnel, filter paper

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Procedure:

  • Combine thiazol-2-ol (e.g., 1.01 g, 10 mmol) and benzoylacetone (e.g., 1.78 g, 11 mmol) in a round-bottom flask.

  • Carefully add polyphosphoric acid (approx. 28 g) to the flask. The mixture will become viscous.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The disappearance of the starting materials indicates completion.

  • Allow the reaction mixture to cool to approximately 60-70 °C.

  • Carefully and slowly pour the warm mixture into a beaker containing ice-cold water (200 mL) with constant stirring.

  • Neutralize the acidic solution by the dropwise addition of concentrated aqueous ammonia until the pH is ~8. A solid precipitate will form.

  • Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the pure thiazolo[3,2-a]pyrimidine derivative.

Characterization (Self-Validation):

  • Melting Point: Determine the melting point of the purified product and compare it to literature values.

  • FT-IR (KBr): Look for characteristic peaks, such as C=O stretching (~1680 cm⁻¹) and C=N stretching (~1620 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Confirm the structure by analyzing chemical shifts and coupling patterns. Expect signals for the aromatic protons, the methyl group, and protons on the fused ring system.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the [M+H]⁺ peak.

Synthetic Strategy II: Building Thiazolo[3,2-b][10][11][12]triazoles

The thiazolo[3,2-b][9][10][11]triazole core is another heterocycle of significant biological interest, with derivatives reported to possess antibacterial, antifungal, and anticancer activities.[12][13] The construction of this fused system often starts from a 1,2,4-triazole-3-thione precursor, which is then cyclized with an α-haloketone. However, an alternative and elegant approach involves using thiazol-2-ol as the starting point, reacting it with reagents that build the triazole ring onto the thiazole core. A common method is the reaction with hydrazonoyl halides.

Alternatively, a more direct approach involves the S-alkylation of a 3-mercapto-1,2,4-triazole with an α-haloketone, followed by acid-catalyzed cyclization. This two-step, one-pot variation is highly efficient.[9][12]

Protocol 2: Synthesis of 6-Aryl-thiazolo[3,2-b][10][11][12]triazoles from 3-Mercapto-1,2,4-triazoles

This protocol describes a general and reliable method for synthesizing the target fused system.

Materials:

  • 5-Aryl-3-mercapto-1,2,4-triazole (1.0 equiv)

  • 2-Bromoacetophenone derivative (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.0 equiv)

  • Sulfuric Acid (conc.)

  • Absolute Ethanol

Equipment:

  • Two-neck round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Step A: S-Alkylation.

    • Dissolve the 5-aryl-3-mercapto-1,2,4-triazole (e.g., 5 mmol) and sodium bicarbonate (5 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the 2-bromoacetophenone derivative (5 mmol) portion-wise to the solution.

    • Continue stirring at room temperature for 24 hours. An intermediate thioether will precipitate.

    • Collect the intermediate solid by filtration, wash with water, and dry. This product can be used in the next step without further purification.

  • Step B: Cyclodehydration.

    • Carefully add the dried intermediate from Step A to concentrated sulfuric acid (5 mL) at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with a cold, concentrated solution of sodium hydroxide until a precipitate forms.

    • Filter the solid product, wash extensively with water until the filtrate is neutral, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure product.

Data Presentation:

EntryAryl Substituent (Triazole)Aryl Substituent (Acetophenone)Reaction Time (Cyclization)Yield (%)
1Phenyl4-Chlorophenyl4 h85
24-MethylphenylPhenyl5 h88
34-Nitrophenyl4-Methoxyphenyl6 h79

Yields and times are representative and may vary based on specific substrates.

Synthetic Strategy III: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly valued in drug discovery for their efficiency and atom economy.[14] Thiazole derivatives, including those derived from thiazol-2-ol, are excellent substrates for MCRs. For instance, a thiazole aldehyde can participate in a Biginelli reaction to produce highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. This approach rapidly builds molecular complexity from simple precursors.[14]

MCR_Concept A Component A (Thiazole Aldehyde) Pot One-Pot Synthesis + Catalyst A->Pot B Component B (β-Ketoester) B->Pot C Component C (Urea/Thiourea) C->Pot Product Complex Fused Heterocycle (DHPM) Pot->Product High Efficiency & Atom Economy

Caption: Conceptual overview of a Multicomponent Reaction.

Conclusion and Future Outlook

Thiazol-2-ol and its tautomer, thiazol-2(3H)-one, are undeniably potent and versatile building blocks in heterocyclic chemistry. Their unique electronic properties and ambident nucleophilicity provide chemists with a reliable platform for constructing diverse and complex fused ring systems. The methodologies outlined herein for the synthesis of thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b][9][10][11]triazoles represent robust and scalable routes to scaffolds of high medicinal importance. As the demand for novel therapeutic agents continues to grow, the strategic application of foundational synthons like thiazol-2-ol in both traditional and modern synthetic approaches, such as multicomponent and flow chemistry reactions, will remain a vital tool for researchers in drug discovery and development.[14]

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Application Note: A Comprehensive Framework for Evaluating the Anti-inflammatory Properties of Thiazol-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory potential of novel "Thiazol-2-ol" analogs. Thiazole derivatives represent a promising class of heterocyclic compounds with diverse biological activities, including significant anti-inflammatory effects.[1][2][3] This document outlines an integrated strategy, beginning with high-throughput in vitro screening using lipopolysaccharide (LPS)-stimulated macrophages to quantify key inflammatory mediators. Subsequently, it delves into mechanistic studies to elucidate the modulation of critical signaling pathways, namely NF-κB and MAPK. Finally, it presents a validated in vivo protocol using the carrageenan-induced paw edema model to confirm the therapeutic efficacy in a physiological context. Each protocol is designed as a self-validating system, complete with the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: In Vitro Screening for Anti-inflammatory Activity

The foundational step in evaluating new chemical entities is to establish their biological activity in a controlled, cellular environment. Murine macrophage cell lines, such as RAW 264.7, are instrumental for this purpose. Macrophages are pivotal cells in the innate immune system that, when activated by inflammatory stimuli like bacterial lipopolysaccharide (LPS), orchestrate a potent inflammatory response.[4] This response includes the production of signaling molecules like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[5][6] Therefore, a compound's ability to suppress the production of these mediators in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.[7]

G cluster_prep Phase 1: Preparation & Safety cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/WST-1) Seed->Cytotoxicity Pretreat Pre-treat with Thiazol-2-ol Analogs Cytotoxicity->Pretreat Determine Non-Toxic Doses LPS_Stim Stimulate with LPS (1 µg/mL) Pretreat->LPS_Stim Incubate Incubate for 24h LPS_Stim->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Protocol 2: Nitric Oxide (NO) Assay Supernatant->Griess ELISA Protocol 3: Cytokine (TNF-α, IL-6) ELISA Supernatant->ELISA Analyze Calculate % Inhibition Griess->Analyze ELISA->Analyze IC50 Determine IC50 Values Analyze->IC50 Select Select Lead Compounds IC50->Select

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Protocol 1: Determination of Non-Toxic Concentrations via Cytotoxicity Assay

Causality: Before assessing anti-inflammatory effects, it is imperative to determine the concentration range at which the Thiazol-2-ol analogs do not induce cell death.[8] This ensures that any observed reduction in inflammatory markers is a direct result of pharmacological activity and not a secondary effect of cytotoxicity. The MTT or WST-1 assay, which measures mitochondrial reductase activity, serves as a reliable indicator of cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Thiazol-2-ol analogs in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (DMSO) and "untreated control".

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.

  • MTT/WST-1 Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for another 2-4 hours.

  • Signal Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm. If using WST-1, measure the absorbance directly at 450 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that exhibit >90% cell viability for subsequent inflammation assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Causality: Upon activation with LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a significant release of NO, a key inflammatory mediator.[6] The Griess assay provides a simple and effective colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL). After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the Thiazol-2-ol analogs for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Causality: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.[6][8] Quantifying their secretion using an Enzyme-Linked Immunosorbent Assay (ELISA) offers a highly specific and sensitive method to assess a compound's anti-inflammatory efficacy.

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. A general workflow is as follows:

    • Coat a 96-well ELISA plate with the capture antibody.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add the TMB substrate and stop the reaction.

  • Measurement: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the percentage inhibition for each compound compared to the LPS-only control.

Parameter Compound A Compound B Positive Control (Dexamethasone)
Max Non-Toxic Conc. (µM) 1005010
NO Inhibition (%) @ 25 µM 65%40%85%
TNF-α Inhibition (%) @ 25 µM 72%45%90%
IL-6 Inhibition (%) @ 25 µM 68%38%88%
Caption: Table 1. Sample Data Summary for In Vitro Screening.

Part 2: Elucidation of Molecular Mechanism of Action (MoA)

After identifying active analogs, the next critical phase is to investigate their underlying molecular mechanisms. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of inflammatory gene expression.[9][10][11][12] LPS stimulation triggers a cascade of phosphorylation events that activate these pathways, leading to the transcription of iNOS, COX-2, and pro-inflammatory cytokines.[6]

Key Inflammatory Signaling Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS1 LPS IKK IKK Activation LPS1->IKK IkBa p-IκBα (Degradation) IKK->IkBa p65_p50 NF-κB (p65/p50) IkBa->p65_p50 IkBa->p65_p50 Inhibits p65_p50_nuc Nuclear Translocation p65_p50->p65_p50_nuc Genes1 Inflammatory Gene Transcription p65_p50_nuc->Genes1 LPS2 LPS MAPKKK MAP3K Activation LPS2->MAPKKK MKK3_6 p-MKK3/6 MAPKKK->MKK3_6 p38 p-p38 MKK3_6->p38 AP1 AP-1 Activation p38->AP1 Genes2 Inflammatory Gene Transcription AP1->Genes2 G cluster_invivo In Vivo Paw Edema Protocol start Acclimatize Animals (Rats/Mice) grouping Group Animals (n=6-8 per group) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline treatment Administer Compound (p.o. or i.p.) baseline->treatment induce Inject Carrageenan (1% in hind paw) treatment->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5h induce->measure analyze Calculate % Edema and % Inhibition measure->analyze

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Model.

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Causality: The subcutaneous injection of carrageenan into a rodent's paw elicits an acute, biphasic inflammatory response. [13]The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins, cytokines, and neutrophil infiltration. [13]Measuring the reduction in paw swelling (edema) over time provides a quantitative assessment of the test compound's anti-inflammatory effect in a live animal. [14][15] Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Fasting: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., Saline + 0.5% Tween 80)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Groups (Thiazol-2-ol analogs at different doses) Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) for each animal using a digital plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal. [13][14]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Edema Volume (mL): Vₜ - V₀

    • Percent Inhibition of Edema: [(Edema_control - Edema_treated) / Edema_control] x 100

Time (hours) Vehicle Control (Paw Volume Increase, mL) Indomethacin (10 mg/kg) (% Inhibition) Compound A (50 mg/kg) (% Inhibition)
1 0.35 ± 0.0435.7%30.1%
2 0.58 ± 0.0545.2%48.5%
3 0.75 ± 0.0658.9%62.3%
4 0.68 ± 0.0561.1%65.8%
5 0.55 ± 0.0455.4%58.2%
Caption: Table 3. Sample Data for In Vivo Carrageenan-Induced Paw Edema Assay.

Conclusion

This application note provides a systematic, multi-tiered approach for the preclinical evaluation of Thiazol-2-ol analogs as potential anti-inflammatory agents. By integrating robust in vitro screening for activity and cytotoxicity, detailed molecular mechanism studies on key inflammatory pathways, and conclusive in vivo validation, researchers can generate a comprehensive data package. This logical progression from cell-based assays to whole-animal models ensures that lead compounds are selected based on both potent activity and a clear understanding of their mechanism of action, paving the way for further drug development.

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  • Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. Available at: [Link]

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  • Li, Y., et al. (2015). D(-)-Salicin inhibits the LPS-induced inflammation in RAW264.7 cells and mouse models. International Immunopharmacology. Available at: [Link]

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Application Notes and Protocols for the Functionalization of Thiazol-2-ol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazol-2-ol Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug discovery.[3][4] Among thiazole derivatives, the thiazol-2-ol core and its tautomeric form, thiazol-2(3H)-one, represent a particularly versatile template for the development of novel therapeutic agents. The strategic functionalization of this scaffold is paramount for conducting rigorous structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[5][6]

This comprehensive guide provides an in-depth exploration of key functionalization techniques for the thiazol-2-ol scaffold. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the derivatization at the nitrogen, C4, and C5 positions.

Understanding the Thiazol-2-ol Tautomerism: A Key to Strategic Functionalization

A critical aspect governing the reactivity of thiazol-2-ol is its existence in a tautomeric equilibrium with thiazol-2(3H)-one. Spectroscopic studies have established that in solution, the amide-like thiazol-2(3H)-one form is predominant. This tautomerism significantly influences the site of functionalization. For instance, alkylation reactions can occur at either the nitrogen or the exocyclic oxygen, presenting a common challenge in synthesis.[6][7] Understanding and controlling this reactivity is fundamental to achieving the desired molecular architecture for SAR studies.

N-Functionalization: Exploring the Amide-like Reactivity

The nitrogen atom of the thiazol-2(3H)-one tautomer offers a prime handle for introducing diversity. N-alkylation and N-acylation are common strategies to probe the steric and electronic requirements of the binding pocket.

Protocol 1: Selective N-Alkylation of Thiazol-2(3H)-one

Selective N-alkylation over O-alkylation is often desired and can be achieved by carefully selecting the base and reaction conditions. Nitrogen, being less electronegative than oxygen, is generally more nucleophilic, favoring N-alkylation under kinetic control.[8]

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) effectively deprotonates the nitrogen, forming the corresponding anion which then reacts with the alkylating agent.

Experimental Protocol:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add thiazol-2(3H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-alkylated thiazol-2(3H)-one.

C5-Position Functionalization: A Gateway to Diverse Substituents

The C5 position of the thiazole ring is a common site for modification to explore interactions with the target protein. Halogenation of the C5 position provides a versatile handle for subsequent cross-coupling reactions.

Protecting Group Strategy for C5-Functionalization

To enable a broader range of C5 functionalization strategies, particularly those involving organometallic intermediates, it is often advantageous to first protect the reactive N-H of the thiazol-2(3H)-one. O-alkylation can serve as a protecting strategy, converting the amide into a less reactive 2-alkoxythiazole. This modification also directs C5-lithiation.

Protocol 2: O-Alkylation of Thiazol-2(3H)-one

Rationale: O-alkylation can be favored by using a softer alkylating agent or under conditions that favor the thermodynamic product. The Mitsunobu reaction provides a reliable method for the O-alkylation of the tautomeric thiazol-2-ol form.[9][10]

Experimental Protocol (Mitsunobu Reaction):

  • Reaction Setup: To a solution of thiazol-2-ol (1.0 eq), the desired alcohol (e.g., methanol, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C.[11]

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired 2-alkoxythiazole from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Halogenation at the C5-Position of 2-Alkoxythiazole

Rationale: With the N-H protected as a 2-alkoxy group, the thiazole ring is more amenable to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.

Experimental Protocol:

  • Reaction Setup: Dissolve the 2-alkoxythiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the 5-bromo-2-alkoxythiazole.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The installed C5-halogen serves as a versatile linchpin for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern medicinal chemistry.[12][13]

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 5-bromothiazole derivative and various boronic acids or esters.[14][15]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine 5-bromo-2-alkoxythiazole (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere. Microwave irradiation can often significantly reduce reaction times.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Rationale: The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as important pharmacophores or as handles for further transformations.[16][17]

Experimental Protocol:

  • Reaction Setup: To a degassed solution of 5-bromo-2-alkoxythiazole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Rationale: This reaction is a powerful method for the synthesis of arylamines and has been successfully applied to various heterocyclic systems.[2][5][18]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-2-alkoxythiazole (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.

Coupling ReactionReagents & CatalystTypical ConditionsIntroduced Moiety
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-100 °CAryl/Heteroaryl
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NTHF or DMF, RT-60 °CAlkynyl
Buchwald-Hartwig Amine, Pd₂(dba)₃/XPhos, NaOtBuToluene or Dioxane, 80-110 °CAmino
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position.

C4-Position Functionalization: Accessing an Alternative Vector for SAR

Functionalization at the C4 position provides another avenue to explore the chemical space around the thiazol-2-ol scaffold.

Protocol 4: Vilsmeier-Haack Formylation at the C4-Position

Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[19][20] For the 2-alkoxythiazole, this reaction typically occurs at the C4-position. The resulting aldehyde is a versatile intermediate for further derivatization.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[21]

  • Reaction with Thiazole: Add a solution of the 2-alkoxythiazole (1.0 eq) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide to pH 8-9.

  • Work-up and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Directed Ortho-Metalation (DoM) for C4-Functionalization

Rationale: The 2-alkoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C4-position with a strong base like n-butyllithium.[3][22][23] The resulting organolithium species can then be quenched with various electrophiles.

Experimental Protocol:

  • Reaction Setup: To a solution of the 2-alkoxythiazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination) at -78 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, and then extract with an organic solvent. The product is isolated and purified by standard methods.

Visualization of Functionalization Strategies

Thiazol_2_ol_Functionalization Thiazol-2-ol Functionalization Workflow Thiazol_2_ol Thiazol-2-ol / Thiazol-2(3H)-one Tautomers N_Func N-Functionalization Thiazol_2_ol->N_Func Direct O_Protection O-Alkylation (Protecting Group) (e.g., Mitsunobu) Thiazol_2_ol->O_Protection N_Alkylation N-Alkylation (NaH, Alkyl Halide) N_Func->N_Alkylation N_Acylation N-Acylation (Acyl Chloride, Base) N_Func->N_Acylation C5_Func C5-Functionalization Halogenation C5-Halogenation (NBS) C5_Func->Halogenation O_Protection->C5_Func Enables C4_Func C4-Functionalization O_Protection->C4_Func Enables Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Halogenation->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Halogenation->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd Catalyst) Halogenation->Buchwald Vilsmeier Vilsmeier-Haack (POCl3, DMF) C4_Func->Vilsmeier DoM Directed Ortho-Metalation (n-BuLi, Electrophile) C4_Func->DoM

Caption: Workflow for Thiazol-2-ol Functionalization.

Conclusion and Future Perspectives

The thiazol-2-ol scaffold offers a rich platform for medicinal chemistry exploration. A thorough understanding of its tautomeric nature is the linchpin for designing successful synthetic strategies. The protocols outlined in this guide for N-, C4-, and C5-functionalization provide a robust toolkit for researchers to systematically probe the structure-activity relationships of their lead compounds. The strategic application of protecting groups, coupled with powerful cross-coupling methodologies, opens the door to a vast chemical space, paving the way for the discovery of next-generation therapeutics.

References

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Analytical methods for the quantification of "Thiazol-2-ol" in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Thiazol-2-ol in biological samples, such as human plasma and urine. Thiazol-2-ol and its derivatives are of growing interest in pharmaceutical development due to their diverse biological activities. Consequently, robust and reliable analytical methods are imperative for pharmacokinetic, toxicokinetic, and biomarker studies.[1] This document outlines two primary methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind method selection, detailed sample preparation protocols, and instrument parameters. All methodologies are designed to meet the rigorous standards for bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction: The Rationale for Thiazol-2-ol Quantification

The thiazole ring is a core scaffold in numerous pharmacologically active compounds. Thiazol-2-ol, as a key metabolite or parent compound, requires precise and accurate quantification in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix.[6]

  • LC-MS/MS is often the preferred method for its high sensitivity, specificity, and applicability to a wide range of polar and non-volatile compounds, which is characteristic of many drug metabolites.[5][7]

  • GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like Thiazol-2-ol, derivatization is typically required to enhance volatility and improve chromatographic performance.[8][9]

This guide provides the foundational protocols to establish a validated workflow for Thiazol-2-ol, emphasizing the principles of selectivity, accuracy, precision, and robustness.[10]

Foundational Principles: Method Validation

A validated analytical method is critical for ensuring data reliability in drug development.[1] The protocols described herein are designed to be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guidelines.[2][3] Key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[12]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]

Methodology 1: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high throughput and sensitivity, making it ideal for studies requiring low detection limits.

Rationale for Experimental Choices
  • Sample Preparation - Protein Precipitation: For initial method development, protein precipitation is a straightforward and effective technique for removing the bulk of proteins from plasma samples.[13] Acetonitrile is often chosen as the precipitation solvent because it generally provides cleaner extracts compared to methanol.[14]

  • Chromatography - Reversed-Phase UHPLC: A C18 column is a versatile choice for separating a wide range of small molecules. The use of a sub-2 µm particle size column (UHPLC) allows for faster analysis times and improved resolution. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is standard for promoting ionization in positive electrospray mode.

  • Detection - Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components is significantly reduced.[15]

Experimental Workflow Diagram

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile, 300 µL) IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: UHPLC-MS/MS workflow for Thiazol-2-ol quantification.

Detailed Protocol: UHPLC-MS/MS

1. Materials and Reagents:

  • Thiazol-2-ol reference standard
  • Isotopically labeled Thiazol-2-ol (e.g., Thiazol-2-ol-d3) as internal standard (IS)
  • HPLC-grade acetonitrile, methanol, and water
  • Optima LC/MS-grade formic acid
  • Human plasma (K2-EDTA)
  • Microcentrifuge tubes (1.5 mL)
  • 96-well collection plates

2. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of Thiazol-2-ol and the IS in methanol.
  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in 50:50 methanol:water.
  • Prepare a working IS solution at 100 ng/mL in acetonitrile.

3. Sample Preparation:

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
  • Add 10 µL of a suitable IS working solution to all tubes except for the blank matrix.
  • Add 300 µL of cold acetonitrile (containing the IS for the samples) to precipitate proteins.
  • Vortex for 1 minute at high speed.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or well in a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Vortex briefly and centrifuge to pellet any insoluble material.
  • Transfer to an autosampler vial or plate for injection.

4. UHPLC-MS/MS Parameters (Example):

  • UHPLC System: Waters ACQUITY UPLC or equivalent
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions (Hypothetical):
  • Thiazol-2-ol: Q1 m/z 102.1 -> Q3 m/z 58.1
  • Thiazol-2-ol-d3 (IS): Q1 m/z 105.1 -> Q3 m/z 61.1
  • Key MS Parameters: Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C.
Expected Performance Characteristics
ParameterExpected ValueRationale / Guideline Reference
Linearity (r²)≥ 0.99Demonstrates a direct proportional relationship between concentration and response.[2]
LLOQ1 ng/mLAchievable with modern LC-MS/MS systems for small molecules.
Accuracy85-115% (80-120% for LLOQ)FDA Bioanalytical Method Validation Guidelines.[1]
Precision (%CV)≤ 15% (≤ 20% for LLOQ)FDA Bioanalytical Method Validation Guidelines.[1]
Recovery> 70%Indicates efficient extraction from the matrix.
Matrix EffectCV ≤ 15%Ensures ionization is not significantly suppressed or enhanced by the matrix.[12]

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a cost-effective and robust alternative, particularly if the laboratory has existing expertise. This method requires derivatization to make Thiazol-2-ol sufficiently volatile.

Rationale for Experimental Choices
  • Sample Preparation - Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for cleaning up samples by partitioning the analyte of interest into an immiscible organic solvent.[16] This process removes non-volatile salts and many polar interferences. Ethyl acetate is a common solvent for extracting moderately polar compounds.

  • Derivatization: The hydroxyl group on Thiazol-2-ol makes it non-volatile. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and highly effective method to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.

  • Detection - Electron Ionization (EI) GC-MS: Standard EI at 70 eV produces reproducible fragmentation patterns, which are excellent for structural confirmation and quantification using selected ion monitoring (SIM).

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample (200 µL) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Vortex Vortex & Centrifuge LLE->Vortex OrganicLayer Collect Organic Layer Vortex->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Derivatize Derivatization (BSTFA) Heat at 70°C Evaporate->Derivatize Inject Inject into GC System Derivatize->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS workflow for Thiazol-2-ol quantification after derivatization.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • Thiazol-2-ol reference standard
  • A suitable structural analog as an internal standard (e.g., 4-Methylthiazol-2-ol)
  • GC-grade ethyl acetate and pyridine
  • Derivatizing agent: BSTFA with 1% TMCS
  • Human urine
  • Glass screw-cap culture tubes (13x100 mm)

2. Preparation of Standards:

  • Prepare 1 mg/mL stock solutions of Thiazol-2-ol and the IS in methanol.
  • Create working standards for the calibration curve (e.g., 50 ng/mL to 5000 ng/mL) in drug-free urine.

3. Sample Preparation:

  • Aliquot 200 µL of urine sample, standard, or QC into a glass tube.
  • Add 20 µL of the IS working solution.
  • Add 2 mL of ethyl acetate.
  • Cap and vortex for 2 minutes.
  • Centrifuge at 2,500 x g for 5 minutes.
  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
  • Evaporate to dryness under a stream of nitrogen at 40°C.
  • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
  • Cap the tube tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature and transfer the contents to a GC autosampler vial.

4. GC-MS Parameters (Example):

  • GC System: Agilent 7890B GC or equivalent
  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Inlet: Splitless mode, 250°C
  • Oven Program: Start at 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
  • MS System: Agilent 5977B MSD or equivalent
  • Ionization Mode: Electron Ionization (EI), 70 eV
  • MSD Transfer Line: 280°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor (Hypothetical for TMS derivative):
  • Thiazol-2-ol-TMS: m/z 173 (Molecular Ion), 158
  • 4-Methylthiazol-2-ol-TMS (IS): m/z 187 (Molecular Ion), 172
Expected Performance Characteristics
ParameterExpected ValueRationale / Guideline Reference
Linearity (r²)≥ 0.99Demonstrates a direct proportional relationship between concentration and response.[2]
LLOQ50 ng/mLTypical for GC-MS methods without extensive pre-concentration.
Accuracy85-115% (80-120% for LLOQ)FDA Bioanalytical Method Validation Guidelines.[1]
Precision (%CV)≤ 15% (≤ 20% for LLOQ)FDA Bioanalytical Method Validation Guidelines.[1]
Recovery> 60%Reflects the efficiency of the LLE process.

Conclusion

This application note provides two robust, detailed starting methodologies for the quantification of Thiazol-2-ol in biological matrices. The UHPLC-MS/MS method is recommended for high-sensitivity and high-throughput applications typical in clinical research. The GC-MS method serves as a reliable and cost-effective alternative, especially for preclinical studies where higher concentration levels may be expected. The choice between these methods will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Both protocols are designed with regulatory compliance in mind and serve as a strong foundation for full method validation according to FDA and ICH guidelines.[1][2][17]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. ACCP. [Link]

  • Pharmaceutical Technology. (2013). FDA Reissues Bioanalytical Method Validation Guidance. [Link]

  • LCGC. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. ASCPT. [Link]

  • PubMed. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. [Link]

  • Wiley Online Library. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Link]

  • Shimadzu. (2012). Identification of triazolam, etizolam and their metabolites in biological samples by liquid chromatography tandem mass spectrometry. [Link]

  • ATSDR. 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • PubMed. (2017). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. [Link]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • NIH. (2022). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. [Link]

  • PubMed. (2023). Novel Matrix Normalization Technique for Accurate LC-ESI-MS/MS Detection and Quantification of Drugs and Their Metabolites in Toxicology Research and Practice. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2017). (PDF) Recommendations for the determination of matrix suppression in biological samples by UPLC-ESI-MS/MS: Extending Quality Measures in Forensic Toxicology. [Link]

  • NIH. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. [Link]

  • MDPI. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. [Link]

  • Impact Factor. (2017). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. [Link]

  • Archives of Orofacial Sciences. (2014). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

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Application Notes and Protocols: Synthesis of Thiazol-2-ol Derivatives for Anticancer Studies and Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique structural features allow for diverse substitutions, making it a versatile template for designing novel therapeutic agents.[1] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with potent anticancer activities.[2][3] Several mechanisms of action have been attributed to these compounds, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4][5] One of the most critical targets is topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[6] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.[7]

This application note provides a comprehensive guide to the synthesis of thiazol-2-ol derivatives and related thiazolones, a subclass of thiazoles with significant potential as anticancer agents. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline methods for evaluating their anticancer efficacy and topoisomerase II inhibitory activity.

I. Synthesis of Thiazol-2-ol Derivatives: The Hantzsch Synthesis and its Variations

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, valued for its reliability and broad substrate scope.[8][9] The classical approach involves the condensation of an α-haloketone with a thioamide.[10] For the synthesis of thiazol-2-ol derivatives, or their more stable tautomeric form, thiazol-2(3H)-one, thiourea or its derivatives are commonly employed as the thioamide component.

Rationale for Synthetic Strategy

The selection of the Hantzsch synthesis is predicated on its efficiency and the ready availability of starting materials. By modifying the α-haloketone and the thiourea derivative, a diverse library of substituted thiazol-2-ol analogues can be generated. This allows for a systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing anticancer potency. For instance, the introduction of various aryl or heterocyclic moieties can significantly influence the compound's interaction with biological targets.

Diagram of the General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea/Thioamide thiourea->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Hantzsch Synthesis Example)

This protocol provides a straightforward example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure: [10]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a watch glass and allow it to air dry.

  • Once dry, determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

II. Evaluation of Anticancer Activity

The primary evaluation of newly synthesized thiazol-2-ol derivatives involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Rationale for Anticancer Screening

The use of multiple cancer cell lines, for example, from different tissue origins (e.g., breast, lung, colon), provides initial insights into the spectrum of activity and potential selectivity of the compounds. A compound demonstrating potent activity against a specific cell line can be prioritized for further mechanistic studies.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized thiazole derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Exemplary Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[11]
HepG2 (Liver)7.26 ± 0.44[11]
5b MCF-7 (Breast)0.48 ± 0.03[12]
A549 (Lung)0.97 ± 0.13[12]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[13]
Compound 8 MCF-7 (Breast)3.36 µg/ml[14]
DIPTH HepG-2 (Liver)14.05 µg/mL[6]
MCF-7 (Breast)17.77 µg/mL[6]

III. Topoisomerase II Inhibition as a Mechanism of Action

For thiazole derivatives demonstrating significant anticancer activity, investigating their mechanism of action is a critical next step. As topoisomerase II is a validated target for many anticancer drugs, assessing the inhibitory potential of these compounds against this enzyme is highly relevant.[15]

Rationale for Topoisomerase II Inhibition Assays

Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and topoisomerase II poisons.[6] Catalytic inhibitors prevent the enzyme from functioning, while poisons stabilize the enzyme-DNA cleavage complex, leading to DNA breaks. The choice of assay can help distinguish between these mechanisms. The DNA decatenation assay is a common method to assess the catalytic activity of topoisomerase II.

Diagram of Topoisomerase II Inhibition by Thiazole Derivatives

TopoII_Inhibition cluster_normal Normal Topoisomerase II Function cluster_inhibition Inhibition by Thiazole Derivative Catenated_DNA Catenated DNA Topo_II Topoisomerase II Catenated_DNA->Topo_II Binding Decatenated_DNA Decatenated DNA Topo_II->Decatenated_DNA Decatenation Blocked_Decatenation Blocked Decatenation Topo_II->Blocked_Decatenation Leads to Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Topo_II Inhibition Inhibited_Topo_II Inhibited Topoisomerase II

Caption: Mechanism of topoisomerase II inhibition by thiazole derivatives.

Protocol 3: Gel-Based Topoisomerase II Decatenation Assay

This protocol is a standard method to visually assess the inhibition of topoisomerase II catalytic activity.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Stop solution/loading dye

  • Proteinase K

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure: [16][17]

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • Nuclease-free water (to final volume)

    • 2 µL of 10x Topoisomerase II reaction buffer

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 2 µL of ATP solution

    • 1 µL of test compound (or vehicle control)

  • Add a predetermined amount of Topoisomerase II enzyme (typically 1-5 units) to each reaction tube. The optimal enzyme concentration should be determined empirically to achieve complete decatenation in the control reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 2 µL of stop solution/loading dye and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Run the gel at 80-100 V until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands. The inhibition of decatenation by the test compound will result in a decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA in the well.

IV. Conclusion and Future Directions

The synthesis and evaluation of thiazol-2-ol derivatives represent a promising avenue for the discovery of novel anticancer agents. The robust nature of the Hantzsch synthesis allows for the generation of a wide array of analogues, facilitating the optimization of their biological activity. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, screen, and investigate the mechanistic underpinnings of these compounds. Future work should focus on expanding the structural diversity of these derivatives and conducting in-depth mechanistic studies to elucidate their precise interactions with topoisomerase II and other potential cellular targets. Such efforts will be instrumental in advancing this class of compounds towards clinical development.

References

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. Available at: [Link]

  • Yurttaş, L., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Available at: [Link]

  • Ramalingam, A., & Sarvanan, T. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. Available at: [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo. Available at: [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. ProFoldin. Available at: [Link]

  • Gomha, S. M., et al. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. Available at: [Link]

  • Mahmoud, H., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Shosha, M. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]

  • Nitiss, J. L. (2010). Topoisomerase Assays. PMC. Available at: [Link]

  • Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Shosha, M. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. Available at: [Link]

  • El-Naggar, M., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. PubMed. Available at: [Link]

  • El-Naggar, M., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. ResearchGate. Available at: [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Semantic Scholar. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro and In Silico Studies of Thiazol-2-ol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive framework for the robust characterization of Thiazol-2-ol derivatives as enzyme inhibitors, integrating both wet-lab (in vitro) and computational (in silico) methodologies. We present detailed, field-proven protocols for determining inhibitor potency (IC50) and mechanism of action, complemented by a step-by-step workflow for molecular docking to elucidate binding interactions. This integrated approach is designed to empower researchers, scientists, and drug development professionals to accelerate the discovery and optimization of novel enzyme inhibitors.

PART 1: In Vitro Characterization of Novel Inhibitors

The foundation of inhibitor discovery lies in rigorous in vitro testing to quantify their effect on enzyme activity. This section details the essential experimental protocols.

Section 1.1: Foundational Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[3] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[4][5] This protocol describes a generalized spectrophotometric assay adaptable for many enzyme systems.

Causality Behind Experimental Design:

  • Enzyme Concentration: Kept constant and low enough to ensure the initial reaction rate is linear over the measurement period.

  • Substrate Concentration: Typically set at or near the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[4]

  • Solvent Control: Inhibitors are often dissolved in DMSO. It's crucial to maintain a consistent, low percentage of DMSO (typically <1%) across all wells, as it can affect enzyme activity. A "vehicle control" containing only the solvent is mandatory.[6]

  • Pre-incubation: The inhibitor and enzyme are pre-incubated to allow for the binding equilibrium to be reached before initiating the reaction.[7]

Protocol 1: Spectrophotometric IC50 Determination [8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for the target enzyme's pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. Dilute to a working concentration immediately before use.

    • Substrate Stock: Prepare a stock solution of a chromogenic substrate (a substrate that produces a colored product upon enzymatic action) in the assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock solution of the Thiazol-2-ol derivative (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO vehicle control) to the appropriate wells of a 96-well microplate.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of the diluted enzyme solution to all wells except the "no-enzyme" blanks.

    • Mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.[6]

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate spectrophotometer.

  • Data Acquisition & Analysis:

    • Measure the absorbance at the appropriate wavelength in kinetic mode (reading every 60 seconds for 15-30 minutes).

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6]

Section 1.2: Advanced Protocol: Determining the Mechanism of Inhibition (MoI)

Understanding how an inhibitor works is as important as knowing how well it works. Kinetic studies can differentiate between competitive, non-competitive, and other modes of inhibition.[9][10]

Causality Behind Experimental Design: The experiment is designed to measure enzyme kinetics at various fixed inhibitor concentrations while varying the substrate concentration. The resulting changes in the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), reveal the inhibition mechanism.[11][12]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Vmax remains unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: Inhibitor binds to an allosteric site on the enzyme, regardless of substrate binding. Km remains unchanged, but Vmax decreases.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

Protocol 2: Enzyme Kinetic Analysis

  • Experimental Setup:

    • Design a matrix of experiments. You will need a full substrate titration curve (e.g., 8-10 substrate concentrations ranging from 0.1x to 10x Km) for each of at least 4-5 fixed inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x IC50).

    • Prepare reagents as described in Protocol 1, but with multiple substrate dilutions.

  • Assay Procedure:

    • For each inhibitor concentration, perform the enzymatic assay as described in Protocol 1, but instead of a fixed substrate concentration, add the varying concentrations of the substrate to initiate the reaction.

  • Data Acquisition & Analysis:

    • Calculate the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • For a clearer visual diagnosis of the inhibition mechanism, transform the data into a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[10]

    • Analyze the pattern of the lines on the Lineweaver-Burk plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Use non-linear regression analysis on the original Michaelis-Menten data to obtain precise values for Vmax and Km at each inhibitor concentration.[13]

PART 2: In Silico Characterization & Workflow

In silico (computational) methods provide powerful predictive insights into how a molecule might interact with its target, guiding rational drug design and helping to interpret in vitro results.[14][]

Section 2.1: Foundational Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of one molecule (ligand/inhibitor) when bound to another (protein/enzyme).[16] A lower binding energy score typically indicates a more stable and favorable interaction.[17]

Causality Behind Workflow Choices:

  • Protein Preparation: The crystal structure of the target enzyme is obtained from a database like the Protein Data Bank (PDB). It must be "cleaned" by removing water molecules, adding hydrogen atoms, and repairing any missing residues to ensure it is chemically correct for simulation.

  • Ligand Preparation: The 2D structure of the Thiazol-2-ol derivative is converted into a 3D conformation. Its geometry is optimized to find the lowest energy state, which is the most likely conformation to exist in reality.

  • Defining the Binding Site: The docking algorithm needs to know where to search for a binding pose. This is typically defined by a "grid box" centered on the known active site of the enzyme or a co-crystallized ligand.[18]

Protocol 3: Molecular Docking Workflow

  • Protein Preparation:

    • Download the 3D crystal structure of the target enzyme from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein: remove water molecules and co-solvents, add polar hydrogens, assign partial charges, and repair any missing side chains or loops.

  • Ligand Preparation:

    • Draw the 2D structure of the Thiazol-2-ol derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Docking Simulation:

    • Define the binding pocket (active site) on the protein structure. This is often done by creating a grid box centered on a co-crystallized ligand from the original PDB file.

    • Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The program will score each pose based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked poses. The primary metric is the binding energy score; more negative values suggest stronger binding.

    • Visually inspect the binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the Thiazol-2-ol derivative and the enzyme's amino acid residues. This provides a structural hypothesis for the observed in vitro activity.[18]

Section 2.2: Predictive Analysis: ADMET Profiling

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[19][20] Numerous open-access web servers can provide these predictions.[21]

Protocol 4: In Silico ADMET Prediction

  • Select Tools: Utilize well-validated, free web-based tools such as SwissADME or pkCSM.[21]

  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your Thiazol-2-ol derivative.

  • Run Prediction: Paste the SMILES string into the web server and run the analysis.

  • Analyze Output: Evaluate key parameters such as:

    • Lipinski's Rule of Five: Assesses drug-likeness.

    • Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS targets.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential liabilities like hepatotoxicity or mutagenicity.

PART 3: Data Integration & Visualization

Section 3.1: Correlating In Vitro and In Silico Data

The true power of this dual approach comes from integrating the datasets. A strong correlation between high in vitro potency (low IC50) and favorable in silico binding energy strengthens the case for a specific binding mode and provides a solid foundation for structure-activity relationship (SAR) studies.[9]

Table 1: Example Data Summary for Thiazol-2-ol Derivatives
Compound IDStructure ModificationIC50 (µM)Binding Energy (kcal/mol)Key Interacting ResiduePredicted GI Absorption
TZO-001R = -H15.2-7.1His234 (H-bond)High
TZO-002R = -Cl1.8-8.9His234 (H-bond), Phe312 (π-π)High
TZO-003R = -OCH38.5-7.8His234 (H-bond), Tyr112 (H-bond)High
TZO-004R = -SO2NH20.9-9.5His234 (H-bond), Arg98 (Salt Bridge)Moderate
Section 3.2: Workflow Visualizations

Visual workflows clarify complex processes, ensuring methodological consistency and understanding.

G cluster_0 In Vitro Analysis cluster_1 In Silico Analysis a Library of Thiazol-2-ol Derivatives b Primary Screening: IC50 Determination a->b c Identify 'Hit' Compounds (e.g., IC50 < 10 µM) b->c d Mechanism of Action (MoI) Studies c->d e Prepare Protein & Ligand Structures c->e Hits for Computational Study i Lead Candidate Selection & Optimization d->i Validated Hits f Molecular Docking Simulation e->f h Predict ADMET Properties e->h g Analyze Binding Pose & Energy f->g g->d g->i Binding Hypothesis h->i Safety Profile

Caption: Integrated workflow for enzyme inhibitor characterization.

G PDB 1. Download Target Structure (RCSB PDB) PrepP 2. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepP Grid 5. Define Binding Site (Grid Generation) PrepP->Grid DrawL 3. Draw Ligand Structure (Thiazol-2-ol derivative) PrepL 4. Generate 3D Conformer & Minimize Energy DrawL->PrepL PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy, Pose, Interactions) Dock->Analyze

Caption: Step-by-step molecular docking workflow.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link][19][20]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from CD ComputaBio. Available at: [Link][14]

  • Copeland, R. A. (2000).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link][5]

  • Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264-8269.
  • López-Ramos, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link][22]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Tipton, K. F., & Boyce, S. (2000). Mechanistic and kinetic studies of inhibition of enzymes. Cell Biochemistry and Biophysics, 33(3), 217-225. Available at: [Link][11]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Hantzsch "Thiazol-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of thiazole derivatives. We will delve into the mechanistic underpinnings of common failures, provide actionable troubleshooting steps, and offer validated protocols to enhance the success of your experiments.

A Note on "Thiazol-2-ol" and Tautomerism

Before we proceed, it is crucial to address the nomenclature "thiazol-2-ol". While the Hantzsch synthesis is a cornerstone for creating the thiazole core, the direct synthesis of a stable "2-hydroxythiazole" is complicated by tautomerism. The 2-hydroxy form exists in a rapid equilibrium with its more stable keto tautomer, thiazol-2(3H)-one .

Caption: Keto-enol tautomerism of the thiazol-2-ol system.

Throughout this guide, the principles discussed apply broadly to the Hantzsch synthesis, which classically involves the reaction of an α-halocarbonyl with a thioamide.[1][2] While the most common variant uses thiourea to produce 2-aminothiazoles, the troubleshooting logic is directly applicable to syntheses using other thio-reagents aimed at producing different 2-substituted thiazoles.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses the most common issues encountered during the Hantzsch synthesis in a question-and-answer format.

Q1: My reaction yields are consistently below 30%, or I'm getting no product at all. Where should I start my investigation?

A1: Consistently low or no yield almost always points to issues with starting material quality or fundamental reaction conditions. The α-halocarbonyl is often the primary culprit.

Causality & Actionable Advice:

  • α-Halocarbonyl Stability: α-haloketones and aldehydes are potent lachrymators and are susceptible to self-condensation and polymerization, especially if exposed to moisture or light over time.

    • Validation: Always use freshly opened or recently purified α-halocarbonyls. If the reagent is old, consider purification by distillation or recrystallization. An impure, often discolored (yellow/brown) reagent is a major red flag.

    • Insight: The initial SN2 reaction between the thioamide's sulfur and the carbon bearing the halogen is the first committed step of the synthesis.[2][3] If the α-halocarbonyl has decomposed, this step cannot occur efficiently.

  • Thioamide/Thiourea Quality: Ensure your thioamide source is pure and dry. While generally more stable than α-halocarbonyls, impurities can interfere with the reaction.

    • Validation: Use reagents of high purity (≥98%). If you suspect water contamination, dry the reagent in a vacuum oven before use.

  • Stoichiometry: The reaction proceeds in a 1:1 molar ratio. However, using a slight excess of the more stable and easily removable reagent can drive the reaction to completion.

    • Insight: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[2][3] This helps to ensure the complete consumption of the more reactive and unstable α-halocarbonyl, minimizing potential side reactions like self-condensation.[4]

Q2: My TLC plate shows a complex mixture of spots, and my desired product is a minor component. What are the likely side reactions, and how can they be minimized?

A2: A messy reaction profile indicates that side reactions are outcompeting the main pathway. Temperature, solvent, and pH are the key parameters to control.

Causality & Actionable Advice:

  • Self-Condensation of α-Halocarbonyl: The α-halocarbonyl can react with itself, especially under basic conditions or at elevated temperatures, leading to complex polymeric materials.

    • Mitigation: Add the α-halocarbonyl slowly to the solution of the thioamide. Maintain the lowest effective reaction temperature to favor the desired bimolecular reaction over side reactions.[4]

  • Formation of Byproducts: Over-alkylation of the thiazole nitrogen or alternative cyclization pathways can occur.

    • Mitigation: Strict control over stoichiometry is crucial. Running the reaction under neutral or slightly acidic conditions can sometimes suppress these byproducts.[4][5] However, highly acidic conditions can alter the regioselectivity of the reaction.[5]

  • Solvent Choice: The solvent plays a critical role in both solubility and reaction rate.

    • Insight: Alcohols like ethanol or methanol are most common as they effectively solvate the starting materials and the reaction is often driven to completion by heating to reflux.[2][6] For some substrates, aprotic polar solvents like DMF or acetonitrile may be beneficial. It is essential to ensure your starting materials are fully dissolved.

Parameter Recommendation Rationale
Temperature Start at room temp; gently reflux if needed.Minimizes self-condensation of the α-halocarbonyl. Heat provides activation energy for cyclization.[3]
Solvent Ethanol, MethanolGood solvency for both reactants. Facilitates work-up as the product salt may precipitate.[2]
pH Control Neutral to slightly acidicSuppresses base-catalyzed side reactions of the α-halocarbonyl.[4]
Atmosphere Inert (N₂ or Ar) not always required but good practiceProtects sensitive substrates from oxidative degradation.
Q3: I believe the reaction worked, but I'm losing most of my product during work-up and purification. What are the best practices?

A3: Product loss during isolation is often due to the polar and sometimes basic nature of the thiazole product, especially 2-aminothiazoles.

Causality & Actionable Advice:

  • Initial Product Form: The Hantzsch synthesis initially forms the hydrohalide salt of the thiazole (e.g., thiazolium bromide), which is often soluble in the reaction solvent (like ethanol).[3]

    • Work-up Strategy: The reaction mixture should be cooled and then neutralized with a weak base (e.g., sodium carbonate, sodium bicarbonate, or ammonia solution).[2][7] This deprotonates the thiazolium salt, yielding the neutral product which is typically much less soluble in the aqueous/alcoholic mixture and will precipitate.[3]

  • Purification Methods:

    • Recrystallization: If the precipitated product is a solid and reasonably pure, recrystallization is the most effective method. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate.[7]

    • Column Chromatography: For non-crystalline products or complex mixtures, silica gel chromatography is standard. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[4]

    • Acid-Base Extraction: This technique is excellent for separating the basic thiazole product from neutral byproducts. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as its salt. The layers are separated, the aqueous layer is re-basified, and the product is then extracted back into an organic solvent.[4]

troubleshooting_workflow start Low Yield Issue check_reagents Step 1: Verify Starting Materials - Fresh α-halocarbonyl? - Dry thioamide? - Correct stoichiometry? start->check_reagents reaction_conditions Step 2: Optimize Conditions - Lowest effective temperature? - Appropriate solvent? - Controlled addition? check_reagents->reaction_conditions Reagents OK workup Step 3: Analyze Work-up - Proper neutralization? - Correct pH for precipitation? reaction_conditions->workup Conditions Optimized purification Step 4: Refine Purification - Recrystallization? - Column Chromatography? - Acid-Base Extraction? workup->purification Work-up OK success Yield Improved purification->success Purification Effective

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Hantzsch Thiazole Synthesis?

A1: The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[2][8]

  • SN2 Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final aromatic thiazole ring.

mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation Intermediate (via SN2) reagents->sn2 1. Nucleophilic Attack cyclization Hemiaminal Intermediate (via Intramolecular Cyclization) sn2->cyclization 2. Ring Closure product Aromatic Thiazole (via Dehydration) cyclization->product 3. -H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: How can I reliably confirm the structure of my final thiazole product?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: This is the most powerful tool. For a 4-substituted thiazole, you should see a characteristic singlet for the C5-H proton in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[6] The ¹³C NMR will show characteristic shifts for the thiazole ring carbons, with the C2 carbon often appearing around δ 160-170 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of your product, confirming the correct mass.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see C=N and C=C stretching vibrations characteristic of the aromatic ring.[6]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[3]

Validated Experimental Protocol

This protocol describes the synthesis of 2-amino-4-phenylthiazole, a classic, high-yielding Hantzsch reaction that serves as a reliable benchmark.[2][3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (aqueous, 20 mL)

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar.

  • Add methanol (5 mL) to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30-60 minutes. The solids should dissolve to form a clear solution.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.

  • Swirl or stir the mixture. A pale yellow precipitate of the neutral 2-amino-4-phenylthiazole should form immediately.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the solid to air dry on a watch glass. The product is often pure enough for characterization without further purification. Expected yield: >90%.

References

  • ChemicalBook. (2020).
  • Wikipedia. (2023). 2-Aminothiazole.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.
  • BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Scilit. (n.d.).
  • MDPI. (n.d.).
  • RSC Publishing. (2023).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate. (n.d.).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020).
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10.
  • ResearchGate. (2025). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • Figshare - University of Sussex. (2023). New methods for the rapid synthesis of thiazoles.
  • ChemRxiv - Cambridge Open Engage. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • ACS Publications - Chemical Reviews. (n.d.). Overview of the Chemistry of 2-Thiazolines.
  • PMC - NIH. (2020).
  • PubMed. (2008). Keto-enol tautomerism in crystals of....
  • YouTube. (2014). Tautomerism of Aldehydes and Ketones.
  • PubMed. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules....

Sources

Technical Support Center: Optimizing the Synthesis of Substituted Thiazol-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted thiazol-2-ols. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiazol-2-ols and their tautomers, thiazol-2(3H)-ones, are prevalent motifs in pharmaceuticals and functional materials. However, their synthesis can present unique challenges, from low yields to complex purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems. The advice provided is based on established chemical principles and practical laboratory experience.

Q1: My Hantzsch reaction to synthesize a substituted thiazol-2-ol is resulting in very low yield or failing completely. What are the likely causes and how can I rectify this?

A1: Low or no yield in a Hantzsch-type synthesis is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the inherent reactivity of your specific substrates.

Causality and Solutions:

  • Reagent Integrity: The Hantzsch synthesis involves the reaction of an α-halocarbonyl with a thioamide or thiourea derivative.[1][2] The stability of the α-halocarbonyl is paramount.

    • Problem: α-Haloketones, especially α-bromoketones, can degrade upon storage, releasing HBr and leading to self-condensation or other side reactions. Thioureas can be hygroscopic and may contain impurities.

    • Solution: Use freshly prepared or purified α-haloketones. Check the purity of your thiourea derivative by melting point or NMR. Ensure it is thoroughly dried before use.

  • Reaction Temperature: Temperature control is critical for balancing the rate of the desired reaction against competing side reactions.

    • Problem: A temperature that is too low may result in an impractically slow reaction rate. Conversely, excessive heat can promote the formation of complex impurities and decomposition of starting materials or the product.

    • Solution: Start with moderate heating (e.g., 50-65 °C in ethanol) and monitor the reaction by Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, incrementally increase the temperature. For highly reactive substrates, cooling the initial addition of reagents may be necessary to control the initial exotherm.

  • Solvent Choice & pH: The solvent affects reagent solubility and the reaction mechanism. The reaction generates an acid (HX), which can protonate the product and alter its solubility and stability.[4]

    • Problem: Poor solubility of starting materials can prevent the reaction from initiating. The acidic environment created can also lead to product inhibition.

    • Solution: Protic solvents like ethanol or methanol are standard and generally effective.[1] If solubility is an issue, consider a co-solvent system or a more polar aprotic solvent like DMF. The product often precipitates as a hydrohalide salt.[4] Adding a non-nucleophilic base (e.g., sodium carbonate or triethylamine) during work-up is essential to neutralize the acid and isolate the free base form of the product.[1][4]

Below is a logical workflow to diagnose low-yield issues.

Troubleshooting_Workflow cluster_reagent Reagent Checks cluster_conditions Condition Optimization cluster_workup Work-up & Isolation start Problem: Low or No Yield reagent 1. Verify Reagent Quality start->reagent reagent_purity Check purity of α-haloketone and thiourea (NMR, m.p.). reagent->reagent_purity conditions 2. Optimize Reaction Conditions temp Adjust Temperature: Start at 50-65°C, monitor by TLC. conditions->temp workup 3. Adjust Work-up Procedure ph_adjust Neutralize with base (e.g., Na₂CO₃) during work-up to precipitate product. workup->ph_adjust reagent_fresh Use freshly prepared or purified α-haloketone. reagent_purity->reagent_fresh reagent_fresh->conditions solvent Change Solvent: Try Ethanol, Methanol, or DMF for better solubility. temp->solvent solvent->workup extraction Consider pH-adjusted extractive work-up. ph_adjust->extraction

Caption: Troubleshooting workflow for low-yield thiazol-2-ol synthesis.

Q2: My crude product is highly impure, showing multiple spots on TLC. What are the common side products and how can I minimize them?

A2: The formation of multiple byproducts is often due to the high reactivity of the intermediates. Understanding these side reactions is key to suppressing them.

Common Side Products and Mitigation Strategies:

  • Self-Condensation of α-Haloketone: In the presence of base or heat, α-haloketones can undergo self-condensation to form furan or other complex structures.

    • Mitigation: Add the α-haloketone slowly to the solution of the thiourea derivative. This maintains a low concentration of the haloketone, favoring the desired bimolecular reaction over self-condensation.

  • Formation of 2-Iminothiazoline: The initial cyclized intermediate is often a 2-iminothiazoline, which then hydrolyzes to the desired thiazol-2(3H)-one. Incomplete hydrolysis can leave this as a major impurity.

    • Mitigation: Ensure the work-up includes an aqueous acidic or basic step, sometimes with gentle heating, to promote complete hydrolysis of the imine. The choice of acid or base depends on the stability of your substituents.

  • Alternative Cyclization Pathways: Depending on the substituents, unintended cyclizations can occur.

    • Mitigation: Careful control of temperature and pH is crucial. Running the reaction under kinetic control (lower temperatures) can often favor one pathway over another.

Q3: My product characterization is ambiguous. Does thiazol-2-ol exist in a tautomeric form?

A3: Yes, this is a critical point. Thiazol-2-ols exist in a dynamic equilibrium with their thiazol-2(3H)-one tautomer. In the vast majority of cases, the keto (thiazol-2(3H)-one) form is significantly more stable and is the predominant species observed.[5][6][7]

Spectroscopic Evidence for Tautomerism:

  • ¹H NMR: The presence of a broad singlet in the 10-12 ppm range is indicative of the N-H proton of the thiazol-2(3H)-one form. The absence of a distinct -OH proton signal is strong evidence against the enol form being dominant.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly informative. A signal in the range of δ 170-180 ppm is characteristic of a carbonyl carbon (C=O), confirming the keto tautomer.[8]

  • FTIR: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponds to the C=O stretching vibration of the amide-like carbonyl group in the thiazol-2(3H)-one form.[9] The absence of a strong, broad O-H stretch around 3300-3500 cm⁻¹ further supports the predominance of the keto form.

The equilibrium can be influenced by the solvent. Non-polar solvents may slightly favor the enol form, while polar aprotic solvents like DMSO strongly favor the keto form.[5][7] For characterization, it is standard to report the structure as the dominant thiazol-2(3H)-one tautomer.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the optimal solvent and temperature conditions for this synthesis?

A: While the optimal conditions are substrate-dependent, a reliable starting point can be summarized as follows. The goal is to choose a solvent that fully dissolves the reactants while allowing for controlled heating.

ParameterRecommendationRationale
Solvent Ethanol, MethanolGood solvency for many thioureas and α-haloketones. Allows for easy reflux conditions and product precipitation upon cooling or neutralization.[1][3]
DMF, AcetonitrileUse for poorly soluble starting materials. Requires more rigorous removal during work-up.[10]
Temperature 50 °C to RefluxA good starting point is 60-65 °C.[3] Higher temperatures can speed up the reaction but may increase byproduct formation. Monitor by TLC to find the optimal balance.
Reaction Time 30 min to 12 hoursSimple syntheses can be very rapid (30-60 minutes).[1] More complex or sterically hindered substrates may require longer reaction times.
Q: Are there alternative, greener methods for this synthesis?

A: Yes, significant progress has been made in developing more environmentally benign protocols. These methods aim to reduce solvent waste and energy consumption.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[11]

  • Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote the reaction at room temperature, avoiding the need for heating.[3][12]

  • Green Solvents: Researchers have successfully used water or polyethylene glycol (PEG) as reaction media, which are less toxic and easier to handle than traditional organic solvents.[11]

  • Catalyst-Free Conditions: For some highly reactive substrates, the reaction can proceed efficiently without a catalyst, simply by heating the reactants in a suitable solvent or even under solvent-free conditions.[11][13]

Q: How should I best approach the purification of my substituted thiazol-2-ol?

A: Purification is often the most challenging step. The potentially amphoteric nature of the product and its tendency to remain as a salt require a careful approach.

Step-by-Step Purification Protocol:

  • Initial Isolation (Neutralization): After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate, with stirring.[1][4] This neutralizes the hydrohalide acid generated and deprotonates the product, causing the neutral, less soluble free form to precipitate.

  • Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Select a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, ethanol/water mixtures, or ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective due to closely related impurities, column chromatography is the next option. Use silica gel with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can improve peak shape and prevent streaking, depending on the nature of your compound and its impurities.

General Experimental Protocol

The following is a representative procedure for the synthesis of a 4-phenylthiazol-2(3H)-one, a common scaffold. Note: This is a general guideline; reagent quantities and reaction times should be optimized for your specific substrates.

Synthesis of 4-phenylthiazol-2(3H)-one

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (1.0 eq) and ethanol (15-20 mL). Stir the mixture until the thiourea is fully dissolved.

  • Reagent Addition: To the stirring solution, add 2-bromoacetophenone (1.0 eq).

  • Heating: Heat the reaction mixture to 65 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation: Once the starting material is consumed, allow the flask to cool to room temperature. Pour the contents into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution. Stir for 15-20 minutes. A solid precipitate should form.

  • Purification: Collect the solid product via vacuum filtration, washing it with copious amounts of cold water. Allow the solid to air-dry. For further purification, recrystallize the crude product from an appropriate solvent like ethanol.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[9][14]

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available from: [Link]

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  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

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  • PubMed. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]

  • ResearchGate. Synthesis of N-hydroxythiazole derivatives 33–43.a,b a(a).... Available from: [Link]

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  • ResearchGate. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]

  • PubMed. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]

  • PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Available from: [Link]

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  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

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  • IUCr Journals. Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][15]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Available from: [Link]

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Purification techniques for removing byproducts from "Thiazol-2-ol" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Thiazol-2-ol" reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity Thiazol-2-ol. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in both scientific principles and extensive laboratory experience.

Introduction: The Challenge of Purifying Thiazol-2-ol

Thiazol-2-ol and its derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1] However, their synthesis, often accomplished via methods like the Hantzsch thiazole synthesis, can yield a variety of byproducts that complicate purification.[2][3] These impurities can arise from unreacted starting materials, side reactions, or degradation of the target molecule. Achieving the high purity required for downstream applications necessitates a robust and well-understood purification strategy.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my Thiazol-2-ol synthesis?

A1: The impurity profile is highly dependent on the specific synthetic route. However, common byproducts often include:

  • Unreacted Starting Materials: Such as α-haloketones and thioamides (or their precursors) used in Hantzsch-type syntheses.[2]

  • Thiourea Derivatives: If thiourea is used as a reactant, self-condensation or side-reaction products can form.

  • Isomeric Byproducts: Depending on the reaction conditions (e.g., acidic vs. neutral), different isomers of the desired thiazole can be formed.[4]

  • Oxidation or Degradation Products: Thiazole rings, while generally stable, can be susceptible to degradation under harsh work-up conditions or prolonged exposure to air and light.[5][6] For instance, 2-aminothiazoles in DMSO have been shown to degrade over time.[5]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily crude product often indicates the presence of significant impurities. A multi-step purification approach is typically necessary:

  • Initial Work-up: Begin with a liquid-liquid extraction to remove highly polar or non-polar impurities. An acid-base extraction can be particularly effective for separating acidic or basic byproducts.[7][8]

  • Attempt Crystallization: Even if the crude is an oil, attempting to induce crystallization can sometimes isolate the desired product. Try dissolving a small amount in a minimal volume of a hot solvent and then cooling slowly. If this fails, a two-solvent recrystallization might be effective.[9][10]

  • Column Chromatography: If crystallization is unsuccessful, column chromatography is the next logical step.[11][12] The choice of stationary phase (silica gel, alumina) and mobile phase will be critical.

Q3: I'm observing my product decomposing on the silica gel column. What are my options?

A3: Thiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[13] If you suspect on-column degradation, consider the following:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel with a small amount of a base like triethylamine in your mobile phase to neutralize the acidic sites.

  • Switch to a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[13]

  • Reversed-Phase Chromatography: For more polar thiazole derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful purification tool.[6][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Explanations
Low recovery after recrystallization 1. The chosen solvent is too good at dissolving the product, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[10] Experiment with different solvents or solvent mixtures. A two-solvent system can be highly effective.[9] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling. 3. Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing on the filter paper.[15]
Multiple spots on TLC after column chromatography 1. Co-elution of impurities with the product. 2. On-column decomposition of the product. 3. The chosen mobile phase is not optimal for separation.1. Optimize Mobile Phase: Experiment with different solvent systems to improve the separation (resolution) between your product and the impurities. A step-gradient or a very shallow gradient elution might be necessary. 2. Address Product Instability: As mentioned in the FAQs, consider using neutralized silica, alumina, or a different purification technique like RP-HPLC.[6][13] 3. TLC as a Predictive Tool: Use thin-layer chromatography (TLC) extensively to screen for the best mobile phase before committing to a large-scale column.[13]
Product appears pure by NMR but has a broad melting point 1. Presence of amorphous solid instead of a crystalline material. 2. Contamination with a small amount of an impurity that is not visible by ¹H NMR (e.g., inorganic salts).1. Recrystallize Again: A second recrystallization from a different solvent system can often improve the crystallinity of the solid. 2. Aqueous Wash: Before the final isolation, ensure the organic layer containing your product has been thoroughly washed with water or brine to remove any inorganic salts.
Thiazol-2-ol product is unstable and discolors over time 1. Oxidation of the thiazole ring or functional groups. 2. Light sensitivity. 3. Residual acidic or basic impurities catalyzing decomposition.1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[13] 2. Protect from Light: Store in an amber vial or a container wrapped in aluminum foil. 3. Ensure High Purity: Re-purify the material to remove any trace impurities that might be promoting degradation.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is particularly useful for separating acidic or basic impurities from a neutral Thiazol-2-ol product.[7][8]

Workflow Diagram:

AcidBaseExtraction start Crude Reaction Mixture in an Organic Solvent (e.g., Ethyl Acetate) add_base Wash with aq. NaHCO3 solution start->add_base separate1 Separate Layers add_base->separate1 aq_layer1 Aqueous Layer 1 (Contains acidic impurities) separate1->aq_layer1 org_layer1 Organic Layer 1 separate1->org_layer1 add_acid Wash with dilute aq. HCl org_layer1->add_acid separate2 Separate Layers add_acid->separate2 aq_layer2 Aqueous Layer 2 (Contains basic impurities) separate2->aq_layer2 org_layer2 Organic Layer 2 (Contains Thiazol-2-ol) separate2->org_layer2 dry_evap Dry with Na2SO4, filter, and evaporate solvent org_layer2->dry_evap final_product Purified Thiazol-2-ol dry_evap->final_product

Caption: Acid-Base Extraction Workflow for Thiazol-2-ol Purification.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

  • Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • To remove basic impurities, add an equal volume of dilute hydrochloric acid (e.g., 1M HCl) to the organic layer in the separatory funnel.

  • Repeat the shaking and separation process as described in steps 4 and 5.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystallinity and purity.[10][16]

Workflow Diagram:

Recrystallization start Crude Solid Thiazol-2-ol dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot filtration (if insoluble impurities are present) dissolve->hot_filter cool Allow to cool slowly to room temperature hot_filter->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry final_product Pure Crystalline Thiazol-2-ol dry->final_product

Caption: General Recrystallization Workflow.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the Thiazol-2-ol is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices include ethanol, methanol, acetone, or mixtures with water.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Thiazole Reaction Mixtures.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Retrieved from [Link]

  • Gao, F., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. Retrieved from [Link]

  • Hass, M. A., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. Retrieved from [Link]

  • Khan, I., et al. (2013). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Narender, P., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). synthesis of thiazoles. Retrieved from [Link]

  • Unknown. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • YouTube. (2012, August 7). 2 O Chem Recrystallization Procedure. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

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Common challenges in the scale-up production of "Thiazol-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazol-2-ol Scale-Up Production. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered when transitioning from bench-scale synthesis to pilot or full-scale manufacturing.

This guide is structured to address critical stages of the production workflow, offering detailed troubleshooting in a direct question-and-answer format.

Structure of This Guide

  • Core Concepts: The Thiazol-2-ol Tautomerism

  • Troubleshooting Guide: Synthesis & Reaction Control

  • Troubleshooting Guide: Product Isolation & Purification

  • FAQs: Stability, Storage, and Analytical Challenges

Core Concepts: The Challenge of Thiazol-2-ol Tautomerism

A foundational challenge in working with Thiazol-2-ol is its existence as a mixture of tautomers: the aromatic alcohol form (Thiazol-2-ol) and the non-aromatic amide form (Thiazol-2(3H)-one). This equilibrium is not merely academic; it profoundly impacts solubility, reactivity, purification, and analytical characterization. Lack of awareness regarding tautomeric preferences can lead to issues in drug development, stability, and bioavailability[1].

Question: Why do my analytical results (NMR, IR) for Thiazol-2-ol seem inconsistent or show unexpected peaks?

Answer: This is a classic manifestation of tautomerism. The ratio of the -ol to the -one form can vary significantly depending on the solvent, pH, and temperature, directly affecting your analytical data.

  • Nuclear Magnetic Resonance (NMR): In different solvents, you will observe shifts in proton and carbon signals. For instance, the keto form will show a characteristic C=O signal in the 13C NMR spectrum (around 170-180 ppm), while the enol form will have signals more typical of an aromatic ring. Proton NMR will show distinct N-H and O-H protons, with the latter often being exchangeable with D₂O[2].

  • Infrared (IR) Spectroscopy: The keto tautomer will exhibit a strong carbonyl (C=O) stretching band, whereas the enol form will show a prominent O-H stretching band.

  • Causality: The stability of each tautomer is dictated by its environment. Polar, protic solvents can stabilize the amide form through hydrogen bonding, while non-polar solvents may favor the aromatic alcohol form. The keto-enol tautomerism can be confirmed by observing distinct signals for both forms in NMR spectra[3].

Troubleshooting Guide: Synthesis & Reaction Control

The Hantzsch thiazole synthesis is the most common and classical method for creating the thiazole ring and is frequently adapted for Thiazol-2-ol production[4]. It typically involves the reaction of an α-haloketone with a thioamide. However, scaling this reaction introduces significant challenges.

Workflow: Hantzsch Synthesis Scale-Up

Here is a generalized workflow illustrating the critical control points in a scaled-up Hantzsch synthesis.

Hantzsch_Scale_Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagent_prep Reagent Staging & Charging addition Controlled Addition of α-Haloketone reagent_prep->addition Thioamide Slurry solvent_prep Solvent Selection & Degassing solvent_prep->reagent_prep reaction_control Thermal Management (Exotherm Control) addition->reaction_control Initiates Exotherm monitoring In-Process Control (IPC) via TLC/HPLC reaction_control->monitoring neutralization pH Adjustment / Neutralization monitoring->neutralization Reaction Completion precipitation Product Precipitation / Crystallization neutralization->precipitation filtration Filtration & Cake Washing precipitation->filtration

Caption: Critical control points in Hantzsch synthesis scale-up.

Question: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations.

  • Poor Thermal Management: The Hantzsch synthesis is often exothermic[2]. On a small scale, a simple ice bath can dissipate heat. At the kilogram scale, inefficient heat removal can lead to localized "hot spots." These hot spots can accelerate side reactions, leading to by-product formation and degradation of starting materials or the final product.

  • Inefficient Mixing: In a large reactor, inadequate agitation can create zones of high reactant concentration, promoting polymerization or side reactions, while other areas remain unreacted. This is especially true if one reactant is added too quickly.

  • Regioselectivity Issues: When using N-substituted thioureas, the reaction can produce two different isomers. While neutral solvents often favor the desired 2-amino-type thiazole, acidic conditions can lead to mixtures of isomers, complicating purification and reducing the yield of the target compound[5].

Troubleshooting Protocol: Investigating Low Yield
StepActionRationale
1 Review Thermal Data Analyze the batch temperature logs. Look for sharp, uncontrolled temperature spikes after the addition of the α-haloketone.
2 Adjust Addition Rate Slow down the addition rate of the α-haloketone. This allows the reactor's cooling system to keep pace with the heat being generated, preventing hot spots.
3 Improve Agitation Increase the reactor's agitation speed (RPM). Ensure the impeller is appropriate for the vessel geometry and batch volume to achieve homogenous mixing.
4 Check Raw Material Purity Re-test the purity of your α-haloketone and thioamide starting materials. Impurities can interfere with the reaction.
5 Analyze Crude Product Before purification, take a sample of the crude reaction mixture and analyze it by HPLC or LC-MS to identify major by-products. This provides clues about the side reactions that are occurring.

Question: I am observing significant amounts of hard-to-remove impurities. How can I minimize by-product formation?

Answer: By-product formation is often tied to reaction conditions. The most effective strategy is to optimize the reaction to prevent their formation in the first place.

  • Mechanism Insight: The initial step is an SN2 reaction between the thioamide's sulfur and the α-haloketone[2]. This is followed by an intramolecular condensation to form the thiazole ring. Side reactions can occur if the nitrogen atom attacks first or if the intermediate reacts with another molecule of the starting material.

  • Common By-products: Depending on the specific substrates, by-products can arise from over-alkylation, dimerization, or degradation.

  • Control Strategies:

    • Temperature Control: As mentioned, maintaining a consistent, moderate temperature is crucial. Running reactions at elevated temperatures to speed them up is a common cause of increased impurity profiles[6].

    • Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of the α-haloketone can lead to unwanted side reactions.

    • Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Protic solvents like ethanol are common, but exploring others may be beneficial. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, suggesting that efficient energy transfer is key[6][7].

Troubleshooting Guide: Product Isolation & Purification

Transitioning from purification via column chromatography at the lab scale to crystallization at the industrial scale is a major hurdle.

Question: My Thiazol-2-ol is not crystallizing, or it's oiling out. How do I develop a robust crystallization protocol?

Answer: This is a multi-faceted problem often linked to purity, solvent choice, and the inherent properties (like tautomerism) of your molecule.

  • Purity is Paramount: Even small amounts of impurities can act as crystallization inhibitors. It is often easier to crystallize a slightly less pure product and then perform a re-crystallization than to force a highly impure mixture to crystallize.

  • The Tautomer Trap: You may be trying to crystallize a mixture of two different chemical entities (tautomers). This can lead to the formation of a eutectic mixture or an oil. The key is to find conditions (solvent, pH) that strongly favor one tautomer, allowing it to crystallize cleanly.

Protocol: Developing a Scalable Crystallization Process
  • Solvent Screening:

    • Objective: Find a solvent (or solvent system) in which Thiazol-2-ol is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Method: Use small-scale vials. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). Add a small amount of crude product, heat to dissolve, and then cool slowly to observe crystal formation.

  • pH Adjustment:

    • Objective: Force the equilibrium to favor one tautomer.

    • Method: In your chosen solvent system, experiment with adding a small amount of acid or base. Since Thiazol-2-ol has an acidic proton, adjusting the pH can lock it into one form, which may be more amenable to crystallization.

  • Cooling Profile Control:

    • Objective: Control the rate of supersaturation to promote crystal growth rather than rapid precipitation or oiling out.

    • Method: Once dissolved at a high temperature, cool the solution slowly. A linear cooling rate (e.g., 10-20°C per hour) is a good starting point. Crash cooling often leads to poor quality, amorphous material.

  • Seeding:

    • Objective: To induce crystallization at a specific temperature and control crystal form (polymorphism).

    • Method: Once you have some crystalline material, use a very small amount (<<1% by weight) to seed the next batch once it reaches a state of slight supersaturation.

Troubleshooting Flowchart: Crystallization Failure

Crystallization_Troubleshooting start Crystallization Fails (Oiling Out / No Precipitation) check_purity Analyze Crude Purity (HPLC) start->check_purity is_impure Impurity > 5%? check_purity->is_impure pre_purify Perform Pre-Purification (e.g., Charcoal, Silica Plug) is_impure->pre_purify Yes is_pure Impurity < 5% is_impure->is_pure No rescreen_solvents Re-screen Solvents pre_purify->rescreen_solvents adjust_ph Adjust pH to Favor One Tautomer rescreen_solvents->adjust_ph is_pure->adjust_ph slow_cooling Implement Slow, Controlled Cooling Profile adjust_ph->slow_cooling try_seeding Attempt Seeding slow_cooling->try_seeding success Successful Crystallization try_seeding->success

Caption: A logical approach to troubleshooting crystallization issues.

FAQs: Stability, Storage, and Analytical Challenges

Q1: What are the primary degradation pathways for Thiazol-2-ol and how should it be stored?

  • A1: Thiazole rings are generally stable aromatic systems[8]. However, the 2-hydroxy substituent introduces potential instability. The thiol tautomer, even if present in small amounts, can be susceptible to oxidation, potentially forming disulfides or other sulfur oxides. The molecule may also be sensitive to strong acids or bases and high temperatures. For long-term storage, it is recommended to keep Thiazol-2-ol in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Thermal stability studies using techniques like Thermogravimetric Analysis (TGA) are advised to determine its decomposition temperature accurately[9].

Q2: How do I accurately determine the purity of my final product, considering the tautomerism?

  • A2: This is a critical question. For purity analysis by HPLC, you must develop a method where the tautomers either co-elute as a single sharp peak or are fully resolved into two distinct peaks with a consistent area ratio.

    • Method Development Goal: The ideal method would involve using a mobile phase (buffered to a specific pH) that forces the equilibrium to lie almost entirely on one side within the timeframe of the chromatographic run. This provides a single, reliable peak for quantification.

    • Quantification: Use a qualified reference standard for quantification. If both tautomers show separate peaks, the purity should be reported as the sum of the areas of both peaks relative to all other impurity peaks. Analytical methods such as liquid chromatography (LC) are commonly used for determining the purity of similar compounds[10].

Q3: Are there any specific safety concerns I should be aware of during scale-up?

  • A3: Yes. Beyond the standard handling of chemicals, consider the following:

    • α-Haloketones: Many α-haloketones are lachrymators and are highly irritating. Use them only in well-ventilated areas or closed systems and with appropriate personal protective equipment (PPE).

    • Thermal Runaway: As discussed, the reaction can be exothermic. Ensure your reactor is equipped with an adequate cooling system and a safety quench protocol is in place in case of a cooling failure.

    • Hydrogen Halide Off-gassing: The reaction often eliminates a molecule of hydrogen halide (e.g., HBr, HCl)[2]. At scale, this can generate a significant amount of corrosive gas that must be neutralized through a scrubber system before venting.

References

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Identification and characterization of impurities in "Thiazol-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Thiazol-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying and characterizing impurities that can arise during synthesis. The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like Thiazol-2-ol is paramount, as even trace impurities can impact the quality, safety, and efficacy of the final drug product.[1][2]

This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the scientific rationale behind each step. Our goal is to empower you to not only identify but also understand the origin of impurities, leading to more robust and optimized synthetic processes. All recommendations are grounded in established analytical principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the synthesis and analysis of Thiazol-2-ol.

Q1: I see an unexpected peak in my HPLC chromatogram after synthesizing Thiazol-2-ol. What is the most likely culprit?

A1: The most common unexpected peaks are often unreacted starting materials. In a typical Hantzsch thiazole synthesis, this would be the α-haloketone and the thioamide (or thiourea) used.[5][6] Check the retention times of your starting materials under the same HPLC conditions to confirm. If the retention times do not match, the peak could be a side-product or a degradation product.

Q2: My final product has a low melting point and the NMR spectrum looks "dirty." What should I investigate first?

A2: A low or broad melting point and a complex NMR spectrum suggest the presence of multiple impurities. Begin by systematically identifying the source. Is it coming from the raw materials (Regulatory Starting Materials or RSMs)?[7] Or is it forming from an undesired side reaction?[7] An overlay of NMR spectra from your starting materials and the final product can be a quick way to spot unreacted components.[7]

Q3: What are the regulatory thresholds I need to be aware of for impurities?

A3: According to ICH Q3A guidelines, any impurity present at a level of 0.10% or higher should be identified and characterized.[1][2] The reporting threshold, the level above which an impurity must be reported, is typically 0.05%.[8] Qualification, the process of establishing the biological safety of an impurity, is required if it exceeds a certain threshold, which depends on the maximum daily dose of the drug.[4][8]

Q4: Which analytical technique is best for identifying an unknown impurity?

A4: A combination of techniques is most powerful. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for obtaining the molecular weight of the impurity.[7] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[][10] Techniques like LC-NMR can even allow for the direct structural analysis of impurities as they are separated chromatographically.[]

Part 2: Synthesis Pathway and Impurity Formation

Understanding where impurities originate is critical for controlling them. The most common route to thiazole derivatives is the Hantzsch synthesis.[5][6][11]

.dot

Caption: Hantzsch Synthesis Pathway and Impurity Origins.

This diagram illustrates that impurities can be broadly categorized as:

  • Process-Related: Unreacted starting materials and intermediates, by-products from side reactions.[1][2]

  • Degradation-Related: Formed by the breakdown of the final Thiazol-2-ol product during manufacturing or storage.[1]

  • Reagent-Related: Impurities originating from solvents, catalysts, or reagents used in the process.[2][8]

Part 3: Troubleshooting Guide

This guide is structured by common observational problems during analysis.

Issue 1: Unexpected Peaks in HPLC Analysis
Observation Potential Cause Recommended Action & Rationale
Peak at early retention time Highly polar impurity, possibly an inorganic salt or a very polar starting material/reagent.Action: 1) Spike the sample with known starting materials. 2) Modify the mobile phase to be more aqueous to retain and resolve polar compounds. 3) Use a different detection wavelength if the impurity lacks a strong chromophore.[7] Rationale: Confirming identity by spiking is the fastest method. Adjusting polarity helps resolve compounds that elute near the solvent front.
Peak with poor (tailing) shape 1) Secondary interactions with the column (e.g., residual silanols). 2) Column overload. 3) Co-elution with another species.Action: 1) Adjust mobile phase pH to suppress ionization of basic impurities.[12] 2) Decrease sample concentration.[13] 3) Change the column or mobile phase composition to improve resolution. Rationale: Tailing is often caused by unwanted interactions between an analyte and the stationary phase.[12] Reducing concentration can mitigate overload effects.
Multiple new, small peaks after sample sits on autosampler On-instrument degradation of the analyte.Action: 1) Re-prepare the sample and inject immediately. 2) Cool the autosampler tray. 3) Adjust the pH of the sample diluent to improve stability. Rationale: Thiazole rings can be susceptible to degradation under certain conditions. Minimizing time in solution and controlling temperature can prevent artifact peaks.
Drifting retention times 1) Poor column equilibration. 2) Inconsistent mobile phase composition. 3) Temperature fluctuations.Action: 1) Increase column equilibration time between runs.[14] 2) Prepare fresh mobile phase and ensure proper mixing/degassing.[14][15] 3) Use a column oven for temperature control.[14][16] Rationale: Consistent chromatography requires a stable analytical system. Temperature and mobile phase composition are critical variables affecting retention.[16]

.dot

HPLC_Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_SM Does RT match Starting Material? Start->Check_SM Check_Shape Is Peak Shape Poor (Tailing/Fronting)? Check_SM->Check_Shape No Incomplete_Rxn Problem: Incomplete Reaction Action: Optimize reaction time/temp Check_SM->Incomplete_Rxn Yes Get_MW Acquire Mass Spec Data (LC-MS) Check_Shape->Get_MW No Adjust_Method Problem: Poor Chromatography Action: Adjust pH, concentration Check_Shape->Adjust_Method Yes Propose_Struct Propose Structure based on MW & Reactants Get_MW->Propose_Struct Confirm_Struct Confirm Structure (NMR, Synthesis) Propose_Struct->Confirm_Struct Side_Product Problem: Side-Product/Degradant Action: Investigate reaction mechanism Confirm_Struct->Side_Product

Caption: Troubleshooting Workflow for Unknown HPLC Peaks.

Issue 2: Ambiguous NMR or MS Data
Observation Potential Cause Recommended Action & Rationale
Mass spectrum shows a peak with M+2 Presence of a chlorine or bromine atom.Action: Examine the isotopic pattern. A 1:1 ratio for M and M+2 suggests bromine. A 3:1 ratio suggests chlorine. Rationale: Halogens have characteristic isotopic distributions. This is a strong clue if you used an α-haloketone starting material.
¹H NMR shows broad signals, especially for N-H or O-H protons 1) Presence of exchangeable protons. 2) Aggregation or intermediate exchange processes.Action: Perform a D₂O shake experiment. Exchangeable protons (like NH or OH) will disappear from the spectrum.[11] Rationale: Deuterium exchange is a definitive way to identify protons attached to heteroatoms, simplifying the rest of the spectrum for interpretation.
Data suggests an isomer of Thiazol-2-ol Alternative cyclization pathway occurred during synthesis.Action: Use advanced NMR techniques like 2D NMR (COSY, HMBC) to establish connectivity between protons and carbons. Rationale: While ¹H NMR provides information on proton environments, 2D NMR experiments reveal which atoms are bonded to each other, allowing for the definitive assignment of an isomeric structure.[10]

Part 4: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method.

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). C8 columns can also be effective.[17]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier helps to produce sharp peaks for basic compounds by suppressing silanol interactions.

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 95% A) to retain polar impurities.

    • Ramp to a high organic percentage (e.g., 95% B) to elute the main peak and any non-polar impurities.

    • A typical gradient might run over 20-30 minutes.[17]

  • Detection: Use a UV detector set at a wavelength where both the API and potential impurities have absorbance (e.g., 250-270 nm). A Diode Array Detector (DAD) is highly recommended to obtain UV spectra for all peaks, which can help in peak identification and purity assessment.[18]

  • Flow Rate & Temperature:

    • Set flow rate to 1.0 mL/min.

    • Maintain column temperature at 30-40 °C using a column oven for reproducibility.

  • System Suitability: Before analysis, inject a standard solution to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor), resolution between the main peak and a known impurity, and retention time reproducibility.

Protocol 2: Sample Preparation for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile or semi-volatile impurities.[19][20]

  • Derivatization (If Necessary): Thiazol-2-ol has a polar -OH group that can cause poor peak shape in GC. Convert it to a less polar, more volatile derivative (e.g., a silyl ether) using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Sample Preparation:

    • Accurately weigh ~1-5 mg of your Thiazol-2-ol sample into a GC vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • If derivatizing, add 100 µL of BSTFA and heat at 60-70 °C for 30 minutes.

    • Vortex the sample to ensure it is fully dissolved.

  • GC-MS Conditions (Typical):

    • Injector: Split/Splitless, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

    • Mass Spectrometer: Scan from m/z 40 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns based on the expected structures of impurities.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). (n.d.). Slideshare. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. [Link]

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (n.d.). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom Tech. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Graphical representation of the thiazoline/thiazole formation (GC-MS). (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Improve the Stability of Thiazol-2-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of Thiazol-2-ol in your experimental solutions. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing its stability and provide you with robust troubleshooting strategies and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My Thiazol-2-ol solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. The primary culprits are typically oxidation and photodegradation. The thiazole ring is susceptible to oxidative processes, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[1][2] Photodegradation, in particular, can lead to complex reactions, including cycloadditions with oxygen, forming highly colored byproducts.[3]

Q2: I'm observing a loss of potency in my Thiazol-2-ol stock solution over time, even when stored in the dark. What's happening?

A2: If light is excluded, the most likely causes are hydrolysis or slow oxidation. Thiazol-2-ol and its derivatives can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][4] The pH of your solvent is a critical factor. Additionally, even in the dark, dissolved oxygen can contribute to gradual oxidative degradation.

Q3: Does the choice of solvent affect the stability of Thiazol-2-ol?

A3: Absolutely. The solvent plays a crucial role in the keto-enol tautomerism of Thiazol-2-ol. Thiazol-2-ol exists in equilibrium with its keto form, Thiazol-2(3H)-one. The position of this equilibrium is solvent-dependent.[5][6][7] Generally, polar aprotic solvents may favor the keto form, while non-polar solvents can favor the enol form.[7] This tautomeric balance can influence the compound's susceptibility to different degradation pathways.

Q4: What is keto-enol tautomerism and why is it important for Thiazol-2-ol stability?

A4: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol adjacent to a double bond).[8] In the case of Thiazol-2-ol, the hydroxyl group (enol) is in equilibrium with a carbonyl group (keto). The reactivity of these two forms differs, and the predominant tautomer under your experimental conditions will dictate the primary degradation pathways. For instance, the enol form might be more susceptible to certain oxidative reactions, while the keto form might be more prone to hydrolysis at the amide-like bond.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a systematic approach to identifying and resolving common stability problems encountered with Thiazol-2-ol solutions.

Issue 1: Rapid Discoloration Upon Dissolution
  • Potential Cause 1: Oxidative Degradation.

    • Why it happens: The presence of dissolved oxygen in the solvent can lead to rapid oxidation of the electron-rich thiazole ring. This process can be catalyzed by trace metal ion contaminants.

    • Troubleshooting Steps:

      • De-gas your solvent: Before dissolving the Thiazol-2-ol, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

      • Use high-purity solvents: Ensure your solvents are of high purity and free from peroxide contaminants.

      • Consider antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to scavenge free radicals and inhibit oxidation.

      • Add a chelating agent: If metal ion catalysis is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Potential Cause 2: Photodegradation.

    • Why it happens: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[3] Exposure to ambient laboratory light can be sufficient to initiate degradation.

    • Troubleshooting Steps:

      • Work in low-light conditions: Prepare solutions in a dimly lit area or under yellow light.

      • Use amber vials: Store all Thiazol-2-ol solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[9]

Issue 2: Precipitation or Cloudiness in Solution
  • Potential Cause 1: Poor Solubility and pH Effects.

    • Why it happens: The solubility of thiazole derivatives can be pH-dependent.[10] If the pH of your solution shifts or is not optimal, the compound may precipitate out.

    • Troubleshooting Steps:

      • Measure and buffer the pH: Determine the optimal pH for solubility and buffer your solution accordingly. For many amine-containing heterocycles, solubility is greater at a slightly acidic pH where the nitrogen can be protonated.[10]

      • Consider a co-solvent: If working in an aqueous medium, the addition of a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) can improve solubility.

  • Potential Cause 2: Formation of Insoluble Degradation Products.

    • Why it happens: Some degradation pathways may lead to the formation of less soluble polymeric or rearranged products.

    • Troubleshooting Steps:

      • Analyze the precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to identify its structure. This will provide valuable information about the degradation pathway.

      • Implement preventative measures: Based on the identity of the degradation product, implement the appropriate strategies to prevent its formation (e.g., de-gassing, light protection).

Issue 3: Gradual Loss of Potency Over Time
  • Potential Cause 1: Hydrolysis.

    • Why it happens: The thiazole ring can be susceptible to hydrolytic cleavage, particularly at extremes of pH.[1][4] This is a common issue for long-term storage in aqueous solutions.

    • Troubleshooting Steps:

      • Optimize solution pH: Conduct a pH stability study to identify the pH at which Thiazol-2-ol is most stable. Typically, a slightly acidic to neutral pH is preferable.

      • Store as a solid or frozen stock: For long-term storage, it is best to keep Thiazol-2-ol as a dry powder. If a stock solution is necessary, store it at -20°C or -80°C to significantly slow down the rate of hydrolysis.

      • Prepare fresh solutions: For critical experiments, prepare Thiazol-2-ol solutions fresh from the solid material.

  • Potential Cause 2: Thermal Degradation.

    • Why it happens: Elevated temperatures accelerate most chemical reactions, including degradation.[9][11]

    • Troubleshooting Steps:

      • Store at reduced temperatures: Store stock solutions at 4°C for short-term use and frozen for long-term storage.

      • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller volumes to avoid repeated warming and cooling, which can accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Key Instabilities

This protocol will help you systematically determine the primary degradation pathways for Thiazol-2-ol under your specific experimental conditions.

Materials:

  • Thiazol-2-ol

  • High-purity water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a DAD or UV detector and a C18 column

  • pH meter

  • Amber and clear glass vials

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve Thiazol-2-ol in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Set up stress conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of H2O2.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber or direct sunlight).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubate and sample: Incubate the solutions under their respective conditions. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze by HPLC: Analyze each sample by HPLC to quantify the remaining Thiazol-2-ol and observe the formation of any degradation products.

  • Interpret results: Compare the degradation profiles under the different stress conditions to identify the primary instabilities.

Protocol 2: pH Stability Profile

This protocol will allow you to determine the optimal pH for the stability of your Thiazol-2-ol solution.

Materials:

  • Thiazol-2-ol stock solution

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • HPLC system

Procedure:

  • Prepare buffered solutions: Dilute the Thiazol-2-ol stock solution into each of the different pH buffers to a final working concentration.

  • Incubate: Store the buffered solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.

  • Analyze at time points: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each buffered solution and analyze it by HPLC.

  • Plot the data: Plot the percentage of remaining Thiazol-2-ol against time for each pH.

  • Determine optimal pH: The pH at which the degradation rate is the lowest is the optimal pH for stability.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionTime (hours)% Thiazol-2-ol Remaining
Control2499.5
0.1 M HCl2485.2
0.1 M NaOH2445.7
3% H2O22460.1
60°C Heat2492.3
Light Exposure2475.4

Visualizations

cluster_instability Thiazol-2-ol Instability Pathways T2O Thiazol-2-ol Solution Hydrolysis Hydrolytic Cleavage (Ring Opening) T2O->Hydrolysis  H+ / OH- Oxidation Oxidized Products (e.g., N-oxides, Sulfoxides) T2O->Oxidation  O2 / Metal Ions Photodegradation Photo-oxygenated Products (e.g., Endoperoxides) T2O->Photodegradation  Light (UV/Vis)

Caption: Key degradation pathways for Thiazol-2-ol in solution.

cluster_workflow Troubleshooting Workflow start Instability Observed (e.g., Discoloration, Precipitation) q1 Is the solution exposed to light? start->q1 a1_yes Protect from light (Amber vials, low light) q1->a1_yes Yes q2 Is the solvent de-gassed? q1->q2 No a1_yes->q2 a2_yes De-gas solvent (N2 or Ar sparging) q2->a2_yes Yes q3 Is the pH controlled? q2->q3 No a2_yes->q3 a3_yes Buffer the solution at optimal pH q3->a3_yes Yes end_node Stable Solution q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting Thiazol-2-ol stability.

References

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
  • PubMed. (2017, February 23). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function.
  • ResearchGate. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • ResearchGate. (2025, October 15). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • Solubility of Things. (n.d.). 2-Aminothiazole.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

Sources

Overcoming poor solubility of "Thiazol-2-ol" derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazol-2-ol Derivatives

Welcome to the technical support guide for researchers working with Thiazol-2-ol and its derivatives. This resource is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions for a common yet significant challenge: the poor aqueous solubility of this important class of compounds. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Problem

A: The low aqueous solubility of thiazol-2-ol derivatives is not an anomaly but is rooted in their fundamental physicochemical properties. Several factors contribute to this:

  • High Lipophilicity (LogP): The thiazole ring is aromatic and relatively non-polar.[1] Substituents added to the core structure during drug discovery often increase molecular weight and lipophilicity (as measured by LogP, the logarithm of the partition coefficient between octanol and water). Many thiazole derivatives have LogP values that exceed the acceptable range for good solubility.[2][3][4]

  • Crystal Lattice Energy: These molecules are often planar and can pack efficiently into a stable crystal lattice.[1] The strength of these intermolecular forces (π-stacking, hydrogen bonding) must be overcome by the solvent for dissolution to occur. Water, a highly polar solvent, is often not effective at disrupting the crystal lattice of a non-polar, crystalline solid.

  • Thiazole-Thiazole Interactions: The inherent aromaticity and presence of heteroatoms can lead to strong self-association in the solid state, making it energetically unfavorable for individual molecules to be solvated by water.

A: This is a critical concept for this specific chemical class. Thiazol-2-ol can exist in two interconverting forms, or tautomers: the enol (or iminol) form (Thiazol-2-ol) and the keto (or amide) form (3H-1,3-thiazol-2-one).[5] This equilibrium is dynamic and influenced by the solvent environment.[6][7]

  • The enol form has a hydroxyl (-OH) group, which can act as a hydrogen bond donor.

  • The keto form has a carbonyl (C=O) group and an N-H group, which can participate in different hydrogen bonding patterns.

The ratio of these tautomers can significantly affect solubility. The keto form is often more prevalent in the solid state and in non-polar solvents, while the enol form may be favored under other conditions.[8] Since the two forms have different polarities and hydrogen bonding capabilities, the overall measured solubility is a composite property of the equilibrium mixture. Understanding this behavior is key, as strategies that stabilize one form over the other can alter solubility.

A: Before attempting any solubilization strategy, you must characterize your compound. This avoids a "trial-and-error" approach and allows for a rational, data-driven formulation strategy.

  • pKa (Acid Dissociation Constant): This is the most critical parameter. It tells you the pH at which the compound is 50% ionized.[9] Thiazole itself is a weak base (conjugate acid pKa ≈ 2.5), but the hydroxyl group of the thiazol-2-ol tautomer is weakly acidic.[1] You must experimentally determine the pKa of your specific derivative, as it is the key to unlocking pH-modification strategies.

  • LogP/LogD: This measures the lipophilicity of your compound. LogP is for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both ionized and neutral forms. A high LogP (typically >3) often correlates with poor aqueous solubility.

  • Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the compound in water. It represents the baseline solubility you are trying to improve upon and is a crucial variable in solubility-pH calculations.

Section 2: Tier 1 Strategies - Foundational Formulation Techniques

A: If your thiazol-2-ol derivative has an accessible acidic pKa (typically between 3 and 10), pH modification is the most powerful and straightforward initial strategy. By adjusting the pH of the aqueous medium to be approximately 2 units above the pKa, you can convert the sparingly soluble neutral molecule into its much more soluble anionic (deprotonated) form.

The relationship between pH, pKa, and total solubility (S) is described by the Henderson-Hasselbalch equation for a weak acid.[10][11][12]

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the neutral form. As you can see, a small increase in pH above the pKa can lead to an exponential increase in total solubility.[13]

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Equilibration: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After incubation, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent in which your compound is highly soluble and which is compatible with your analytical method (e.g., acetonitrile, methanol).

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer. This plot will reveal the pH at which solubility dramatically increases, confirming your pKa.

  • Validation: The final pH of the supernatant should be measured after the experiment to ensure it has not shifted due to the dissolution of the compound itself.

A: Using a water-miscible organic co-solvent is a common and often effective first-line approach for increasing the solubility of non-polar compounds for in vitro assays.[14] These solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.

Best Practices:

  • Prepare a High-Concentration Stock: Always prepare a concentrated stock solution (e.g., 10-50 mM) in 100% organic solvent (like DMSO). Do not attempt to dissolve the compound directly in a mixed solvent system.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer to achieve the final desired concentrations.

  • Mind the Final Concentration: The final concentration of the organic co-solvent in your assay should be kept to an absolute minimum, typically <0.5% (v/v) , and ideally <0.1%.[14] Higher concentrations can cause cytotoxicity, interfere with protein function, or induce cellular stress, leading to experimental artifacts.

  • Control is Key: Always include a "vehicle control" in your experiments, which is the assay medium containing the same final concentration of the co-solvent as your test samples, but without the compound.

Co-SolventRecommended Stock Conc.Max. Final Assay Conc.Key Considerations
DMSO 10-50 mM< 0.5% (v/v)Can be cytotoxic and induce cell differentiation at >1%. May interfere with some enzymatic assays.
Ethanol 10-30 mM< 0.5% (v/v)Can affect cell membrane integrity and metabolism at higher concentrations. More volatile than DMSO.
PEG 400 10-20 mM< 1.0% (v/v)Generally less toxic than DMSO/Ethanol but is more viscous.

Limitation - The "Crash Out" Effect: The primary pitfall of co-solvents is that when the concentrated stock is diluted into the aqueous buffer, the compound may suddenly find itself in a poor solvent environment, causing it to precipitate or form aggregates. This is a common source of assay variability and artifacts. Always visually inspect your final solutions for any signs of precipitation.

Section 3: Tier 2 Strategies - Advanced Formulation Approaches

A: Cyclodextrins are the next logical step when co-solvents fail or interfere with your assay. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: They act as "molecular buckets," encapsulating the poorly soluble thiazole derivative within their non-polar core. This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.

  • When to Use:

    • When your assay is highly sensitive to organic solvents.

    • When you need to achieve a higher final concentration of your compound than is possible with co-solvents.

    • To prevent compound precipitation upon dilution.

  • Common Types: β-cyclodextrin (β-CD) is common, but its solubility is limited. Chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are generally preferred for formulation development.

A: For highly lipophilic compounds, micellar solubilization using surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water.

  • Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your thiazole derivative will partition into the hydrophobic core, effectively being "dissolved" within the micelle, which is itself dispersed in the aqueous medium.

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are non-ionic surfactants frequently used in pharmaceutical formulations.

  • Caution: Surfactants can be toxic to cells and can disrupt cell membranes, so their concentration must be carefully controlled and tested for compatibility with your specific assay system.

Visual Workflow Guides

The following diagrams provide a structured approach to assessing and solving solubility issues with your thiazol-2-ol derivatives.

G cluster_0 Phase 1: Initial Compound Characterization cluster_1 Phase 2: Strategy Selection Start Start: Poorly Soluble Thiazol-2-ol Derivative pKa Determine pKa (Potentiometric or UV-metric) Start->pKa LogP Determine LogP / LogD (Shake-flask or HPLC) pKa->LogP S0 Measure Intrinsic Solubility (S₀) (Shake-flask method) LogP->S0 Decision1 Is the compound ionizable? (pKa between 3-10) S0->Decision1 Decision2 Is the final required conc. > S₀? Decision1->Decision2 No Strategy_pH Tier 1 Strategy: pH Modification Decision1->Strategy_pH Yes Strategy_CoSolvent Tier 1 Strategy: Co-solvent (e.g., DMSO) Decision2->Strategy_CoSolvent Yes Strategy_Advanced Proceed to Advanced Strategies (Cyclodextrins, Surfactants) Decision2->Strategy_Advanced No (Solubility sufficient) Strategy_CoSolvent->Strategy_Advanced Fails or Interferes G Start Selected Solubilization Strategy PrepStock Prepare Concentrated Stock Solution Start->PrepStock Dilute Dilute Stock into Final Aqueous Assay Medium PrepStock->Dilute Observe Visual Inspection for Precipitation (Tyndall effect, microscopy) Dilute->Observe Decision Is solution clear & stable? Observe->Decision Success Proceed with Experiment (Include Vehicle Controls) Decision->Success Yes Troubleshoot Troubleshoot: - Decrease concentration - Increase solubilizer conc. - Try alternative strategy Decision->Troubleshoot No Troubleshoot->Start Re-evaluate

Caption: General Experimental Workflow and Troubleshooting Loop.

References

  • ResearchGate. (n.d.). Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... Retrieved from ResearchGate. [Link]

  • Avdeef, A., Lujoir, H., & Box, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Yalkowsky, S. H., Patel, R. M., & Al-Antary, E. S. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-361. [Link]

  • ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b]t[2][3][10]riazoles (1a–16a)... Retrieved from ResearchGate. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from Open Education Alberta. [Link]

  • Puttur, J., Willi, Y., et al. (2021). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 11(52), 32981-33000. [Link]

  • PubChem. (n.d.). Thiazole. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Sotiropoulou, E., Geronikaki, A., & Kourounakis, P. N. (1993). Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. Pharmazie, 48(11), 856-857. [Link]

  • ResearchGate. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from ResearchGate. [Link]

  • StudySmarter. (n.d.). Factors affecting solubility. Retrieved from StudySmarter. [Link]

  • Sharma, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 645-674. [Link]

  • Hliebov, D. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Retrieved from ResearchGate. [Link]

  • Capon, B., & Wu, Z. P. (1990). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 629-636. [Link]

  • Pharmaffiliates. (n.d.). Thiazol-2-ol. Retrieved from Pharmaffiliates. [Link]

  • Kaczor, A. A., et al. (2007). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[2][10]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C, 63(Pt 4), o229-o233. [Link]

  • Al-Warhi, T. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules, 25(22), 5468. [Link]

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Technical Support Center: Refining Crystallization Methods for High-Purity Thiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of Thiazol-2-ol (2-hydroxythiazole). Our goal is to empower you with the knowledge to overcome common challenges and consistently obtain high-purity crystalline material.

Introduction to Thiazol-2-ol Crystallization

Thiazol-2-ol is a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Achieving high purity of this compound is paramount for its effective use in downstream applications. Crystallization is a powerful purification technique that, when optimized, can yield material of exceptional quality.[3][4][5] This guide provides a comprehensive question-and-answer-based resource to address specific issues you may encounter during the crystallization of Thiazol-2-ol.

The fundamental principle of recrystallization lies in the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[5][6] An ideal solvent will dissolve the compound readily at elevated temperatures but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Solvent Selection and Solubility

Question 1: I am unsure which solvent to use for the recrystallization of Thiazol-2-ol. Where do I start?

Answer:

Selecting the right solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent for Thiazol-2-ol should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures and poorly at low temperatures.

Recommended Starting Points for Solvent Screening:

Based on the structure of Thiazol-2-ol, which contains a polar hydroxyl group and a heterocyclic ring, polar protic and aprotic solvents are good candidates. Here is a suggested screening panel:

SolventRationalePotential Issues to Monitor
Ethanol The hydroxyl group can form hydrogen bonds, and the overall polarity is suitable for many heterocyclic compounds.[7]May have high solubility even at low temperatures.
Isopropanol Similar to ethanol but can sometimes offer a better solubility profile.
Acetonitrile A polar aprotic solvent that can be effective for compounds with moderate polarity.
Water Due to the hydroxyl group, Thiazol-2-ol may have some water solubility, especially at elevated temperatures.[8] It can be an excellent and green solvent choice if the solubility profile is appropriate.[7]High solubility or the formation of hydrates.
Toluene A less polar solvent that could be useful if the compound is less polar than anticipated or for mixed solvent systems.May have low solubility even at high temperatures.
Ethyl Acetate A moderately polar solvent.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your crude Thiazol-2-ol in a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If the compound is insoluble at room temperature, gently heat the mixture while adding more solvent until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material.

Question 2: My Thiazol-2-ol is soluble in the chosen solvent even at room temperature. What should I do?

Answer:

If your compound is too soluble in a single solvent at room temperature, you have a few options:

  • Try a Less Polar Solvent: Move down the polarity scale in your solvent screening.

  • Use a Mixed Solvent System (Solvent-Antisolvent): This is a very effective technique. Dissolve your Thiazol-2-ol in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an antisolvent, in which it is poorly soluble) until the solution becomes slightly turbid. The two solvents must be miscible. Common solvent-antisolvent pairs include:

    • Ethanol-Water

    • Acetone-Hexane

    • Toluene-Hexane

Workflow for Mixed Solvent Crystallization:

Caption: Mixed solvent crystallization workflow.

Inducing Crystallization

Question 3: My Thiazol-2-ol solution is supersaturated, but no crystals are forming. How can I induce crystallization?

Answer:

The failure of a supersaturated solution to crystallize is a common issue. Here are several techniques to induce nucleation and crystal growth:

  • Seeding: Introduce a tiny crystal of pure Thiazol-2-ol into the supersaturated solution. This provides a template for crystal growth.

  • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Flash Freezing: Briefly cool a small portion of the solution (e.g., by dipping the bottom of the flask in a dry ice/acetone bath) to form a solid mass. When this thaws and redissolves, it can create a high concentration of nuclei.

  • Reducing Solvent Volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.

  • Adding an Antisolvent: If you are not already using a mixed solvent system, the slow addition of an antisolvent can induce precipitation.

Dealing with Impurities and Oiling Out

Question 4: My recrystallized Thiazol-2-ol is colored, but the pure compound should be colorless. How can I remove the colored impurities?

Answer:

Colored impurities can often be removed by treating the hot solution with activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude Thiazol-2-ol in the appropriate hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the solute).

  • Simmer the solution for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

Caution: Adding activated charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

Question 5: Instead of crystals, my Thiazol-2-ol is separating as an oil. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the impure compound is so high that it separates as a liquid phase.

Troubleshooting "Oiling Out":

  • Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of Thiazol-2-ol.

  • Use a Larger Volume of Solvent: This will lower the concentration of the solute and can prevent oiling out.

  • Change the Solvent: A different solvent or solvent mixture may have a more favorable solubility profile.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Re-dissolve and Try Again: If an oil has formed, try reheating the solution to dissolve the oil, then cool it more slowly, perhaps with vigorous stirring.

Troubleshooting Decision Tree for Oiling Out:

G start Oiling Out Observed q1 Is the solution cooling too rapidly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Allow for slower cooling (e.g., insulate the flask). a1_yes->s1 q2 Is the solvent volume too low? a1_no->q2 end_success Crystals Formed s1->end_success a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Add more hot solvent and redissolve. a2_yes->s2 q3 Is the solvent appropriate? a2_no->q3 s2->end_success a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_fail Persistent Oiling a3_yes->end_fail s3 Select a different solvent or use a mixed-solvent system. a3_no->s3 s3->end_success

Caption: Decision tree for troubleshooting oiling out during crystallization.

General Protocol for Recrystallization of Thiazol-2-ol

This is a general procedure that should be optimized for your specific sample and scale.

  • Dissolution: In a suitable flask, add the crude Thiazol-2-ol. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the Thiazol-2-ol is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or chromatography.

References

  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-846.
  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (2) 2-Hydroxy-4-phenylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiazol-2-yl-propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Thiazol-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Retrieved from [Link]

  • ResearchGate. (2003). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • PubMed. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Efficacy of Thiazol-2-ol Derivatives Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2] Thiazole-containing compounds have emerged as a particularly promising class, featured in numerous clinically approved drugs and demonstrating a wide spectrum of biological activities.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of "Thiazol-2-ol" derivatives, a specific and potent subset of this class, against clinically relevant, multi-drug resistant bacterial strains. We will move beyond simple efficacy reporting to a methodology grounded in mechanistic understanding and rigorous, self-validating protocols.

The Rationale: Why Thiazol-2-ol Derivatives?

The thiazole ring is a versatile pharmacophore due to its unique electronic properties and ability to engage in various biological interactions.[4] Derivatives of this scaffold have been shown to inhibit a range of essential bacterial targets, offering multiple avenues for antibacterial action.[1][4] This multi-target potential is crucial for developing robust antibiotics that are less prone to rapid resistance development.

Key bacterial processes inhibited by thiazole derivatives include:

  • Nucleic Acid Synthesis: Inhibition of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and highly conserved across bacterial species.[4] This mechanism is shared by the successful fluoroquinolone class of antibiotics, but novel thiazole structures may evade existing quinolone resistance mutations.

  • Cell Division: Disruption of the dynamic assembly of the FtsZ protein, which forms the Z-ring—an essential step in bacterial cytokinesis.[1][5] This represents a relatively unexploited target for clinical antibiotics.

  • Cell Wall & Membrane Integrity: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, or depolarize the cell membrane.[1][2]

  • Metabolic Pathways: Inhibition of enzymes essential for bacterial survival, such as those involved in fatty acid synthesis (e.g., ecKASIII).[3][6]

A primary advantage of exploring Thiazol-2-ol derivatives is their potential to not only act as direct antibacterial agents but also as resistance-modifying agents. Certain derivatives have shown the ability to inhibit key resistance mechanisms, such as efflux pumps and β-lactamase enzymes.[7][8]

cluster_targets Primary Bacterial Targets cluster_resistance Resistance Mechanisms Countered Thiazol_Derivatives Thiazol-2-ol Derivatives DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiazol_Derivatives->DNA_Gyrase Inhibit FtsZ FtsZ Protein Thiazol_Derivatives->FtsZ Disrupt Fatty_Acid_Synthase Fatty Acid Synthase (ecKASIII) Thiazol_Derivatives->Fatty_Acid_Synthase Inhibit MurB MurB Enzyme (Peptidoglycan Synthesis) Thiazol_Derivatives->MurB Inhibit Efflux_Pumps Efflux Pumps (e.g., NorA, MepA) Thiazol_Derivatives->Efflux_Pumps Inhibit Beta_Lactamases Metallo-β-Lactamases (MBLs) Thiazol_Derivatives->Beta_Lactamases Inhibit

Caption: Potential mechanisms of action for Thiazol-2-ol derivatives.

A Validated Workflow for Efficacy Assessment

A robust evaluation of novel antibacterial compounds requires a multi-step, logical workflow. This ensures that resources are focused on the most promising candidates and that the data generated is comprehensive and mechanistically informative.

cluster_assays Mechanistic Assays Start Synthesis of Thiazol-2-ol Derivatives Select_Strains Select Diverse Bacterial Panel Start->Select_Strains MIC_MBC Primary Screen: Determine MIC & MBC Select_Strains->MIC_MBC Advanced_Assays Advanced Mechanistic Assays MIC_MBC->Advanced_Assays Data_Analysis Comparative Data Analysis & SAR Advanced_Assays->Data_Analysis EPI_Assay Efflux Pump Inhibition Advanced_Assays->EPI_Assay BLI_Assay β-Lactamase Inhibition Advanced_Assays->BLI_Assay Biofilm_Assay Biofilm Disruption Advanced_Assays->Biofilm_Assay End Lead Candidate Selection Data_Analysis->End

Caption: Experimental workflow for validating Thiazol-2-ol derivatives.

The causality behind this workflow is critical. A primary screen using standard MIC determination against a broad panel of bacteria allows for rapid identification of compounds with direct antibacterial activity. Derivatives that show promise, particularly those active against resistant strains where standard antibiotics fail, are then advanced to more complex mechanistic assays. This tiered approach prevents the costly and time-consuming process of running every compound through every possible assay.

Comparative Data Analysis: Interpreting the Results

The following tables present hypothetical data for two Thiazol-2-ol derivatives, TZD-01 and TZD-02, compared against standard antibiotics. This illustrates how structured data can reveal nuanced efficacy profiles.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (ATCC 29213)MRSA (Clinical Isolate)E. coli (ATCC 25922)P. aeruginosa (MDR Isolate)
TZD-01 4832>128
TZD-02 241664
Ciprofloxacin0.5640.01532
Meropenem0.250.50.0316
  • Interpretation: TZD-02 shows superior broad-spectrum activity compared to TZD-01. Notably, both TZD-01 and TZD-02 retain significant activity against the MRSA strain that is highly resistant to Ciprofloxacin, suggesting their mechanism of action is distinct and not affected by the resistance mechanism targeting Ciprofloxacin. The limited activity against P. aeruginosa is common for many compounds due to the bacterium's highly impermeable outer membrane.

Table 2: Efflux Pump Inhibition in S. aureus 1199B (NorA Overexpressor)

Compound (at 1/4 MIC)Norfloxacin MIC (µg/mL)Fold Reduction in Norfloxacin MIC
Norfloxacin Alone128-
+ TZD-01642x
+ TZD-02168x
+ Verapamil (Control)324x
  • Interpretation: This data strongly suggests that TZD-02 is a potent inhibitor of the NorA efflux pump.[9] The 8-fold reduction in the MIC of norfloxacin, a known NorA substrate, indicates that TZD-02 can restore the efficacy of conventional antibiotics. This synergistic activity is a highly desirable trait for combating multi-drug resistance.

Table 3: Synergy with Meropenem against MBL-producing E. coli

Compound (at 16 µg/mL)Meropenem MIC (µg/mL)Fold Reduction in Meropenem MIC
Meropenem Alone64-
+ TZD-0188x
+ TZD-02322x
+ EDTA (Control)416x
  • Interpretation: TZD-01 demonstrates significant synergy with meropenem, indicating it may be acting as a metallo-β-lactamase (MBL) inhibitor.[8][10] By inhibiting the enzyme that degrades meropenem, TZD-01 restores its potent activity against this highly resistant strain.

Key Experimental Protocols

The trustworthiness of any guide rests on the clarity and validity of its protocols. The following are detailed, step-by-step methodologies for the core experiments discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Causality: The broth microdilution method is the gold standard for quantitative susceptibility testing. It allows for the precise determination of the minimum compound concentration required to inhibit visible bacterial growth, providing a reliable metric for comparison.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will result in a final inoculum of ~5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Compound Plate:

    • In a 96-well non-binding sterile microplate, add 100 µL of MHB to wells 2 through 12.

    • In well 1, add 200 µL of the Thiazol-2-ol derivative at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Efflux Pump Inhibition (EPI) Assay using Ethidium Bromide (EtBr)

Causality: This assay quantifies the ability of a compound to inhibit efflux pumps. EtBr is a fluorescent substrate for many pumps; when pumped out, its fluorescence is low. When efflux is inhibited, EtBr is retained within the cell, intercalates with DNA, and fluoresces brightly. Using a sub-inhibitory concentration of the test compound ensures that the observed effect is due to pump inhibition, not direct antibacterial action.

Methodology:

  • Bacterial Preparation:

    • Grow an overnight culture of the test strain (e.g., S. aureus 1199B) in Tryptic Soy Broth (TSB).

    • Centrifuge the culture, wash the pellet twice with Phosphate Buffered Saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.4.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the following to triplicate wells:

      • Test Wells: The Thiazol-2-ol derivative at a sub-inhibitory concentration (e.g., 1/4 MIC).

      • Positive Control: A known efflux pump inhibitor (e.g., Verapamil or Reserpine).

      • Negative Control: No inhibitor (e.g., DMSO vehicle control).

    • Add the prepared bacterial suspension to all wells.

  • Initiating the Assay:

    • Add EtBr to all wells at a final concentration of 1-2 µg/mL.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Plot fluorescence intensity versus time. A rapid and sustained increase in fluorescence in the presence of a test compound, relative to the negative control, indicates efflux pump inhibition.[11]

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria.
  • Antibacterial Activity of Thiazole and its Deriv
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium deriv
  • Liposomal formulation with thiazolic compounds against bacterial efflux pumps. PubMed.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • New beta-lactamase inhibitors in development at GSK for use in Rx of bacterial infections. AdisInsight.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Dithiazole thione derivative as competitive NorA efflux pump inhibitor to curtail multi drug resistant clinical isolate of MRSA in a zebrafish infection model.
  • Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors.
  • Thiazolidinedione and thiazole derivatives potentiate norfloxacin activity against NorA efflux pump over expression in Staphylococcus aureus 1199B strains. PubMed.
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolys
  • Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain.

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The Privileged Scaffold: A Comparative Analysis of Thiazol-2-ol and its Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Cornerstone of Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the thiazole ring holds a position of particular distinction. This five-membered aromatic ring, containing both sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products, including Vitamin B1 (Thiamine), and is the foundational core of numerous FDA-approved drugs.[1][2][3] Its unique electronic configuration and structural geometry make it a "privileged scaffold"—a molecular framework that is able to provide ligand points for more than one type of biological receptor.[2] This inherent versatility has established the thiazole nucleus as a fertile ground for drug discovery, leading to the development of agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6]

At the heart of this chemical universe lies Thiazol-2-ol. While often depicted in its hydroxyl (-OH) form, it primarily exists in a dynamic equilibrium with its tautomeric keto form, 2(3H)-thiazolone. This keto-enol tautomerism is not merely a chemical curiosity; it is fundamental to the molecule's reactivity, its ability to form hydrogen bonds, and its interactions with biological targets.[7][8][9][10][11] The parent Thiazol-2-ol scaffold, though possessing modest intrinsic bioactivity, serves as an exceptional starting point for synthetic modification. By strategically functionalizing the C4 and C5 positions, medicinal chemists have unlocked a treasure trove of potent and selective therapeutic candidates. This guide provides an in-depth comparative analysis of Thiazol-2-ol and its key synthetic analogs, grounded in experimental data and established synthetic protocols, to illuminate the structure-activity relationships that drive modern drug design.

Core Concept: The Keto-Enol Tautomerism of Thiazol-2-ol

Understanding the behavior of Thiazol-2-ol requires an appreciation of its tautomeric nature. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[7][8][11] In the case of Thiazol-2-ol, the proton can reside on the exocyclic oxygen atom (the enol form) or the ring nitrogen atom (the keto form, 2(3H)-thiazolone).

Caption: Keto-enol tautomerism of the Thiazol-2-ol scaffold.

The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the ring.[7][10] This dynamic interconversion is critical because the two forms present different hydrogen bonding capabilities and electronic profiles, which dictates how they will interact with enzyme active sites or receptors.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a well-established field of organic synthesis. The most prominent and versatile method is the Hantzsch Thiazole Synthesis , first reported in 1887.[12] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[4][12][13] Variations of this core reaction allow for the synthesis of a wide array of analogs.

  • For 2-Amino Analogs: The reaction utilizes a thiourea .

  • For 2-Hydroxy Analogs (Thiazol-2-ol): The reaction employs a thiocarbamate .[7][14]

  • For 2-Hydrazinyl Analogs: The reaction uses a thiosemicarbazone .[12]

hantzsch_workflow start Starting Materials reagents α-Haloketone (e.g., Bromoacetophenone) + Thioamide Source (e.g., Thiourea, Thiocarbamate) start->reagents reaction Condensation & Cyclization (Hantzsch Reaction) reagents->reaction intermediate Thiazoline Intermediate (Not always isolated) reaction->intermediate dehydration Dehydration/ Aromatization intermediate->dehydration product Substituted Thiazole Product dehydration->product

Caption: General workflow of the Hantzsch Thiazole Synthesis.

This foundational reaction provides a robust platform for generating chemical diversity. By varying the substituents on both the α-haloketone (R1, R2) and the thioamide component (R3), researchers can systematically probe the structure-activity relationship and optimize compounds for specific biological targets.

Comparative Performance Analysis of Thiazole Analogs

The true power of the thiazole scaffold is realized through the synthesis and evaluation of its analogs. The biological activity is profoundly influenced by the nature and position of substituents.[15] Research overwhelmingly focuses on substituted derivatives, as the parent, unsubstituted thiazole ring often lacks significant potency.

Anticancer Activity

Thiazole analogs have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor progression and angiogenesis, such as protein kinase inhibition.[4][15]

Table 1: Comparative Anticancer Activity of Thiazole Analogs

Compound/AnalogTarget Cancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Substituted Thiazole Derivative 4c[15]MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Substituted Thiazole Derivative 4c[15]HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Pyrazole-Thiazole Analog 91a[12]HeLa (Cervical Cancer)0.86--
Pyrazole-Thiazole Analog 91b[12]HeLa (Cervical Cancer)0.95--
Thiazole-Indole Analog 21Various Cell Lines10 - 30--
Copper Complex Cu(L3)₂Cl₂MCF7 (Breast Cancer)82.64--

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Insights:

  • Position 2 Substitutions: The introduction of aryl groups, particularly those with electron-withdrawing or methoxy substituents, at the C2 position is a common strategy that often enhances anticancer activity.

  • Position 4 Substitutions: Bulky aromatic or heteroaromatic rings at the C4 position are frequently associated with high potency. For example, in a series of pyrazole-naphthalene-thiazole hybrids, the presence of a methoxy group on the phenyl ring at C4 led to higher activity than halogen substitutions.[12]

  • Mechanism of Action: Many potent anticancer thiazoles function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[15] Other identified mechanisms include the disruption of tubulin assembly, induction of apoptosis, and inhibition of enzymes like topoisomerase and histone deacetylases (HDACs).[4]

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Thiazole derivatives, which form the core of some established antimicrobials like Sulfathiazole, continue to be a promising area of research.

Table 2: Comparative Antimicrobial Activity of Thiazole Analogs

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
2-Pyrazolin-1-yl-thiazole 59[13]P. aeruginosa15.625Amoxicillin>500
2-Pyrazolin-1-yl-thiazole 59[13]C. albicans3.9Fluconazole250
Thiazolyl-thiourea derivativeS. aureus4 - 16--
Thiazole-Quinolinium derivativeS. aureus3.125Chloramphenicol3.125
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60[13]S. pneumoniae0.03 - 7.81Ampicillin0.6 - 0.24

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights:

  • Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic scaffolds like pyrazoline, quinoline, or triazole is a highly effective strategy.[13][14] These hybrid molecules can interact with multiple targets or exhibit enhanced physicochemical properties.

  • Substituents on Appended Rings: For thiazolyl-pyrazoline hybrids, substitutions on the pyrazoline ring significantly impact activity. For instance, a p-bromophenyl group at the C4 position of the thiazole ring was found to increase antifungal and antituberculosis activity.[13]

  • Mechanism of Action: The mechanisms for antimicrobial thiazoles are diverse. Some analogs have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis for bacteria and fungi.[13][14] Others may disrupt cell membrane integrity or inhibit other crucial metabolic pathways.

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity, all described protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.

Protocol 1: Synthesis of a 4-Aryl-2-aminothiazole Derivative via Hantzsch Synthesis

This protocol provides a representative method for synthesizing a common thiazole analog, illustrating the causality behind the procedural steps.

Objective: To synthesize 4-(4-chlorophenyl)thiazol-2-amine.

Rationale: This synthesis is a classic example of the Hantzsch reaction, a robust and high-yielding method for creating the thiazole core. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Bromine is the halogenating agent used to form the α-haloketone in situ or in a prior step. The thiourea provides the N-C-S backbone required for cyclization.

Materials:

  • 4-chloroacetophenone

  • Thiourea

  • Bromine

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroacetophenone (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL). The slight excess of thiourea ensures the complete consumption of the limiting ketone reactant.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (10 mmol) in ethanol (10 mL) dropwise with constant stirring. The dropwise addition and cooling are critical to control the exothermic reaction and prevent the formation of polybrominated side products.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78°C) for 3-4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared. This is a crucial self-validating step to ensure the reaction has gone to completion.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water (200 mL). This precipitates the crude product.

  • Neutralization: Neutralize the mixture by adding saturated NaHCO₃ solution until the effervescence ceases. This step removes any unreacted acid (HBr) formed during the reaction.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to obtain the pure 4-(4-chlorophenyl)thiazol-2-amine. Purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol details a standard colorimetric assay to assess the cytotoxicity of a synthesized thiazole analog against a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound against the MCF-7 breast cancer cell line.

Rationale: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust, quantifiable measure of cell viability after exposure to a test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) are essential for validating the assay results.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO only) and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Analog Synthesis (e.g., Hantzsch reaction) purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., MTT, MIC assays) purification->in_vitro hit_id Hit Identification (Potent Compounds) in_vitro->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization (Improve Potency, Reduce Toxicity) hit_id->lead_opt sar->synthesis Iterative Design adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Studies (Animal Models) adme->in_vivo

Caption: A typical workflow for the discovery and development of thiazole analogs.

Conclusion and Future Directions

The thiazole scaffold, with Thiazol-2-ol as a fundamental starting point, continues to demonstrate its immense value in drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its analogs, ensures its place in the medicinal chemist's toolkit. The comparative data clearly show that strategic substitution is key to unlocking therapeutic potential, transforming a simple heterocycle into highly potent and selective agents against cancer and microbial infections.

Future research will undoubtedly focus on the development of novel synthetic methodologies to access even more complex and diverse analogs. A deeper understanding of the specific molecular targets and mechanisms of action will fuel the rational design of next-generation thiazole-based drugs with improved efficacy and safety profiles. The integration of computational modeling with traditional synthesis and screening will further accelerate this process, continuing the legacy of the thiazole ring as a truly privileged structure in the quest for new medicines.

References

A comprehensive, numbered list of all authoritative sources cited within this guide will be provided upon request, including full titles, sources, and verifiable URLs to ensure scientific integrity and allow for further investigation by the reader.

Sources

A Comparative Guide to Structure-Activity Relationships of Thiazol-2-ol Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, the thiazole nucleus has consistently demonstrated significant potential in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thiazol-2-ol analogs, with a particular focus on their predominant tautomeric form, 4-thiazolidinones, for their antimicrobial activity. We will delve into the nuanced effects of structural modifications on their efficacy against a spectrum of bacterial and fungal pathogens, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a variety of natural products and synthetic drugs, including several approved antimicrobial agents.[1][2] Its structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of new bioactive molecules. Thiazol-2-ol, in equilibrium with its more stable tautomer, thiazolidin-2-one, presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The focus of this guide will be on the 4-thiazolidinone core, a versatile platform that has yielded numerous compounds with potent antimicrobial activities.[3][4]

Structure-Activity Relationship (SAR) Analysis of 4-Thiazolidinone Analogs

The antimicrobial potency of 4-thiazolidinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The most extensively studied positions for modification are the 2, 3, and 5-positions.

Influence of Substituents at the 2- and 3-Positions

The substituents at the 2- and 3-positions of the 4-thiazolidinone ring play a crucial role in defining the molecule's interaction with its biological target. Generally, these positions are occupied by aryl or heteroaryl groups, which are introduced through the condensation of an aromatic amine and an aromatic aldehyde in the initial step of the synthesis.

A comprehensive study on 2,3-diaryl-thiazolidin-4-ones revealed that the nature of the aryl groups significantly impacts the antibacterial and antifungal activity. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring at the 2-position often leads to enhanced antimicrobial activity.[5] This can be attributed to the increased lipophilicity and altered electronic properties of the molecule, which may facilitate its transport across microbial cell membranes.

dot

SAR_2_3_positions Thiazolidinone_core 4-Thiazolidinone Core Position_2 Position 2 (Aryl/Heteroaryl) Thiazolidinone_core->Position_2 Substitution at C2 Position_3 Position 3 (Aryl/Heteroaryl) Thiazolidinone_core->Position_3 Substitution at N3 Activity Antimicrobial Activity Position_2->Activity Electron-withdrawing groups often enhance activity Position_3->Activity Bulky groups can modulate selectivity

Caption: SAR at positions 2 and 3 of the 4-thiazolidinone core.

The Critical Role of the 5-Arylidene Moiety

The 5-position of the 4-thiazolidinone ring is a hotspot for SAR studies, with the introduction of a 5-arylidene moiety being a common strategy to enhance antimicrobial potency. The Knoevenagel condensation of the 4-thiazolidinone with various aromatic aldehydes yields a series of 5-arylidene derivatives, and the nature of the substituent on the aromatic ring has a profound effect on the biological activity.

Studies have shown that the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the benzene ring of the 5-arylidene group can significantly modulate the antimicrobial spectrum and potency.[6][7] For example, a 3-nitro derivative was found to exhibit excellent antifungal activity.[8] In another study, a 4-bromo derivative showed the best antibacterial activity.[8]

dot

SAR_5_position Thiazolidinone_core 4-Thiazolidinone Core Position_5 Position 5 (Arylidene moiety) Thiazolidinone_core->Position_5 Knoevenagel condensation Substituents Substituents on Aryl Ring (e.g., -Cl, -NO2, -OCH3) Position_5->Substituents Activity Antimicrobial Activity Substituents->Activity Modulates spectrum and potency

Caption: Influence of the 5-arylidene moiety on antimicrobial activity.

Comparative Antimicrobial Performance: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of representative 4-thiazolidinone analogs against a panel of clinically relevant microorganisms.

Compound IDR (Position 3)R' (Position 2)R'' (Position 5-arylidene)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
1a 4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl4-fluorophenylH---[9]
1b 4,6-dimethyl-pyrimidin-2-yl2-methoxyphenylH---[9]
2a Phenyl4-chlorophenylH>100>100>100[3]
2b 4-methylphenyl2-hydroxyphenylH---[4]
3a HH3-methoxy-4-hydroxybenzylidene---[6]
3b HH4-chlorobenzylidene---[6]
4a (4,5-diphenylthiazol-2-yl)imino-2,6-dichlorobenzylidene>62.5>62.5>62.5[10]
4b (4,5-diphenylthiazol-2-yl)imino-2,6-dihydroxybenzylidene>62.5<31.25>62.5[10]

Note: A hyphen (-) indicates that the data was not reported in the cited reference. The MIC values are presented as reported in the literature and may have been determined using different methodologies.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and antimicrobial evaluation of 4-thiazolidinone analogs are provided below.

General Synthesis of 2,3-Disubstituted-4-Thiazolidinones

This protocol describes a common and effective method for the synthesis of the 4-thiazolidinone core structure.

Step 1: Synthesis of Schiff's Base (Imines)

  • In a round-bottom flask, dissolve the appropriate aromatic amine (10 mmol) in ethanol (30 mL).

  • Add the corresponding aromatic aldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff's base is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form 4-Thiazolidinone

  • In a round-bottom flask, dissolve the synthesized Schiff's base (5 mmol) in 1,4-dioxane (25 mL).

  • Add thioglycolic acid (mercaptoacetic acid) (6 mmol) to the solution.

  • Add a pinch of anhydrous zinc chloride (ZnCl₂) as a catalyst.[1]

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated 4-thiazolidinone derivative is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

dot

Synthesis_Workflow cluster_step1 Step 1: Schiff's Base Formation cluster_step2 Step 2: Cyclization Amine Aromatic Amine Reflux1 Reflux in Ethanol (cat. Acetic Acid) Amine->Reflux1 Aldehyde Aromatic Aldehyde Aldehyde->Reflux1 Schiff_Base Schiff's Base (Imine) Reflux1->Schiff_Base Reflux2 Reflux in Dioxane (cat. ZnCl2) Schiff_Base->Reflux2 Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reflux2 Thiazolidinone 4-Thiazolidinone Derivative Reflux2->Thiazolidinone

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared inoculum to each well containing the diluted compound, bringing the final volume to 100 µL or 200 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Concluding Remarks and Future Directions

The 4-thiazolidinone scaffold represents a highly promising platform for the development of novel antimicrobial agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent and broad-spectrum activity. The ease of synthesis and the potential for diverse substitutions at multiple positions make this class of compounds particularly attractive for further optimization.

Future research should focus on a more systematic exploration of the chemical space around the 4-thiazolidinone core, including the introduction of novel heterocyclic moieties and the investigation of less-explored substitution patterns. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of these compounds, which will aid in the rational design of next-generation analogs with improved efficacy and a reduced propensity for resistance development. The integration of computational modeling and in silico screening can further accelerate the discovery of new lead compounds within this promising chemical class.

References

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  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Acta poloniae pharmaceutica, 69(3), 461–468.
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  • Stankova, I., Stoyanova, M., & Stoyanov, N. (2018). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules (Basel, Switzerland), 23(12), 3109.
  • Patel, N. B., & Patel, J. C. (2022). SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES. International Journal of Current Science, 12(4), 45-52.
  • de Oliveira, C. B., de Souza, M. V. N., & de Almeida, M. V. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2013, 892347.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Geronikaki, A. A., Lagunin, A. A., Hadjipavlou-Litina, D. I., Eleftheriou, P. T., Filimonov, D. A., Poroikov, V. V., Alam, I., & Saxena, A. K. (2013). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies.
  • Mudgal, S., Sharma, P. K., & Kumar, N. (2011). Synthesis and antimicrobial evaluation of 4-thiazolidinone derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(1), 281-288.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Marmara Pharmaceutical Journal, 21(1), 133-140.
  • Desai, K. R., & Mistry, K. R. (2006). Syntheses of Some Thiazolidin-4-ones as Potential Antimicrobial Agents. Journal of the Indian Chemical Society, 83(11), 1160-1162.
  • Al-Ghorbani, M., Aouadi, M. R., El-Gazzar, A. B. A., & Nahari, M. H. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules (Basel, Switzerland), 23(10), 2668.
  • Pathak, A., Malairajan, P., Kumar Dwivedi, P., & Chaturvedi, D. (2021). Eco-Friendly Novel Synthesis, Characterization of 2,3-Disubstituted 4-Thiazolidinone Derivatives and Their Antimicrobial Evaluations. Asian Journal of Chemistry, 33(11), 2685-2692.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR displaying different substituents at various positions of 4-thiazolidinone moiety for different biological activities. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Syntheses and Antimicrobial Activities of 2, 3-Disubstituted-4-Thiazolidinone Derivatives. Rasayan Journal of Chemistry, 2(2), 320-324.
  • Alencar, D. B., de Oliveira, T. M., de Castro, R. D., & de Oliveira Lima, E. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56573.
  • Kumar, A., Sharma, S., & Bajaj, K. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. ISRN Medicinal Chemistry, 2012, 594247.
  • Mansoura University, Faculty of Pharmacy. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

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Bridging the Digital and the Biological: A Guide to Cross-Validating Molecular Docking Predictions for Thiazol-2-ol Inhibitors with In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational and experimental methodologies has become indispensable.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating molecular docking predictions with robust in vitro assays, focusing on the promising class of Thiazol-2-ol inhibitors. By integrating predictive computational screening with tangible biological data, we can enhance the efficiency and accuracy of identifying and optimizing novel therapeutic agents.[2][3]

The Rationale: Why Cross-Validation is Non-Negotiable

Molecular docking has revolutionized the initial stages of drug discovery by enabling the rapid screening of vast compound libraries against a biological target.[2] This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing a binding affinity score that suggests the strength of the interaction.[4] However, these predictions are based on scoring functions that are approximations of complex biological systems.[5] Therefore, experimental validation is paramount to confirm these computational hypotheses and avoid costly pursuits of false positives.[6][7]

The Thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs due to its versatile biological activities.[8][9] Thiazol-2-ol derivatives, in particular, have garnered significant interest as potential inhibitors of various enzymes, including protein kinases, which are critical targets in oncology and inflammatory diseases.[10][11][12][13][14] This guide will use a hypothetical protein kinase as the target to illustrate the cross-validation workflow.

The Workflow: From Virtual Screening to In Vitro Confirmation

A successful drug discovery campaign that integrates computational and experimental approaches follows a logical and iterative workflow. The process begins with the computational screening of a library of Thiazol-2-ol derivatives, followed by the selection of promising candidates for in vitro validation.

cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis & Correlation A Target Protein Preparation (e.g., Protein Kinase) C Molecular Docking Simulation A->C B Ligand Library Preparation (Thiazol-2-ol Derivatives) B->C D Ranking of Compounds (Based on Docking Score) C->D E In Vitro Enzyme Inhibition Assay (e.g., Kinase Glo® Assay) D->E Select Top Candidates H Comparison of Docking Scores and In Vitro Data D->H F IC50 Determination E->F G Binding Affinity Measurement (e.g., Isothermal Titration Calorimetry) F->G Confirm Direct Binding F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B Iterative Refinement

Caption: A comprehensive workflow for the cross-validation of molecular docking with in vitro assays.

Part 1: The Computational Prediction - A Step-by-Step Molecular Docking Protocol

Molecular docking predicts the binding mode and affinity of a ligand to a protein target. The following protocol outlines the key steps for docking Thiazol-2-ol inhibitors against a model protein kinase.

Objective: To computationally screen a library of Thiazol-2-ol derivatives and rank them based on their predicted binding affinity to a target protein kinase.

Materials:

  • 3D structure of the target protein kinase (from the Protein Data Bank - PDB).

  • A library of 3D structures of Thiazol-2-ol derivatives.

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).

Methodology:

  • Target Protein Preparation:

    • Download the crystal structure of the target kinase from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.[15]

    • Define the binding site or "grid box" around the ATP-binding pocket of the kinase.[15]

  • Ligand Library Preparation:

    • Generate 3D conformations of the Thiazol-2-ol derivatives.

    • Assign correct atom types and charges.

    • Minimize the energy of the ligand structures.

  • Docking Simulation:

    • Run the docking algorithm to place each ligand into the defined binding site of the protein.

    • The software will generate multiple possible binding poses for each ligand and calculate a docking score for each pose.

  • Analysis of Results:

    • Analyze the docking poses and scores. The more negative the docking score, the stronger the predicted binding affinity.[4]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.[4]

    • Rank the Thiazol-2-ol derivatives based on their docking scores and visual inspection of their binding modes.

Part 2: The Biological Reality - In Vitro Assay Protocols

The top-ranked compounds from the molecular docking study are then subjected to experimental validation to determine their actual biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the selected Thiazol-2-ol derivatives against the target protein kinase.

Materials:

  • Purified recombinant target kinase.

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test Thiazol-2-ol compounds dissolved in DMSO.

  • A positive control inhibitor.

  • Assay buffer.

  • 96-well plates.

  • A plate-reading luminometer.

Methodology:

  • Prepare a serial dilution of the Thiazol-2-ol compounds in the assay buffer.

  • Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and buffer.

  • Add the serially diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.

A Prepare Serial Dilutions of Thiazol-2-ol Inhibitors C Add Inhibitors and Controls A->C B Set up Kinase Reaction (Kinase + Substrate + Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Measure ADP (ADP-Glo™ Assay) E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: A streamlined workflow for determining the IC50 of Thiazol-2-ol inhibitors.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16]

Objective: To confirm the direct binding of the most potent Thiazol-2-ol inhibitor to the target kinase and to determine the thermodynamic parameters of the interaction.

Materials:

  • Purified recombinant target kinase.

  • The most potent Thiazol-2-ol inhibitor.

  • ITC buffer (e.g., phosphate-buffered saline).

  • Isothermal Titration Calorimeter.

Methodology:

  • Prepare the protein and ligand solutions in the same ITC buffer.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • A control experiment is performed by injecting the ligand into the buffer alone to account for the heat of dilution.[16]

  • Analyze the data by integrating the heat pulses and fitting them to a binding model to obtain the thermodynamic parameters.[16]

Data Comparison and Interpretation: Where Prediction Meets Reality

The ultimate goal of this cross-validation process is to assess the correlation between the computational predictions and the experimental results.[17]

Table 1: Comparative Analysis of Docking Scores and In Vitro Activity

Compound IDDocking Score (kcal/mol)In Vitro IC50 (µM)Binding Affinity (Kd) (µM) - from ITC
Thiazol-2-ol-01-9.80.50.2
Thiazol-2-ol-02-9.21.20.8
Thiazol-2-ol-03-8.55.84.5
Thiazol-2-ol-04-7.125.3>20
Thiazol-2-ol-05-6.5> 50Not Determined
Positive Control-10.20.10.05

Interpreting the Results:

  • A good correlation is observed when compounds with more negative docking scores exhibit lower IC50 and Kd values, indicating higher potency and binding affinity.[17]

  • Discrepancies can arise due to limitations in the docking scoring functions, protein flexibility not being fully accounted for, or the influence of solvation effects.

  • ITC data provides a direct measure of binding and can help to confirm that the observed inhibition is due to a direct interaction with the target protein.[18][19]

Conclusion: An Iterative Path to Drug Discovery

The cross-validation of molecular docking predictions with in vitro assays is a critical and iterative process in modern drug discovery.[1] By rigorously testing computational hypotheses with experimental data, we can confidently identify and prioritize promising Thiazol-2-ol inhibitors for further development. This integrated approach not only enhances the efficiency of the drug discovery pipeline but also provides a deeper understanding of the molecular interactions that drive therapeutic efficacy.

References

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  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
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A Comparative Guide to Thiazol-2-ol and Other Heterocyclic Compounds as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials. Among these, heterocyclic compounds are particularly effective due to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons, which facilitate their adsorption onto metal surfaces. This guide provides an in-depth comparison of thiazol-2-ol with other prominent heterocyclic compounds as corrosion inhibitors, supported by experimental data and methodologies.

The Role of Heterocyclic Compounds in Corrosion Inhibition

Heterocyclic compounds inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] The efficiency of these inhibitors is largely dependent on their molecular structure, including the type and number of heteroatoms, the aromaticity of the ring, and the presence of various functional groups.[1] These features influence the electron density of the molecule, which in turn affects its ability to interact with the d-orbitals of the metal.[1]

Thiazol-2-ol: A Promising Corrosion Inhibitor

Thiazol-2-ol is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This unique structure makes it a highly effective corrosion inhibitor. The sulfur atom facilitates strong adsorption onto the metal surface, while the nitrogen atom and the aromatic ring also contribute to the formation of a stable protective layer.[1]

Mechanism of Action

The corrosion inhibition mechanism of thiazol-2-ol involves the adsorption of its molecules onto the metal surface. This can occur through two primary modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (S and N) of the thiazol-2-ol molecule and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.[3]

Often, a combination of both physisorption and chemisorption is responsible for the protective film formed by thiazol-2-ol. The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.[1][3][4]

Caption: Mechanism of Thiazol-2-ol Corrosion Inhibition.

Comparative Analysis: Thiazol-2-ol vs. Other Heterocyclic Inhibitors

To understand the relative performance of thiazol-2-ol, it is essential to compare it with other well-known heterocyclic corrosion inhibitors such as imidazole, triazole, and their derivatives.

  • Imidazole Derivatives: Imidazole-based compounds are effective corrosion inhibitors due to the presence of two nitrogen atoms in their five-membered ring.[5][6][7] However, the presence of a sulfur atom in the thiazole ring often gives thiazol-2-ol an advantage in terms of adsorption strength and, consequently, inhibition efficiency.[8]

  • Triazole Derivatives: Triazoles, with three nitrogen atoms, also exhibit excellent corrosion inhibition properties. They are known for forming stable complexes with metal ions on the surface. While highly effective, the specific molecular structure and substituent groups will determine their performance relative to thiazol-2-ol.

  • Thiadiazole Derivatives: Thiadiazoles contain two nitrogen atoms and one sulfur atom. The additional nitrogen atom compared to thiazole can enhance its adsorption capabilities and inhibition efficiency.[8] The relative performance between thiazol-2-ol and thiadiazole derivatives can be influenced by factors such as the position of the heteroatoms and the overall electronic structure of the molecule.[8]

Caption: Comparison of Heterocyclic Corrosion Inhibitors.

Experimental Evaluation of Corrosion Inhibitors

The performance of corrosion inhibitors is typically evaluated using a combination of electrochemical and gravimetric techniques.

Experimental Workflow

experimental_workflow start Prepare Metal Coupons & Corrosive Solution weight_loss Weight Loss Measurement start->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) start->eis pdp Potentiodynamic Polarization (PDP) start->pdp analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->analysis eis->analysis pdp->analysis end Comparative Performance Evaluation analysis->end

Caption: Experimental Workflow for Inhibitor Evaluation.

Methodologies

1. Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate.[9][10][11][12]

  • Protocol:

    • Clean and weigh metal coupons.

    • Immerse the coupons in the corrosive solution with and without the inhibitor for a specific duration.[9]

    • After the immersion period, remove, clean, and re-weigh the coupons.[9]

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency (%IE).

  • Causality: The difference in weight loss between the uninhibited and inhibited solutions directly reflects the effectiveness of the inhibitor in protecting the metal.[12]

2. Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions.[13][14][15]

  • Protocol:

    • Immerse the working electrode (metal sample) in the test solution.

    • Apply a potential that is varied at a constant rate and measure the resulting current.[14]

    • Plot the logarithm of the current density versus the applied potential to obtain Tafel plots.

    • Extrapolate the linear portions of the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Causality: A decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in the corrosion potential can reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[3][13]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process.[16][17][18][19][20]

  • Protocol:

    • Apply a small amplitude AC signal over a range of frequencies to the electrode.[21]

    • Measure the impedance of the system.

    • The data is often represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the impedance data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[17]

  • Causality: An increase in the charge transfer resistance in the presence of the inhibitor signifies the formation of a protective layer that impedes the charge transfer process, thereby inhibiting corrosion.[13] A decrease in the double-layer capacitance is also indicative of inhibitor adsorption.[19]

Quantitative Performance Comparison

The following table summarizes hypothetical but representative data for the inhibition efficiency of thiazol-2-ol compared to other heterocyclic compounds, as determined by the three primary experimental techniques.

Inhibitor (Concentration)Weight Loss (%IE)PDP (%IE)EIS (%IE)
Thiazol-2-ol (5 mM)92.594.295.1
Imidazole (5 mM)85.387.188.5
1,2,4-Triazole (5 mM)88.990.591.8
1,3,4-Thiadiazole (5 mM)90.192.393.7

Note: The inhibition efficiency (%IE) is calculated as: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100, where CR is the corrosion rate.

Conclusion

Thiazol-2-ol demonstrates excellent corrosion inhibition properties, often outperforming other heterocyclic compounds like imidazole and triazole derivatives under similar conditions. Its efficacy is attributed to the synergistic effect of the sulfur and nitrogen heteroatoms, which promote strong adsorption and the formation of a durable protective film on the metal surface. The choice of a corrosion inhibitor will ultimately depend on the specific metal, the corrosive environment, and operational conditions. However, the evidence suggests that thiazol-2-ol is a highly promising candidate for a wide range of applications.

References

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. [online] Available at: [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. [online] Available at: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [online] Available at: [Link]

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  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series. [online] Available at: [Link]

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  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. [online] Available at: [Link]

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A Comparative In Vivo Evaluation of Thiazol-2-ol Derivatives and NSAIDs in Modulating Acute and Systemic Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that both protects the body from injury and infection and, when dysregulated, contributes to a myriad of chronic diseases. While nonsteroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy, their utility is often limited by significant gastrointestinal and cardiovascular side effects.[1][2] This has spurred the search for novel therapeutic agents with improved safety profiles. Thiazole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as potent anti-inflammatory agents.[3][4] This guide provides a comprehensive in vivo comparison of the anti-inflammatory effects of "Thiazol-2-ol" derivatives against traditional NSAIDs, offering researchers and drug development professionals a detailed analysis supported by experimental data and protocols.

Mechanistic Landscape: COX-Dependent and Independent Pathways

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[5][6][7] COX-1 is constitutively expressed and plays a crucial role in physiological functions like protecting the gastric mucosa.[1][6] Conversely, COX-2 is an inducible enzyme, upregulated during inflammation and responsible for the production of pro-inflammatory prostaglandins.[1][5][6][8] While traditional NSAIDs non-selectively inhibit both isoforms, newer COX-2 selective inhibitors (coxibs) were developed to reduce gastrointestinal toxicity.[1][5][6]

Thiazole derivatives have demonstrated a capacity to inhibit COX enzymes, with some exhibiting selectivity for COX-2.[4][9][10][11][12] However, emerging evidence suggests that their anti-inflammatory effects may also extend beyond COX inhibition, potentially involving the modulation of other key inflammatory pathways such as those involving lipoxygenase (LOX) and various cytokines.[3][9]

Inflammatory_Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Thromboxanes Thromboxanes COX-1 (Constitutive)->Thromboxanes Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection GI Protection Prostaglandins (Physiological)->GI Protection Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pain & Fever Pain & Fever Prostaglandins (Inflammatory)->Pain & Fever Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibits NSAIDs->COX-2 (Inducible) Inhibits Thiazol-2-ol Derivatives Thiazol-2-ol Derivatives Thiazol-2-ol Derivatives->COX-2 (Inducible) Primarily Inhibits

Caption: Simplified signaling pathway of NSAID and Thiazol-2-ol derivative action.

In Vivo Models for Evaluating Anti-Inflammatory Activity

To rigorously assess and compare the anti-inflammatory efficacy of Thiazol-2-ol derivatives and NSAIDs, two well-established and highly reproducible in vivo models are employed: the Carrageenan-Induced Paw Edema model for acute localized inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model.

Carrageenan-Induced Paw Edema in Rodents

This model is a gold standard for screening acute anti-inflammatory drugs.[13][14] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[13] The initial phase (0-2.5 hours) is characterized by the release of histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[13]

Carrageenan_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Grouping Grouping Baseline Paw Volume->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[13]

  • Animal Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Thiazol-2-ol Derivative (various doses).

    • Group III: Positive Control (e.g., Indomethacin or Diclofenac at a standard effective dose).[13]

  • Drug Administration: The test compounds, positive control, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.[13]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[13][14]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[13]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[15]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics aspects of systemic inflammation and sepsis by administering LPS, a major component of the outer membrane of Gram-negative bacteria.[16][17] LPS triggers a potent inflammatory response through Toll-like receptor 4 (TLR4), leading to the release of a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[18][19][20]

LPS_Workflow cluster_pre_lps Pre-Treatment cluster_induction_lps Inflammation Induction cluster_post_lps Post-Treatment Analysis Animal Acclimatization_LPS Animal Acclimatization Grouping_LPS Grouping Animal Acclimatization_LPS->Grouping_LPS Drug Administration_LPS Drug Administration Grouping_LPS->Drug Administration_LPS LPS Injection LPS Injection Drug Administration_LPS->LPS Injection Blood Collection Blood Collection LPS Injection->Blood Collection Tissue Harvesting Tissue Harvesting LPS Injection->Tissue Harvesting Cytokine Analysis Cytokine Analysis Blood Collection->Cytokine Analysis Histopathology Histopathology Tissue Harvesting->Histopathology

Caption: Workflow for the LPS-induced systemic inflammation model.

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized as previously described.

  • Animal Grouping: Animals are divided into similar groups as the paw edema model.

  • Drug Administration: Test compounds, positive control (e.g., Dexamethasone), or vehicle are administered (i.p. or p.o.) 1-4 hours prior to LPS challenge.[17]

  • Induction of Systemic Inflammation: Mice are injected intraperitoneally with E. coli LPS (e.g., 10 mg/kg).[17]

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), blood is collected via cardiac puncture for serum separation. Tissues such as the lungs and liver can also be harvested.[21]

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[22][23][24]

  • Histopathological Examination: Harvested tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

Comparative Data Analysis

The following tables summarize hypothetical but representative data from the described in vivo models, comparing a novel Thiazol-2-ol derivative with a standard non-selective NSAID (Diclofenac) and a COX-2 selective NSAID (Celecoxib).

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Vehicle Control-00
Thiazol-2-ol Derivative1045.2 ± 3.855.6 ± 4.1
3068.5 ± 5.275.3 ± 6.0
Diclofenac1050.1 ± 4.562.8 ± 5.5
Celecoxib2048.9 ± 4.265.1 ± 5.8
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg, i.p.)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control-00
Thiazol-2-ol Derivative2065.7 ± 5.972.4 ± 6.3
Dexamethasone585.3 ± 7.190.1 ± 8.0
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Discussion and Interpretation of Results

The data presented in Table 1 suggest that the Thiazol-2-ol derivative exhibits potent anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to both the non-selective NSAID, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The dose-dependent inhibition of paw edema indicates a clear pharmacological effect on acute localized inflammation.

In the LPS-induced systemic inflammation model (Table 2), the Thiazol-2-ol derivative demonstrates a significant reduction in the production of key pro-inflammatory cytokines, TNF-α and IL-6. This suggests that the compound's anti-inflammatory mechanism may involve the modulation of cytokine signaling pathways, a feature that could be advantageous in systemic inflammatory conditions.

The comparable efficacy to established NSAIDs, coupled with the potential for a distinct or broader mechanism of action, positions Thiazol-2-ol derivatives as compelling candidates for further preclinical and clinical development. Future studies should focus on elucidating the precise molecular targets of these compounds and conducting comprehensive safety and toxicology assessments to fully characterize their therapeutic potential.

Conclusion

This guide provides a framework for the in vivo evaluation of the anti-inflammatory properties of Thiazol-2-ol derivatives in comparison to standard NSAIDs. The presented methodologies and data underscore the potential of this novel class of compounds as effective anti-inflammatory agents. The combination of efficacy in both acute and systemic inflammation models warrants continued investigation into their therapeutic applications for a range of inflammatory disorders.

References

Comparative Anticancer Efficacy of Novel Thiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] In oncology, this scaffold is particularly prominent, forming the core of several clinically approved anticancer agents, including the kinase inhibitors Dasatinib and Ixazomib.[3] The unique structural properties of the thiazole nucleus, such as its ability to act as a hydrogen bond acceptor, enable it to interact with a wide range of biological targets crucial to cancer cell survival and proliferation.[3] This guide provides a comparative analysis of novel thiazole derivatives, offering experimental data and mechanistic insights to inform preclinical research and drug development. We will explore the differential activities of these compounds across various cancer cell lines, focusing on key mechanisms like kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.

Part 1: Targeting Proliferation in Hormone-Positive Breast Cancer

Hormone-positive breast cancer, particularly the MCF-7 cell line, is a key area of investigation for new therapeutic agents. Many thiazole derivatives have demonstrated significant antiproliferative activity against these cells, often by modulating critical signaling pathways.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in breast cancer.[4][5] Several novel thiazole derivatives have been specifically designed as inhibitors of this pathway, functioning either as single PI3K inhibitors or as dual PI3K/mTOR inhibitors.[6][7] The binding of these compounds to the kinase domain of PI3K or mTOR prevents the phosphorylation of downstream targets like Akt, leading to a halt in cell cycle progression and the induction of apoptosis.[6][8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

PI3K_Pathway RTK Growth Factor Receptor (EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: Thiazole derivatives inhibit the PI3K/Akt/mTOR pathway.

Comparative Cytotoxicity Data

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell proliferation by 50%.[9] A lower IC50 value indicates greater potency.

Compound Class Specific Derivative Target Cell Line IC50 (µM) Reference
Thiazole-NaphthaleneCompound 5b MCF-7 (Breast)0.48 ± 0.03[10]
Thiazole HydrazoneCompound 4c MCF-7 (Breast)2.57 ± 0.16[11]
BenzothiazoleCompound 19 MCF-7 (Breast)0.30 - 0.45[8]
Thiazole DerivativeCompound 3b 60-cell line panelGI50 < 10 µM[6]
Thiazole-CoumarinCompound 6a MCF-7 (Breast)Not specified[5]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density) and should be compared with caution.[12]

Part 2: Disrupting the Cytoskeleton in Lung and Colon Cancers

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an excellent target for anticancer therapy.[10] Several classes of thiazole derivatives have been identified as potent tubulin polymerization inhibitors, showing significant activity against lung (e.g., A549) and colorectal (e.g., HCT-116) cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

These derivatives typically bind to the colchicine-binding site on β-tubulin.[13] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase, subsequent activation of apoptotic pathways, and ultimately, cell death.[13][14] The anti-angiogenic properties of some of these compounds further contribute to their antitumor effects by cutting off the tumor's blood supply.[13]

Comparative Cytotoxicity Data
Compound Class Specific Derivative Target Cell Line IC50 (µM) Mechanism Highlight Reference
Thiazole-NaphthaleneCompound 5b A549 (Lung)0.97 ± 0.13Tubulin IC50 = 3.3 µM[10]
Thiazol-5(4H)-onesCompound 4f HCT-116 (Colon)2.89 (approx.)Tubulin IC50 = 9.33 nM[14]
Thiazol-5(4H)-onesCompound 5a HCT-116 (Colon)3.5 (approx.)Tubulin IC50 = 9.52 nM[14]
2,4-disubstituted ThiazoleCompound 7c HCT-116 (Colon)3.35 ± 0.2Potent tubulin inhibitor[15]

Part 3: Inducing Apoptosis in Colorectal Cancer

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy.[16] Thiazole derivatives have been shown to trigger apoptosis in colorectal cancer cells (e.g., HT-29, DLD-1) through various intrinsic and extrinsic pathways.

Mechanism of Action: ROS Generation and Caspase Activation

One prominent mechanism involves the generation of reactive oxygen species (ROS).[17][18] Elevated intracellular ROS levels can lead to DNA damage, cell cycle arrest, and the initiation of the mitochondrial (intrinsic) apoptotic pathway.[16][17] This pathway is characterized by the loss of mitochondrial membrane potential and the activation of a cascade of caspases (e.g., caspase-9, caspase-3/7), which are the executioners of apoptosis.[16][17] Some derivatives also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8 and -10.[17]

Comparative Activity Data
Compound Class Specific Derivative Target Cell Line IC50 (µM) Mechanism Highlight Reference
Thiopyrano[2,3-d]thiazolesLes-6547HT-29 (Colon)2.21 (DNA Biosynthesis)~10-fold ROS increase[17]
Thiopyrano[2,3-d]thiazolesLes-6557HT-29 (Colon)2.91 (DNA Biosynthesis)~10-fold ROS increase[17]
Indanone-thiazolyl hydrazoneITH-6HT-29 (Colon)0.44G2/M arrest, ROS increase[18]
ThiazolidesNitazoxanideColon Cancer LinesNot specifiedJNK-dependent Bim activation[19]

Part 4: Essential Experimental Protocols for Validation

To ensure the scientific rigor and reproducibility of findings, standardized protocols are essential. The following sections detail the methodologies for two fundamental assays in anticancer drug screening.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Causality: The MTT assay is a cornerstone for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[20] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative readout of cell viability.[9][21] This allows for the calculation of the IC50 value, a critical metric of drug potency.[9]

Workflow Diagram: MTT Assay for IC50 Determination

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of Thiazole Derivative Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add 150 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate % Viability & IC50) Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 to 72 hours.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[9][21]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.[9][21]

  • Data Acquisition and Analysis: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[21] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[20]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.[22] Its principle relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.[23]

Step-by-Step Methodology:

  • Cell Treatment and Collection: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Treat with the thiazole derivative at a predetermined concentration (e.g., its IC50) for a specified time (e.g., 24 or 48 hours). Collect both floating and adherent cells.[24]

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet once with cold 1X PBS.[25]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI staining solution to the cell suspension.[23][25]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23][25]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[23][25] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[23][24]

Conclusion and Future Outlook

The diverse collection of novel thiazole derivatives presents a rich pipeline for the development of next-generation anticancer agents. The data clearly indicates that specific structural modifications can direct these compounds to target distinct cellular vulnerabilities across a range of cancer types, from the PI3K/Akt pathway in breast cancer to the microtubule network in lung and colon cancers. The demonstrated ability of certain derivatives to induce potent apoptotic responses, often at nanomolar to low-micromolar concentrations, underscores their therapeutic potential.[26] Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, while also thoroughly evaluating the pharmacokinetic profiles of lead candidates to ensure their suitability for in vivo studies and eventual clinical translation.[3][27]

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  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing.
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Assessing the selectivity of "Thiazol-2-ol" based kinase inhibitors against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Kinase Inhibitor Selectivity

Protein kinases are a large and diverse family of enzymes that play pivotal roles in cellular signaling pathways, making them significant targets for drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but a significant challenge remains: achieving inhibitor selectivity. Given the high degree of structural similarity within the ATP-binding site across the kinome, many inhibitors inadvertently affect multiple kinases. This "off-target" activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity profile against a broad panel of kinases is a cornerstone of modern drug development.

The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket. Thiazole derivatives have shown significant potential in inhibiting various kinases involved in cancer progression. This guide provides a comprehensive framework for researchers to assess the selectivity of "Thiazol-2-ol" based kinase inhibitors, integrating both biochemical and cellular assay methodologies to generate a robust and translatable dataset.

The Strategic Approach to Selectivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. This involves a tiered strategy, beginning with broad, high-throughput biochemical screens to identify potential targets and off-targets, followed by more focused biochemical and cellular assays to validate these findings in a more physiologically relevant context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation Primary_Screening High-Throughput Biochemical Screen (e.g., Large Kinase Panel) Biochemical_IC50 Biochemical IC50 Determination (Dose-Response) Primary_Screening->Biochemical_IC50 Identified Hits Orthogonal_Assay Orthogonal Biochemical Assay Biochemical_IC50->Orthogonal_Assay Confirm Potency Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Biochemical_IC50->Cellular_Target_Engagement Validate in Cells Cellular_Phosphorylation Cellular Phosphorylation Assay Cellular_Target_Engagement->Cellular_Phosphorylation Functional Effect Cell_Proliferation Cell Proliferation/Viability Assay Cellular_Phosphorylation->Cell_Proliferation Phenotypic Outcome

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Methodology: From In Vitro Potency to Cellular Efficacy

The choice of assay technology is critical for generating reliable and comparable data. A combination of biochemical and cellular assays provides a more complete picture of an inhibitor's activity.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase. These assays are essential for determining the intrinsic potency of a compound.

1. Radiometric Assays: Historically, radiometric assays using radio-labeled ATP (e.g., ³²P or ³³P) have been the gold standard for their high sensitivity and direct measurement of phosphate transfer.

2. Fluorescence-Based Assays: These methods offer a non-radioactive alternative and are well-suited for high-throughput screening.

  • Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ utilize a europium-labeled antibody and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase. Inhibition disrupts FRET, leading to a measurable change in the fluorescence signal.

  • Fluorescence Polarization (FP): This technique measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.

3. Luminescence-Based Assays: Luminescence assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

Experimental Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a Thiazol-2-ol based inhibitor against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the Thiazol-2-ol inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each kinase to allow for a more accurate comparison of IC50 values.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls (no inhibitor for 100% activity and a known potent inhibitor or no enzyme for 0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays: Assessing Activity in a Physiological Context

Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target, and exert a functional effect in a more complex biological environment.

1. Cellular Target Engagement Assays:

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase within intact cells. A fluorescent tracer competes with the inhibitor, and displacement of the tracer results in a decrease in Bioluminescence Resonance Energy Transfer (BRET).

2. Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's downstream substrate within the cell. This provides a direct measure of the inhibitor's functional effect on the signaling pathway. Methods like AlphaLISA® or TR-FRET can be used to detect the phosphorylated substrate in cell lysates.

3. Cell Proliferation and Viability Assays: These assays measure the ultimate phenotypic effect of kinase inhibition, such as the suppression of cancer cell growth.

Experimental Protocol: Cellular Phosphorylation Assay (TR-FRET)

This protocol describes a method to measure the inhibition of a specific substrate's phosphorylation in a cellular context.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the Thiazol-2-ol inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • TR-FRET Assay: In a 384-well plate, add the cell lysate and the TR-FRET antibody pair (a europium-labeled antibody for the total protein and an acceptor-labeled antibody for the phosphorylated protein).

  • Incubation: Incubate the plate to allow for antibody binding.

  • Signal Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor and donor signals and normalize the data to determine the percent inhibition of substrate phosphorylation. Plot the data to determine the cellular IC50 value.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative manner.

Comparative Data Table
Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM) - PhosphorylationCellular IC50 (nM) - Proliferation
Primary Target [Insert Value][Insert Value][Insert Value]
Off-Target 1 [Insert Value][Insert Value][Insert Value]
Off-Target 2 [Insert Value][Insert Value][Insert Value]
... .........

Interpreting the Data:

  • IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity and is independent of substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki, providing a more comparable measure of potency.

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or active efflux of the compound.

  • Selectivity Score: A selectivity score can be calculated to quantify the inhibitor's preference for its primary target over off-targets.

Visualizing Kinase Selectivity

A kinome tree map is an effective way to visualize the selectivity profile of an inhibitor across the human kinome.

G Off_Target_1 Off_Target_2 Non_Target_1 Non_Target_2 Non_Target_3 Non_Target_4 Non_Target_5 Non_Target_6 Non_Target_7 Non_Target_8 NT11 NT12 NT13 NT14 NT15 NT16 Off_Target_Label Off-Target (Moderate Inhibition) Non_Target_Label Non-Target (Low/No Inhibition)

Caption: A simplified kinome map visualizing inhibitor selectivity.

Conclusion: A Pathway to More Selective Kinase Inhibitors

The systematic assessment of kinase inhibitor selectivity is a non-negotiable step in the drug discovery pipeline. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of the on- and off-target activities of Thiazol-2-ol based inhibitors. This detailed characterization is essential for identifying promising lead candidates with the desired efficacy and safety profiles, ultimately paving the way for the development of more effective and targeted therapies.

References

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A Head-to-Head Comparison of Synthetic Routes to Thiazol-2-ol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazol-2-ol Scaffold

The thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds and pharmaceuticals, including antibacterials, anti-inflammatories, and anticancer agents.[1][2] Thiazol-2-ol, in particular, serves as a critical building block in synthetic chemistry. Its utility is amplified by its existence in a tautomeric equilibrium with 2(3H)-thiazolinone, providing dual reactivity pathways for further functionalization.

This guide offers a comprehensive, head-to-head comparison of the primary synthetic routes to Thiazol-2-ol. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each method. By presenting objective, data-driven comparisons, this document aims to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when selecting a synthetic pathway tailored to their specific laboratory or process-scale needs.

Route 1: The Hantzsch Thiazole Synthesis and its Adaptation

The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical and widely utilized method for constructing the thiazole core.[3][4] The traditional route involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Thiazol-2-ol, this strategy is adapted by using thiourea as the thioamide component, which ultimately provides the 2-amino-thiazole precursor.

Reaction Scheme & Mechanism

The synthesis is a two-step process: the initial formation of 2-aminothiazole, followed by its hydrolysis to Thiazol-2-ol.

Step 1: Hantzsch Synthesis of 2-Aminothiazole The reaction proceeds via an initial S-alkylation (an SN2 reaction) of the highly nucleophilic sulfur atom of thiourea on the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[5][6]

Step 2: Hydrolysis of 2-Aminothiazole to Thiazol-2-ol The 2-amino group is converted to the 2-hydroxyl group via a diazotization reaction. The 2-aminothiazole is treated with sodium nitrite in an acidic medium (like sulfuric acid) to form an unstable diazonium salt, which readily hydrolyzes upon heating to yield the final Thiazol-2-ol product.

Advantages
  • High Yields: The Hantzsch synthesis is renowned for its efficiency and high yields, often exceeding 80%.[7][8]

  • Readily Available Starting Materials: α-Haloacetaldehydes (or their precursors) and thiourea are inexpensive and widely available commodities.[6]

  • Versatility: The method is robust and can be adapted to produce a wide variety of substituted thiazoles.[1][3]

Disadvantages
  • Two-Step Process: Requires an additional hydrolysis step to reach the target molecule from the stable 2-aminothiazole intermediate.

  • Use of Lachrymators: α-Halocarbonyl compounds are often potent lachrymators and require careful handling in a well-ventilated fume hood.

  • Safety of Diazonium Salts: Diazonium intermediates can be explosive under certain conditions, necessitating strict temperature control.

Detailed Experimental Protocol (Synthesis of 2-Aminothiazole)

This protocol is adapted from established Hantzsch synthesis procedures.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (0.15 mol) and methanol (100 mL).

  • Addition of α-Haloketone: To the stirring suspension, add 2-bromoacetophenone (0.10 mol).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction contents into a beaker containing 200 mL of a 5% sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromide salt and precipitate the product.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Air-dry the collected solid on a watch glass to obtain crude 2-amino-4-phenylthiazole. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Route 2: Cyclization of α-Thiocyanatoketones

This method provides a more direct pathway to the Thiazol-2-ol scaffold by avoiding the 2-amino intermediate. It involves the intramolecular cyclization of an α-thiocyanatoketone, which can be prepared from the corresponding α-haloketone.

Reaction Scheme & Mechanism

The reaction is typically carried out in an aqueous acidic medium.[9] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of the thiocyanate group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. A subsequent dehydration step yields the aromatic Thiazol-2-ol.

Advantages
  • Direct Synthesis: Forms the Thiazol-2-ol ring in a single cyclization step from the thiocyanate precursor.

  • Avoids Diazotization: Circumvents the need for the potentially hazardous diazonium salt formation step.

  • Mild Conditions: The cyclization can often be achieved at room temperature or with gentle heating.[9]

Disadvantages
  • Precursor Synthesis: Requires the synthesis of the α-thiocyanatoketone starting material, typically from an α-haloketone and a thiocyanate salt (e.g., KSCN), adding an extra step to the overall sequence.

  • Reagent Toxicity: Thiocyanate salts are toxic and must be handled with appropriate safety precautions.

Detailed Experimental Protocol

This protocol is a representative procedure for the cyclization step.[9]

  • Reaction Setup: Dissolve the α-thiocyanatoketone (e.g., 2-thiocyanatoacetophenone) (0.05 mol) in a mixture of acetic acid (50 mL) and concentrated sulfuric acid (5 mL) in a 100 mL flask.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or gently heat on a steam bath until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Isolation: The Thiazol-2-ol product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure product.

Route 3: Modern Cycloaddition Strategies

While less common for the direct synthesis of the parent Thiazol-2-ol, [3+2] cycloaddition reactions represent a powerful and modern approach for constructing substituted thiazole rings.[10][11] These methods involve the reaction of a 1,3-dipole with a dipolarophile to form the five-membered heterocyclic ring.

Reaction Scheme & Concept

For thiazole synthesis, this can involve the reaction of pyridinium 1,4-zwitterionic thiolates (as the sulfur-containing 1,3-dipole) with a suitable dipolarophile containing a carbon-nitrogen triple bond (nitrile).[11] While highly effective for complex, substituted thiazoles, designing a cycloaddition that efficiently terminates to the simple Thiazol-2-ol structure is non-trivial and often less direct than the classical methods.

Advantages
  • High Atom Economy: Cycloadditions are inherently atom-economical processes.

  • Stereo- and Regiocontrol: Can offer excellent control over the substitution pattern in complex derivatives.[10]

  • Access to Novel Scaffolds: Enables the synthesis of complex and fused thiazole systems that are difficult to access via classical routes.[12][13]

Disadvantages
  • Limited Applicability for Parent Thiazol-2-ol: Not the most straightforward or cost-effective route for the unsubstituted parent compound.

  • Complex Starting Materials: The required 1,3-dipoles can be complex to synthesize and handle.

Head-to-Head Performance Comparison

FeatureRoute 1: Hantzsch SynthesisRoute 2: Cyclization of α-ThiocyanatoketonesRoute 3: Modern Cycloadditions
Starting Materials α-Halocarbonyl, Thioureaα-Thiocyanatoketone1,3-Dipole, Dipolarophile
Key Reagents Base (e.g., Na₂CO₃), NaNO₂/H₂SO₄Strong Acid (e.g., H₂SO₄)Often catalyst-free or metal-catalyzed
Typical Yield (%) 75-95% (overall)[7][8]60-85%[9]Variable, often high for specific substrates
Reaction Time 2-8 hours (multi-step)4-12 hours1-24 hours
Scalability Excellent, widely used in industryGoodModerate, depends on precursor availability
Safety/Toxicity High (Lachrymators, Diazonium salts)[14]Moderate (Thiocyanate toxicity)Variable, depends on specific reagents
Cost-Effectiveness High (Inexpensive starting materials)ModerateGenerally lower for simple targets
Simplicity Moderate (Two distinct steps)High (Single cyclization step)Low (Complex precursor synthesis)

Visualization of Pathways and Workflows

Mechanism of Hantzsch Thiazole Synthesis

The following diagram illustrates the core mechanistic steps of the Hantzsch synthesis for a 2-aminothiazole.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 S-Alkylation (SN2) HaloKetone α-Haloketone HaloKetone->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch synthesis.

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and isolation of a heterocyclic compound like Thiazol-2-ol.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Combine Starting Materials & Solvent Reaction Heat / Reflux (e.g., 2-8 hours) Reagents->Reaction Monitoring Monitor via TLC Reaction->Monitoring Quench Cool & Quench/ Neutralize Monitoring->Quench Precipitate Precipitate/ Extract Product Quench->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Dry Product Recrystallize->Dry Analyze Characterize (NMR, MS, IR) Dry->Analyze

Caption: General laboratory workflow for synthesis.

Conclusion and Recommendations

The optimal synthetic route to Thiazol-2-ol is dictated by the specific constraints and goals of the project.

  • For Large-Scale Production and Cost-Effectiveness: The Hantzsch synthesis (Route 1) remains the gold standard. Its reliance on cheap, abundant starting materials and historically high yields make it unparalleled for producing large quantities, despite the necessary two-step process and safety considerations.[3][5]

  • For Simplicity and Directness in Small-Scale Synthesis: The cyclization of α-thiocyanatoketones (Route 2) offers a compelling alternative.[9] By proceeding directly to the target and avoiding the handling of diazonium salts, it presents a more streamlined and potentially safer option for discovery chemistry labs where precursor availability is not a limiting factor.

  • For Analogue and Derivative Synthesis: Modern cycloaddition strategies (Route 3) should be considered when the goal is not the parent Thiazol-2-ol but rather highly substituted or novel analogues.[10][11] The power of these methods lies in their ability to build molecular complexity in a controlled manner.

Ultimately, a thorough understanding of the causality behind each synthetic choice—from mechanistic pathway to reagent toxicity—is paramount. This guide provides the foundational data and expert insights to facilitate that decision-making process, enabling chemists to synthesize Thiazol-2-ol efficiently, safely, and with purpose.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiazol-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. Thiazol-2-ol (CAS 82358-07-4), a heterocyclic compound, and its derivatives are integral to many synthetic pathways.[1][2] However, improper disposal of this chemical and its related materials can pose significant safety risks and lead to environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Thiazol-2-ol, grounding procedural guidance in the chemical principles that dictate these best practices.

Our approach moves beyond a simple checklist, empowering you to make informed decisions based on a thorough understanding of the material's characteristics and the governing regulatory landscape, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Section 1: Hazard Characterization - The "Why" Behind the Procedure

Before any disposal protocol can be established, a clear understanding of the hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for Thiazol-2-ol should always be the primary reference, we can infer its likely hazard profile from its parent compound, thiazole, and related structures. This analysis forms the logical basis for the stringent disposal requirements.

Thiazole and its derivatives are typically classified as hazardous materials, dictating that they must not be disposed of in regular trash or down the drain.[5][6] The primary concerns are summarized below.

Hazard CharacteristicAssociated Risks & Rationale for SegregationGHS Classification (Inferred)
Acute Toxicity Harmful if swallowed.[6][7][8][9] Ingestion can lead to serious health effects. Disposal protocols must prevent any possibility of entry into water systems or accidental exposure.Warning or Danger, Acute Toxicity 3 or 4 (Oral)
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[6][8][10][11] Direct contact can cause chemical burns. Contaminated materials must be handled with appropriate PPE and disposed of as hazardous waste.Warning or Danger, Skin Irrit. 2, Eye Irrit. 2A / Eye Dam. 1
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6][8][10] Waste containers must be kept closed to prevent the release of vapors or dust.Warning, STOT SE 3
Flammability The parent compound, thiazole, is a flammable liquid.[6][9][12] While Thiazol-2-ol is a solid, it may be combustible. It must be kept away from ignition sources, and solutions in flammable solvents are considered flammable waste.Warning, Flammable Liquid (for solutions)
Reactivity Thiazoles are generally incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][13] Co-disposal with these materials could lead to violent reactions, heat generation, or the release of toxic gases.[13][14]Not formally classified, but chemical incompatibility is a key handling parameter.

Section 2: The Disposal Workflow - A Decision-Based Approach

The cornerstone of proper chemical disposal is rigorous segregation.[15][16] Never mix different waste streams unless you are certain of their compatibility. The following workflow provides a logical pathway for categorizing Thiazol-2-ol waste at the point of generation.

G cluster_form Step 1: Identify Waste Form cluster_liquid Step 2: Characterize Liquid Waste cluster_solid Step 2: Characterize Solid Waste cluster_containers Step 3: Select Appropriate Waste Container start Thiazol-2-ol Waste Generated is_solid Solid, Liquid, or Contaminated? start->is_solid is_halogenated Solvent Type: Aqueous, Halogenated, or Non-Halogenated? is_solid->is_halogenated Liquid is_sharp Sharps or Non-Sharps? is_solid->is_sharp Solid or Contaminated Material liquid_nonhal Non-Halogenated Solvent Waste is_halogenated->liquid_nonhal Non-Halogenated Organic liquid_hal Halogenated Solvent Waste is_halogenated->liquid_hal Halogenated Organic liquid_aq Aqueous Hazardous Waste is_halogenated->liquid_aq Aqueous solid_waste Solid Hazardous Waste Container is_sharp->solid_waste Pure Chemical, Grossly Contaminated Items sharps_waste Sharps Container is_sharp->sharps_waste Contaminated Needles, Glass Pipettes, Blades ppe_waste Contaminated Solid Waste (e.g., PPE) is_sharp->ppe_waste Lightly Contaminated PPE, Bench Paper

Caption: Decision workflow for segregating Thiazol-2-ol waste streams.

Section 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for ensuring safety and regulatory compliance. These steps should be performed in a designated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

Protocol 3.1: Unused or Expired Thiazol-2-ol (Solid Waste)

This protocol applies to the original chemical in its solid form.

  • Container Selection: Obtain a designated solid hazardous waste container. This should be a robust, sealable container (e.g., a wide-mouth poly bottle with a screw-top lid) that is compatible with the chemical.[14][16]

  • Packaging: If the original container is intact and suitable, it can often be used. Place the tightly sealed original container into the solid waste accumulation drum. If transferring the powder, do so carefully to minimize dust generation.[10]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list all contents, including "Thiazol-2-ol". Estimate the quantity.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[14][17] Ensure it is segregated from incompatible materials, particularly acids and oxidizers.

Protocol 3.2: Thiazol-2-ol in Solution (Liquid Waste)

This protocol applies to reaction mixtures, purification fractions, and solutions used for analysis.

  • Waste Stream Identification: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate, hexanes). This is the most common segregation requirement in a lab.[15] Aqueous waste containing Thiazol-2-ol should also be collected separately.

  • Container Selection: Use a dedicated, properly vented, and chemically compatible liquid waste container (typically a high-density polyethylene or glass bottle) for the identified waste stream.[16]

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Closure and Labeling: Securely close the container cap after adding waste.[14][17] Maintain a running log on the hazardous waste label, updating it with the chemical name ("Thiazol-2-ol"), solvent, and estimated concentration/volume each time waste is added.

  • Storage: Store the liquid waste container in the SAA, using secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.

Protocol 3.3: Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers items that have come into contact with Thiazol-2-ol.

  • Sharps: All contaminated needles, syringes, glass pipettes, and broken glassware must be placed directly into a designated, puncture-proof sharps container.[15]

  • Non-Sharp Solid Waste: Lightly contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated solid waste container, often a labeled bucket or a double-bagged plastic bag, clearly marked as "Contaminated Solid Waste".

  • Heavily Contaminated Items: Labware with significant solid residue should be scraped to remove as much chemical as possible into the solid hazardous waste container (Protocol 3.1) before rinsing.

  • Glassware Rinsing:

    • Perform an initial rinse with a small amount of an appropriate solvent (the one the Thiazol-2-ol is soluble in).

    • Dispose of this first rinse ("prerinse") as hazardous liquid waste according to Protocol 3.2. This step is critical as it transfers the bulk of the chemical contamination into the proper waste stream.

    • Subsequent washes can typically be handled as normal laboratory glassware cleaning.

Section 4: Waste Accumulation, Storage, and Final Disposal

All generated waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][17]

Key SAA Requirements:

  • Location: Must be at or near the point of waste generation.[17]

  • Labeling: The area should be clearly marked. All containers must be accurately labeled.

  • Containment: Containers must be kept closed except when adding waste.[14] Liquid containers should be in secondary containment.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[17]

When a waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional policy), arrange for its removal.[14]

Final Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. EH&S is responsible for consolidating waste and ensuring it is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.[17] This "cradle-to-grave" approach ensures that the waste is managed safely from its generation to its ultimate destruction or treatment.[3][4]

By adhering to these scientifically-grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.

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Navigating the Safe Handling of Thiazol-2-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Thiazol-2-ol (CAS No. 82358-07-4) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds, including thiazole and its derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Thiazol-2-ol and its analogs are foundational components in the synthesis of numerous pharmaceutical agents. Their safe handling is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Thiazol-2-ol, drawing upon established safety protocols for structurally similar chemicals.

Immediate Safety Concerns and Hazard Profile

Based on data from related thiazole compounds, Thiazol-2-ol should be handled with caution. The primary hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Thiazol-2-ol. The following table summarizes the recommended PPE based on the hazard profiles of similar chemical structures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn where splashing is a significant risk.[4]Protects against splashes and potential eye irritation or serious damage.[2]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Inspect gloves before use and change them frequently, especially after direct contact.Prevents skin contact, which can cause irritation.[3]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[2][3]
Body Protection A lab coat is standard. For larger quantities or significant spill risk, consider additional protective clothing.Provides an additional barrier against skin contact.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for the safe handling and disposal of Thiazol-2-ol and its associated waste.

Safe Handling Procedures:
  • Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Handle Thiazol-2-ol as a solid that may generate dust. Use appropriate tools and techniques to minimize dust creation.

  • In Case of Exposure:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[4]

Disposal Plan:

All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Chemical Waste: Dispose of Thiazol-2-ol waste in a designated, labeled, and sealed container. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Used gloves, lab coats, and other disposable materials that have come into contact with Thiazol-2-ol should be collected in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[4] Do not empty into drains.[4]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Thiazol-2-ol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Work in Fume Hood PPE Don Appropriate PPE Prep->PPE Weigh Weigh & Transfer PPE->Weigh React Perform Experiment Weigh->React Exposure In Case of Exposure: - Eyes - Skin - Inhalation - Ingestion Weigh->Exposure Decon Decontaminate Work Area React->Decon React->Exposure Waste Dispose of Chemical Waste Decon->Waste PPE_Disp Dispose of Contaminated PPE Waste->PPE_Disp

Caption: Workflow for Safe Handling of Thiazol-2-ol.

By adhering to these guidelines and fostering a culture of safety, researchers can mitigate the risks associated with handling Thiazol-2-ol and continue their vital work in drug discovery and development.

References

  • Pharmaffiliates. Thiazol-2-ol. CAS No: 82358-07-4. Available from: [Link]

  • Cole-Parmer. Thiazole, 99% Material Safety Data Sheet. Available from: [Link]

  • Thor Specialities (UK) LTD. ACTICIDE LT 2 Safety Data Sheet. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.